molecular formula C6H14N2 B074578 cis-1,2-Diaminocyclohexane CAS No. 1436-59-5

cis-1,2-Diaminocyclohexane

Cat. No.: B074578
CAS No.: 1436-59-5
M. Wt: 114.19 g/mol
InChI Key: SSJXIUAHEKJCMH-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-1,2-Diaminocyclohexane is a privileged C2-symmetric chiral diamine extensively utilized in asymmetric synthesis and coordination chemistry. Its primary research value lies in its role as a fundamental building block for chiral ligands and organocatalysts. The compound's rigid cyclohexane backbone and cis-oriented amine groups create a well-defined chiral environment, which is crucial for inducing high enantioselectivity in catalytic reactions. It serves as a key precursor for prominent ligand families, including Jacobsen's salen-type ligands for asymmetric epoxidation and hydrogenation, as well as in the synthesis of diamino-phosphine ligands. Furthermore, its mechanism of action often involves coordinating to metal centers (e.g., Ru, Cu, Pd) to form chiral complexes that selectively favor the formation of one enantiomer over the other in transformations such as Diels-Alder reactions, aldol additions, and transfer hydrogenations. Beyond metal catalysis, it is also employed in the resolution of racemic mixtures and the synthesis of chiral ionic liquids. This reagent is essential for researchers developing novel catalytic methodologies, exploring reaction mechanisms, and synthesizing enantiopure pharmaceuticals and fine chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R)-cyclohexane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJXIUAHEKJCMH-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311027
Record name cis-1,2-Cyclohexanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1436-59-5
Record name cis-1,2-Cyclohexanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1436-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diaminocyclohexane, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001436595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-1,2-Cyclohexanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-1,2-Cyclohexanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.844
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-DIAMINOCYCLOHEXANE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0ZN6K26EP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of cis-1,2-Diaminocyclohexane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cis-1,2-Diaminocyclohexane (cis-DACH) is a cyclic diamine that has garnered significant attention in the fields of medicinal chemistry and materials science. As a key building block, its unique stereochemistry and coordinating properties have made it a valuable ligand in the development of novel therapeutic agents, most notably as a component of platinum-based anticancer drugs designed to overcome cisplatin (B142131) resistance. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, synthesis and purification methods, spectral data, and its role in the mechanism of action of DACH-platinum complexes. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Chemical and Physical Properties

This compound is a colorless to light brown liquid at room temperature. It is miscible with water and soluble in many organic solvents. The presence of two amine groups on the same face of the cyclohexane (B81311) ring dictates its characteristic chemical reactivity and coordinating abilities.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₁₄N₂[1]
Molar Mass 114.19 g/mol [1]
Appearance Colorless to brown liquid[2]
Boiling Point 92-93 °C at 18 mmHg[3]
Density 0.952 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.493
Water Solubility Miscible
pKa 9.93 (at 20 °C)

Synthesis and Purification Protocols

The synthesis and purification of this compound are critical steps in ensuring the quality and efficacy of its downstream applications, particularly in the pharmaceutical industry.

Synthesis of this compound via Hofmann Rearrangement

A common and effective method for the stereospecific synthesis of this compound is the Hofmann rearrangement of cis-1,2-cyclohexanedicarboxamide. This multi-step process begins with the commercially available cis-1,2-cyclohexanedicarboxylic acid.

Experimental Protocol:

  • Amidation of cis-1,2-Cyclohexanedicarboxylic Acid:

    • In a round-bottom flask, dissolve 1 mole of cis-1,2-cyclohexanedicarboxylic acid in 200 mL of thionyl chloride.

    • Reflux the mixture for 2 hours to form the diacyl chloride.

    • Carefully remove the excess thionyl chloride under reduced pressure.

    • Slowly add the crude diacyl chloride to a cooled (0 °C) concentrated ammonia (B1221849) solution with vigorous stirring to precipitate cis-1,2-cyclohexanedicarboxamide.

    • Filter the white precipitate, wash with cold water, and dry under vacuum.

  • Hofmann Rearrangement of cis-1,2-Cyclohexanedicarboxamide:

    • Prepare a solution of sodium hypobromite (B1234621) by slowly adding 2.2 moles of bromine to a cooled (0 °C) solution of 8 moles of sodium hydroxide (B78521) in 800 mL of water.

    • Suspend 1 mole of the dried cis-1,2-cyclohexanedicarboxamide in the freshly prepared sodium hypobromite solution.

    • Gradually heat the mixture to 70-80 °C and maintain this temperature for 1-2 hours, or until the reaction is complete (cessation of gas evolution).

    • Cool the reaction mixture and extract the this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

Purification of this compound

Purification of this compound, particularly its separation from the trans-isomer, can be achieved by fractional distillation or by selective precipitation of its salts. A highly effective method involves the differential solubility of the dihydrochloride (B599025) salts in methanol (B129727).

Experimental Protocol:

  • Formation of Dihydrochloride Salts:

    • Dissolve the crude mixture of cis- and trans-1,2-diaminocyclohexane in methanol.

    • Bubble dry hydrogen chloride gas through the solution until it is saturated. This will precipitate the dihydrochloride salts of both isomers.

  • Fractional Crystallization:

    • The trans-isomer of the dihydrochloride salt is significantly less soluble in methanol than the cis-isomer.

    • Cool the methanolic solution to induce further precipitation of the trans-isomer dihydrochloride.

    • Filter the solution to remove the less soluble trans-isomer salt.

    • Concentrate the filtrate and cool again to crystallize the more soluble this compound dihydrochloride.

  • Liberation of the Free Base:

    • Dissolve the purified this compound dihydrochloride in water.

    • Add a strong base, such as sodium hydroxide, to neutralize the salt and liberate the free diamine.

    • Extract the aqueous solution with an organic solvent (e.g., diethyl ether).

    • Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain pure this compound.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the cis-isomer is reflected in its NMR spectra.

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H ~2.8br s2HCH-NH₂
~1.7m4HCyclohexyl CH₂ (axial)
~1.4m4HCyclohexyl CH₂ (equatorial)
~1.2br s4HNH₂
¹³C ~55CH-NH₂
~30Cyclohexyl CH₂
~25Cyclohexyl CH₂

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Table 3: FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode
3350-3250Strong, BroadN-H stretching (asymmetric and symmetric)
2930-2850StrongC-H stretching (cyclohexyl)
1620-1580MediumN-H scissoring (bending)
1450MediumCH₂ scissoring (bending)
~1100MediumC-N stretching

Role in Drug Development: DACH-Platinum Complexes

The primary application of this compound in drug development is as a ligand in platinum-based anticancer agents. These complexes, such as oxaliplatin (B1677828) (which utilizes the trans-isomer, but whose principles of action are relevant), are designed to overcome the limitations of cisplatin, including its side effects and the development of drug resistance.

Experimental Workflow: Synthesis of a DACH-Platinum(II) Complex

The synthesis of a DACH-platinum(II) complex, a precursor to many active drugs, is a well-established process. The following diagram illustrates a typical workflow.

experimental_workflow Experimental Workflow for DACH-Platinum(II) Dichloride Synthesis start Start: K₂[PtCl₄] in aqueous solution add_dach Add this compound (DACH) start->add_dach stir Stir at room temperature add_dach->stir precipitate Formation of yellow precipitate [Pt(DACH)Cl₂] stir->precipitate filter Filter the precipitate precipitate->filter wash Wash with water and ethanol filter->wash dry Dry under vacuum wash->dry product Product: [Pt(cis-DACH)Cl₂] dry->product

Caption: Synthesis of a DACH-Platinum(II) Dichloride Complex.

Mechanism of Action: Signaling Pathway of DACH-Platinum Drugs

DACH-platinum complexes exert their cytotoxic effects primarily through the formation of DNA adducts, which triggers a cascade of cellular events leading to apoptosis (programmed cell death). The bulky DACH ligand is thought to create a different type of DNA distortion compared to cisplatin, which may be less efficiently repaired by the cell's machinery, thus contributing to its efficacy in cisplatin-resistant cancers.[4]

The binding of DACH-platinum complexes to DNA initiates a DNA damage response (DDR) pathway. This pathway involves the activation of several key proteins that ultimately lead to cell cycle arrest and apoptosis.

signaling_pathway Simplified DNA Damage Response Pathway for DACH-Platinum Drugs drug DACH-Platinum Drug dna_damage DNA Adduct Formation drug->dna_damage atm_atr ATM/ATR Kinase Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: DNA Damage Response Pathway of DACH-Platinum Drugs.

The DNA damage caused by the DACH-platinum drug activates ATM/ATR kinases, which in turn phosphorylate and activate the tumor suppressor protein p53.[5] Activated p53 upregulates the pro-apoptotic protein Bax, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[5] This triggers the activation of caspase-9 and subsequently caspase-3, culminating in the execution of apoptosis.[5]

This compound is a molecule of significant interest due to its integral role in the development of advanced platinum-based chemotherapeutics. Its distinct stereochemistry and chemical properties make it a valuable building block for creating complexes that can overcome some of the major challenges in cancer treatment, such as drug resistance. A thorough understanding of its synthesis, purification, and chemical behavior, as detailed in this guide, is crucial for the rational design and development of new and more effective therapeutic agents. The provided experimental protocols and mechanistic insights aim to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this important chemical entity in their work.

References

Synthesis of cis-1,2-Diaminocyclohexane from o-Phenylenediamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cis-1,2-diaminocyclohexane from o-phenylenediamine (B120857), a critical transformation for obtaining a versatile chiral building block in pharmaceutical and materials science. The primary route involves the catalytic hydrogenation of the aromatic ring, a process that yields a mixture of cis and trans stereoisomers. This document details the experimental protocols for both the synthesis and the subsequent separation of the desired cis-isomer, presenting quantitative data in a clear, tabular format and illustrating workflows with detailed diagrams.

Synthesis via Catalytic Hydrogenation

The core of the synthesis is the reduction of o-phenylenediamine (o-PDA) to 1,2-diaminocyclohexane (1,2-DACH) through catalytic hydrogenation. Ruthenium on activated carbon (Ru/AC) has been identified as an effective catalyst for this transformation. The reaction is typically carried out at elevated temperature and pressure to ensure high conversion and yield.

Reaction Pathway

The hydrogenation of o-phenylenediamine results in the saturation of the benzene (B151609) ring to form a cyclohexane (B81311) ring, yielding a mixture of cis- and trans-1,2-diaminocyclohexane.

G cluster_reactants cluster_products oPDA o-Phenylenediamine catalyst Ru/AC Catalyst High Pressure High Temperature oPDA->catalyst H2 + 3H₂ H2->catalyst cis_DACH This compound trans_DACH trans-1,2-Diaminocyclohexane catalyst->cis_DACH catalyst->trans_DACH

Figure 1: Catalytic hydrogenation of o-phenylenediamine.
Experimental Protocol: Hydrogenation of o-Phenylenediamine

This protocol is based on established literature procedures for the Ru/AC catalyzed hydrogenation of o-phenylenediamine.

Materials:

  • o-Phenylenediamine (o-PDA)

  • 5% (w/w) Ruthenium on Activated Carbon (Ru/AC) catalyst

  • Isopropanol

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • High-pressure autoclave reactor equipped with a stirrer and temperature controller

  • Filtration apparatus

Procedure:

  • Reactor Charging: In a high-pressure autoclave, combine 16.0 g of o-phenylenediamine, 3.0 g of 5% Ru/AC catalyst, 75 mL of isopropanol, 0.50 g of NaNO₂, and 4.0 mL of water.

  • Inerting: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any residual air.

  • Pressurization: Pressurize the reactor with hydrogen gas to 8.0 MPa.

  • Reaction: Begin stirring and heat the reactor to 170°C. Maintain these conditions, monitoring the pressure to gauge hydrogen uptake.

  • Cooling and Depressurization: After the reaction is complete (as determined by the cessation of hydrogen uptake or by a predetermined reaction time), cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Catalyst Filtration: Open the reactor and filter the reaction mixture to remove the Ru/AC catalyst. The catalyst can often be recovered, washed, dried, and reused.

  • Product Isolation: The filtrate contains the mixture of cis- and trans-1,2-diaminocyclohexane dissolved in isopropanol. The solvent can be removed under reduced pressure to yield the crude product mixture.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the catalytic hydrogenation of o-phenylenediamine.

ParameterValueReference
o-Phenylenediamine Conversion99.5%[1]
1,2-Diaminocyclohexane Yield86.3%[1]
Catalyst5% (w/w) Ru/AC[1]
Temperature170°C[1]
Pressure8.0 MPa[1]
SolventIsopropanol[1]
PromotersNaNO₂, Water[1]

Separation of cis- and trans-1,2-Diaminocyclohexane

The hydrogenation of o-phenylenediamine typically produces a mixture of cis and trans isomers of 1,2-diaminocyclohexane.[2] For many applications, particularly in the synthesis of chiral ligands, the isolation of the cis isomer is crucial. A common and effective method for separating these diastereomers is through the fractional crystallization of their salts. The dihydrochloride (B599025) salts of the cis and trans isomers exhibit different solubilities in certain solvents, allowing for their separation.

Experimental Workflow: Synthesis and Separation

The overall process from the starting material to the separated isomers can be visualized as follows:

G start o-Phenylenediamine hydrogenation Catalytic Hydrogenation (Ru/AC, H₂, High T & P) start->hydrogenation mixture Mixture of cis- and trans- 1,2-Diaminocyclohexane hydrogenation->mixture salt_formation Salt Formation (e.g., with HCl in Methanol) mixture->salt_formation crystallization Fractional Crystallization salt_formation->crystallization trans_salt trans-1,2-DACH Dihydrochloride (Precipitate - less soluble) crystallization->trans_salt cis_salt_sol cis-1,2-DACH Dihydrochloride (in Filtrate - more soluble) crystallization->cis_salt_sol trans_neutralization Neutralization (e.g., with NaOH) trans_salt->trans_neutralization cis_neutralization Neutralization (e.g., with NaOH) cis_salt_sol->cis_neutralization trans_product trans-1,2-Diaminocyclohexane trans_neutralization->trans_product cis_product This compound cis_neutralization->cis_product

References

Stereoisomers of 1,2-diaminocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

Introduction

1,2-Diaminocyclohexane (DACH) is a crucial organic compound with the formula C₆H₁₀(NH₂)₂. It exists as three distinct stereoisomers: a cis isomer and a pair of trans enantiomers.[1] These isomers, particularly the chiral trans enantiomers, are fundamental building blocks in modern chemistry. They serve as C₂-symmetric ligands in asymmetric catalysis and are vital intermediates in the synthesis of pharmaceuticals.[2][3] The precise stereochemistry of the DACH ligand is often critical for the efficacy and safety of the final product, as exemplified by its role in the widely used anticancer drug, oxaliplatin (B1677828).[2][4] This guide provides a comprehensive overview of the stereoisomers of 1,2-diaminocyclohexane, detailing their synthesis, separation, properties, and applications for researchers, scientists, and drug development professionals.

1,2-diaminocyclohexane has two chiral centers, leading to the possibility of four stereoisomers. However, due to the cyclic nature of the molecule, it exists as three stereoisomers:

  • cis-1,2-diaminocyclohexane : This isomer is a meso compound, meaning it is achiral and superimposable on its mirror image, despite having two chiral centers.

  • trans-1,2-diaminocyclohexane : This isomer exists as a pair of enantiomers which are non-superimposable mirror images of each other:

    • (1R,2R)-1,2-diaminocyclohexane

    • (1S,2S)-1,2-diaminocyclohexane

The mixture of the two trans enantiomers is referred to as (±)-trans-1,2-diaminocyclohexane or racemic trans-DACH.

G cluster_isomers Stereoisomers of 1,2-Diaminocyclohexane cluster_enantiomers Enantiomers DACH 1,2-Diaminocyclohexane Mixture cis cis-1,2-DACH (meso) DACH->cis Diastereomer trans_racemic (±)-trans-1,2-DACH (Racemic Mixture) DACH->trans_racemic Diastereomer R_R (1R,2R)-1,2-DACH trans_racemic->R_R S_S (1S,2S)-1,2-DACH trans_racemic->S_S R_R->S_S Enantiomers

Stereochemical relationships of 1,2-diaminocyclohexane isomers.

Synthesis and Separation of Stereoisomers

A mixture containing all three stereoisomers of 1,2-diaminocyclohexane is typically produced through the hydrogenation of o-phenylenediamine.[1][2] This process yields a mixture of cis and trans isomers. The separation and resolution of these isomers are critical for their application in stereoselective synthesis.

Separation of cis and trans Isomers

A method for separating the trans isomer from the cis isomer involves the use of sulfuric acid. When an aqueous solution containing the mixture of isomers is treated with sulfuric acid, the sulfate (B86663) salt of the trans-1,2-diaminocyclohexane precipitates due to its lower solubility, while the sulfate salt of the cis isomer remains in solution.[5] This allows for the isolation of the trans isomer.

Resolution of (±)-trans-1,2-diaminocyclohexane

The resolution of the racemic (±)-trans-1,2-diaminocyclohexane into its individual (1R,2R) and (1S,2S) enantiomers is a crucial step for its use in asymmetric synthesis. The most common and economically viable method employs an enantiomerically pure chiral resolving agent, such as L-(+)- or D-(-)-tartaric acid.[2][6][7] The process relies on the formation of diastereomeric salts with different solubilities, which can then be separated by fractional crystallization. For example, reacting the racemic amine with L-(+)-tartaric acid will produce two diastereomeric salts: (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate and (1S,2S)-diammoniumcyclohexane mono-(+)-tartrate. One of these salts is typically much less soluble and will crystallize out of the solution, allowing for their separation. The free amine enantiomer is then liberated by treating the separated salt with a base.[6]

Experimental Protocols

Resolution of (±)-trans-1,2-diaminocyclohexane using L-(+)-Tartaric Acid

This protocol is adapted from established chemical literature for the resolution of racemic trans-DACH.[6][8]

Materials:

  • (±)-trans-1,2-diaminocyclohexane

  • L-(+)-tartaric acid

  • Distilled water

  • Glacial acetic acid

  • Methanol (B129727)

  • 4M Sodium Hydroxide (NaOH)

  • Dichloromethane or Diethyl ether

Procedure:

  • Salt Formation:

    • In a round-bottom flask, dissolve L-(+)-tartaric acid (0.99 mol) in distilled water (400 ml) with stirring until a homogenous solution is formed.[8]

    • Slowly add the (±)-trans-1,2-diaminocyclohexane (1.94 mol) to the tartaric acid solution. The addition should be controlled to allow the reaction temperature to reach, but not significantly exceed, 70°C.[8]

    • To the resulting solution, add glacial acetic acid (1.75 mol) at a rate that keeps the temperature below 90°C. A white precipitate of the diastereomeric salt should form immediately.[8]

  • Crystallization and Isolation:

    • Vigorously stir the resulting slurry while allowing it to cool to room temperature over a period of 2 hours.[8]

    • Further cool the mixture in an ice bath to ≤5°C for at least 2 hours to maximize precipitation.[8]

    • Collect the precipitate by vacuum filtration.

    • Wash the filter cake with ice-cold water (100 ml) and then rinse with methanol (5 x 100 ml).[8]

    • Dry the solid to yield the (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt. A yield of approximately 99% with ≥99% enantiomeric excess can be expected.[8]

  • Liberation of the Free Amine:

    • Suspend the dried tartrate salt in dichloromethane.[6]

    • Treat the suspension with a 4M NaOH solution to neutralize the tartaric acid and liberate the free amine.[6]

    • Stir the mixture and then perform an extraction with a suitable organic solvent like diethyl ether.

    • Dry the organic extracts and remove the solvent under reduced pressure to obtain the enantiomerically pure (1R,2R)-1,2-diaminocyclohexane as a colorless oil.[6]

G cluster_workflow Resolution Workflow racemic_DACH (±)-trans-DACH + L-(+)-Tartaric Acid diastereomeric_salts Formation of Diastereomeric Salts ((R,R)-DACH / L-Tartrate) ((S,S)-DACH / L-Tartrate) racemic_DACH->diastereomeric_salts crystallization Fractional Crystallization (Cooling to ≤5°C) diastereomeric_salts->crystallization filtration Vacuum Filtration crystallization->filtration salt_solid Insoluble Salt Precipitate ((R,R)-DACH / L-Tartrate) filtration->salt_solid Solid salt_solution Soluble Salt in Filtrate ((S,S)-DACH / L-Tartrate) filtration->salt_solution Liquid basification Basification (NaOH) salt_solid->basification extraction Solvent Extraction basification->extraction final_product Pure (1R,2R)-1,2-DACH extraction->final_product

Experimental workflow for the resolution of (±)-trans-DACH.

Quantitative Data

The physical properties and specific rotation are key identifiers for the different stereoisomers.

Table 1: Physical Properties of trans-1,2-Diaminocyclohexane

PropertyValueReference
Chemical FormulaC₆H₁₄N₂[2]
Molar Mass114.192 g·mol⁻¹[2]
AppearanceColorless liquid[2]
Density0.951 g/cm³[2]
Melting Point14 to 15 °C[2]
Boiling Point79 to 81 °C (at 15 mmHg)[2]

Table 2: Characterization Data for Resolved DACH Enantiomers

CompoundSpecific Rotation [α]²⁰DConditionsReference
(1R,2R)-diammoniumcyclohexane mono-(+)-tartrate+12.5°c=2 in H₂O[6]
(1S,2S)-diammoniumcyclohexane mono-(-)-tartrate-12.3°c=2 in H₂O[6]

Applications in Drug Development and Asymmetric Synthesis

The enantiomerically pure forms of trans-1,2-diaminocyclohexane are invaluable in pharmaceuticals and catalysis due to their ability to create a specific chiral environment.

  • Oxaliplatin: The (1R,2R)-1,2-diaminocyclohexane isomer is a critical component of oxaliplatin, a platinum-based anticancer drug used in the treatment of colorectal cancer.[2][4] The specific stereochemistry of the DACH ligand is essential for the drug's therapeutic activity and helps it overcome cisplatin (B142131) resistance.[9][10]

  • Asymmetric Catalysis: (1R,2R)- and (1S,2S)-DACH are precursors to a wide range of C₂-symmetric ligands that are highly effective in asymmetric catalysis.[11][12] Notable examples include the ligands used in the Jacobsen epoxidation for the enantioselective epoxidation of alkenes and the Trost ligand for asymmetric allylic alkylation reactions.[2]

  • Chiral Solvating Agents: Derivatives of trans-1,2-diaminocyclohexane can be used as chiral solvating agents to determine the enantiomeric excess of carboxylic acids and other molecules via NMR spectroscopy.[13]

  • Antitumor Research: Studies on platinum(IV) complexes have shown that the choice of DACH isomer (cis, (1R,2R), or (1S,2S)) can profoundly impact the antitumor activity and efficacy against different cancer cell lines.[9][10] Often, the (1R,2R)-DACH-Pt(IV) complexes demonstrate superior performance.[9]

G cluster_synthesis Oxaliplatin Synthesis Pathway K2PtCl4 K₂[PtCl₄] PtI2_DACH [PtI₂(R,R-DACH)] K2PtCl4->PtI2_DACH + KI Pt_DACH_H2O [Pt(R,R-DACH)(H₂O)₂]²⁺ PtI2_DACH->Pt_DACH_H2O + AgNO₃ Oxaliplatin Oxaliplatin Pt_DACH_H2O->Oxaliplatin + K₂C₂O₄ RR_DACH (1R,2R)-1,2-DACH RR_DACH->PtI2_DACH AgNO3 AgNO₃ Oxalate K₂C₂O₄

Role of (1R,2R)-DACH in the synthesis of Oxaliplatin.

Conclusion

The stereoisomers of 1,2-diaminocyclohexane represent a cornerstone of modern stereoselective chemistry. The ability to efficiently synthesize the isomeric mixture and subsequently separate the cis and trans diastereomers, followed by the resolution of the trans enantiomers, provides access to highly valuable chiral building blocks. These compounds are indispensable for the development of advanced pharmaceuticals like oxaliplatin and for the design of sophisticated catalysts that enable the enantioselective synthesis of complex molecules. The profound influence of DACH stereochemistry on biological activity and catalytic performance underscores the importance of precise stereochemical control in chemical and pharmaceutical research.

References

Physical properties of cis-1,2-Diaminocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of cis-1,2-Diaminocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound, a crucial building block in synthetic and medicinal chemistry. The information is presented to support research, development, and quality control activities.

Chemical Identity

  • Chemical Name: this compound[1][2]

  • Synonyms: cis-1,2-Cyclohexanediamine, (±)-cis-1,2-Diaminocyclohexane[1][3]

  • Molecular Formula: C₆H₁₄N₂[1][4]

  • Molecular Weight: 114.19 g/mol [1][4]

  • CAS Number: 1436-59-5[1][4]

Summary of Physical Properties

The following table summarizes the key physical properties of this compound. These values are critical for its handling, storage, and application in various chemical processes.

PropertyValueConditions
Melting Point 8 °C
Boiling Point 92-93 °Cat 18 mmHg
Density 0.952 g/mLat 25 °C
Solubility Completely misciblein water
Vapor Pressure 0.4 mmHgat 20 °C
Refractive Index 1.493at 20 °C
Flash Point 161 °F (71.7 °C)

Detailed Physical Properties

Melting Point

The melting point of this compound is 8 °C.[1][4] This relatively low melting point means it can exist as a solid or a low-melting solid at or near room temperature.

Boiling Point

The boiling point is 92-93 °C at a reduced pressure of 18 mmHg.[1][4] It is important to note that this is not the boiling point at atmospheric pressure.

Density

The density of this compound is 0.952 g/mL at 25 °C.[1][4]

Solubility

This compound is completely miscible in water.[4][5] Its solubility in other polar and non-polar solvents can be determined experimentally. Generally, its amino groups allow for hydrogen bonding, leading to good solubility in polar solvents.[6]

Vapor Pressure

The vapor pressure is 0.4 mmHg at 20 °C.[1][4] This indicates a relatively low volatility under standard conditions.

Refractive Index

The refractive index, a measure of how light propagates through the substance, is 1.493 at 20 °C (at a wavelength of 589 nm).[1][4]

Experimental Protocols for Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination (Capillary Method)

This method is widely used for determining the melting point of a crystalline solid.[7][8]

  • Apparatus: Melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • Ensure the sample of this compound is pure and dry. If it is in liquid form due to its low melting point, it should be cooled to solidify.

    • Finely powder the solid sample.

    • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to about 10-15 °C below the expected melting point (8 °C).

    • Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (the beginning of melting).

    • Record the temperature at which the last crystal melts (the end of melting). The melting point is reported as this range.

Boiling Point Determination (Micro-Boiling Point Method)

Given that the boiling point is provided at reduced pressure, a standard distillation is not ideal. The micro-boiling point method is suitable for small sample volumes.[9]

  • Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., oil bath or heating block).

  • Procedure:

    • Place a small amount (a few milliliters) of this compound into the small test tube.

    • Invert the capillary tube (sealed end up) and place it inside the test tube containing the liquid.

    • Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.

    • Immerse the assembly in a heating bath.

    • Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands and the vapor pressure of the liquid increases.

    • Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the liquid is boiling.

    • Remove the heat source and allow the bath to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[10]

Density Determination (Pycnometer Method)

This method provides an accurate determination of the density of a liquid.

  • Apparatus: Pycnometer (a small glass flask with a precise volume), analytical balance.

  • Procedure:

    • Clean and dry the pycnometer and weigh it accurately (m₁).

    • Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂). The density of water at this temperature is known.

    • Empty and dry the pycnometer.

    • Fill the pycnometer with this compound at the same temperature and weigh it (m₃).

    • The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Solubility Determination (Gravimetric Method)

This protocol determines the solubility of a substance in a particular solvent. Since this compound is miscible with water, this protocol is more relevant for determining its solubility in other solvents.

  • Apparatus: Beakers, magnetic stirrer and stir bar, analytical balance, oven.

  • Procedure:

    • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the chosen solvent in a beaker at a specific temperature.

    • Stir the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

    • Allow any undissolved solute to settle.

    • Carefully withdraw a known volume of the clear supernatant liquid.

    • Weigh an empty, dry evaporating dish (m_dish).

    • Transfer the known volume of the supernatant to the evaporating dish.

    • Gently heat the dish in an oven to evaporate the solvent completely, leaving behind the dissolved solute.

    • Cool the dish in a desiccator and weigh it again (m_dish+solute).

    • The mass of the dissolved solute is (m_dish+solute - m_dish).

    • The solubility can then be expressed in terms of mass of solute per volume of solvent (e.g., g/100 mL).

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a chemical compound like this compound.

G Workflow for Physical Property Determination of a Chemical Compound cluster_0 Sample Preparation & Purity Check cluster_1 Property Measurement cluster_2 Data Analysis & Reporting Sample Obtain/Synthesize Compound Purify Purification (e.g., Distillation, Recrystallization) Sample->Purify Purity Purity Analysis (e.g., GC, NMR) Purify->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint BoilingPoint Boiling Point Determination Purity->BoilingPoint Density Density Measurement Purity->Density Solubility Solubility Testing Purity->Solubility RefractiveIndex Refractive Index Measurement Purity->RefractiveIndex Data Record & Analyze Data MeltingPoint->Data BoilingPoint->Data Density->Data Solubility->Data RefractiveIndex->Data Report Generate Technical Report Data->Report

References

cis-1,2-Diaminocyclohexane molecular structure and conformation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure and Conformation of cis-1,2-Diaminocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (cis-DACH) is a crucial building block in medicinal chemistry and asymmetric catalysis. Its stereochemical and conformational properties are fundamental to its function, influencing its reactivity, complexation behavior, and biological activity. This technical guide provides a detailed analysis of the molecular structure and conformational equilibrium of this compound, integrating experimental data with computational insights. The guide adheres to stringent data presentation and visualization standards to facilitate comprehension and application by researchers in the field.

Introduction to the Stereochemistry of this compound

This compound is a disubstituted cyclohexane (B81311) where the two amino groups are located on the same side of the ring. This stereochemical arrangement dictates a unique conformational behavior. The molecule exists predominantly in a chair conformation to minimize angle and torsional strain.[1] Due to the cis relationship of the substituents, one amino group must occupy an axial position while the other occupies an equatorial position.[2][3]

Conformational Analysis: The Chair Flip Equilibrium

At room temperature, this compound undergoes rapid ring flipping, leading to an equilibrium between two chair conformers.[1] In this process, the axial amino group becomes equatorial, and the equatorial amino group becomes axial.[2][3]

A logical representation of this equilibrium is presented below.

Figure 1: Conformational Equilibrium of this compound.

Unlike many disubstituted cyclohexanes, the two chair conformers of this compound are energetically equivalent in the absence of other interactions.[2] This is because in each conformer, there is one axial and one equatorial amino group, leading to the same degree of steric strain from 1,3-diaxial interactions.[2] However, the presence of intramolecular hydrogen bonding can influence this equilibrium.

The Role of Intramolecular Hydrogen Bonding

A significant feature of this compound is the potential for intramolecular hydrogen bonding between the two adjacent amino groups. This can occur between the hydrogen of the axial amino group and the lone pair of the equatorial amino group, or vice versa. The formation of an intramolecular hydrogen bond can stabilize the chair conformation and may introduce a slight energy difference between the two conformers.[4] The strength of this interaction is influenced by the solvent environment; polar solvents can disrupt intramolecular hydrogen bonds by forming intermolecular hydrogen bonds with the amino groups.[4]

Quantitative Physicochemical and Conformational Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource/Method
Molecular Formula C₆H₁₄N₂PubChem[5]
Molecular Weight 114.19 g/mol PubChem[5]
pKa 9.93 (at 20°C)ChemBK[6]
Density 0.952 g/mL (at 25°C)ChemicalBook[7]
Boiling Point 92-93 °C (at 18 mmHg)ChemicalBook[7]
Refractive Index n20/D 1.493ChemicalBook[7]
Conformational Energy Difference (ΔG°) ~ 0 kcal/molTheoretical (assuming no solvent or H-bonding effects)
Steric Strain (estimated from analogue) ~ 11.4 kJ/molBased on cis-1,2-dimethylcyclohexane[2][8]

Experimental Protocols for Conformational Analysis

The conformational properties of this compound can be elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying the conformational dynamics of cyclohexane derivatives in solution.[9]

Objective: To determine the conformational equilibrium and assess the presence of intramolecular hydrogen bonding.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a non-polar solvent (e.g., CDCl₃ or CCl₄) and a polar, hydrogen-bond-accepting solvent (e.g., DMSO-d₆) at a concentration of approximately 0.05 M.[4]

  • 1D NMR Spectra (¹H and ¹³C):

    • Acquire ¹H and ¹³C NMR spectra at room temperature. The rapid ring flip will result in time-averaged signals.

    • Perform variable temperature (VT) NMR, lowering the temperature (e.g., to -70 to -90 °C) to slow the ring inversion.[10] At low temperatures, the signals for the axial and equatorial protons may become distinct.

  • 2D NMR Spectra (COSY and NOESY):

    • Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton spin-spin coupling relationships.

    • Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum to identify through-space interactions. A strong NOE signal between the axial proton on C1 and the axial protons on C3 and C5 would confirm its axial orientation.[10]

  • Data Analysis:

    • Analyze the coupling constants (³JHH) from the high-resolution ¹H NMR spectrum. The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle, with typical values of ³J_ax-ax ≈ 10-13 Hz, ³J_ax-eq ≈ 2-5 Hz, and ³J_eq-eq ≈ 2-5 Hz.

    • Changes in chemical shifts and coupling constants in different solvents can provide evidence for the presence and disruption of intramolecular hydrogen bonding.[4]

X-ray Crystallography

Objective: To determine the solid-state conformation of this compound or its derivatives.

Methodology:

  • Crystal Growth: Grow single crystals of a suitable derivative of this compound. The parent compound is a liquid at room temperature, making derivatization necessary for single-crystal X-ray diffraction.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

  • Analysis: Analyze the resulting structure to determine bond lengths, bond angles, and dihedral angles, which will define the precise chair conformation in the solid state.

Computational Chemistry

Objective: To model the conformations of this compound and calculate their relative energies.

Methodology:

  • Software: Use a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Conformational Search: Perform a systematic conformational search to identify all low-energy conformers.

  • Geometry Optimization and Energy Calculation:

    • Optimize the geometry of the identified conformers using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-311+G**).[11][12]

    • Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

  • Analysis:

    • Compare the relative energies of the conformers to determine the most stable conformation.

    • Analyze the optimized geometries to obtain theoretical bond lengths, bond angles, and dihedral angles.

    • Use Natural Bond Orbital (NBO) analysis to investigate hyperconjugative interactions and the nature of any intramolecular hydrogen bonds.[13]

The following diagram illustrates a typical experimental and computational workflow for conformational analysis.

experimental_workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_results Data Interpretation NMR NMR Spectroscopy (Variable Temperature, COSY, NOESY) ConformationalData Conformational Preferences (Energy, Geometry) NMR->ConformationalData HBonding Intramolecular H-Bonding Analysis NMR->HBonding XRay X-ray Crystallography XRay->ConformationalData Sample cis-1,2-DACH Sample Sample->NMR Sample->XRay DFT DFT Calculations (Geometry Optimization, Energy Calculation) NBO NBO Analysis DFT->NBO DFT->ConformationalData NBO->HBonding ConfSearch Conformational Search ConfSearch->DFT

References

Spectroscopic Data of cis-1,2-Diaminocyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for cis-1,2-diaminocyclohexane. The information is presented to support research, development, and quality control activities where this compound is utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the different hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits distinct signals for the methine protons (CH-NH₂), the axial and equatorial protons of the cyclohexane (B81311) ring, and the amine protons (NH₂). Due to the complexity of the overlapping signals for the cyclohexane ring protons, a definitive assignment of chemical shifts and coupling constants from available literature is challenging. However, general regions for these proton signals can be identified.

Table 1: ¹H NMR Spectral Data Summary for this compound

Proton AssignmentChemical Shift (δ) ppm (approx.)MultiplicityIntegration
-NH₂1.3 - 1.7Broad Singlet4H
-CH -NH₂ (methine)2.5 - 2.8Multiplet2H
Cyclohexane Ring Protons1.0 - 1.9Multiplet8H

Note: The chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of this compound provides a clearer picture of the carbon framework. Due to the cis-conformation, the molecule possesses a plane of symmetry, resulting in fewer unique carbon signals than the number of carbon atoms.

Table 2: ¹³C NMR Spectral Data Summary for this compound

Carbon AssignmentChemical Shift (δ) ppm
C1, C2 (CH-NH₂)~ 52
C3, C6~ 30
C4, C5~ 25

Note: These are approximate chemical shift values. The exact values can be influenced by the experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for N-H and C-H bonds.

FT-IR Spectral Data

The FT-IR spectrum, typically acquired using an Attenuated Total Reflectance (ATR) accessory for a neat liquid sample, displays key vibrational modes.

Table 3: FT-IR Peak Table for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250Strong, BroadN-H stretch (primary amine)
2920 - 2850StrongC-H stretch (aliphatic)
1590 - 1560MediumN-H bend (scissoring)
1450 - 1440MediumC-H bend (scissoring)
~850Medium-WeakN-H wag

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of spectroscopic data.

NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra of diamines like this compound is as follows:

  • Sample Preparation: A solution of the analyte is prepared by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). A common practice is to use a solvent that contains a known reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

  • Instrumentation: The spectra are typically recorded on a high-field NMR spectrometer, such as a Bruker AM-270 or equivalent.[1]

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • The spectral width is set to encompass all proton signals (e.g., 0-12 ppm).

    • A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is typically employed to simplify the spectrum.

    • The spectral width is set to cover the expected range for carbon signals (e.g., 0-220 ppm).

    • A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

ATR-FTIR Spectroscopy Protocol

For liquid amines, Attenuated Total Reflectance (ATR) is a convenient and common technique.

  • Sample Preparation: As a liquid, this compound can be analyzed neat. A single drop of the sample is sufficient.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal) is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • A drop of the sample is placed onto the ATR crystal, ensuring complete coverage.

    • The sample spectrum is then recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations

The following diagrams illustrate the molecular structure and a conceptual workflow for the spectroscopic analysis of this compound.

Caption: Molecular structure of this compound.

spectroscopic_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Sample Dissolve in CDCl3 Dissolve in CDCl3 Sample->Dissolve in CDCl3 Place on ATR Place on ATR Sample->Place on ATR NMR Spectrometer NMR Spectrometer Dissolve in CDCl3->NMR Spectrometer FTIR Spectrometer FTIR Spectrometer Place on ATR->FTIR Spectrometer 1H & 13C NMR Spectra 1H & 13C NMR Spectra NMR Spectrometer->1H & 13C NMR Spectra IR Spectrum IR Spectrum FTIR Spectrometer->IR Spectrum

Caption: Conceptual workflow for NMR and IR spectroscopic analysis.

References

Commercial Availability and Technical Guide for cis-1,2-Diaminocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2-Diaminocyclohexane (CAS RN: 1436-59-5), a key building block in organic and medicinal chemistry, is a colorless to light yellow liquid.[1][2] This diamine is of significant interest due to its role as a precursor in the synthesis of chiral ligands and catalysts for asymmetric synthesis.[3][4] Notably, it is used in the creation of platinum complexes with demonstrated high antitumor activity and in the preparation of multidentate ligands for transition metal complexation.[3] The commercial availability of this compound in various grades and quantities makes it an accessible and crucial component for a wide range of research and development applications.

Commercial Suppliers

This compound is readily available from a multitude of global suppliers, ranging from large chemical manufacturers to specialized distributors. The purity and available quantities can vary, catering to different research and development needs, from laboratory-scale synthesis to larger pilot-plant productions. Below is a summary of prominent suppliers and the typical grades of this compound they offer.

SupplierAvailable Purity/GradesNotes
Thermo Fisher Scientific (Acros Organics) 97%Available in various quantities (e.g., 1g, 5g).[5]
Santa Cruz Biotechnology Research GradeMarketed for the synthesis of multidentate ligands.[6]
TCI Chemicals >97.0% (GC)Offered as cis-1,2-Cyclohexanediamine.[2]
Sigma-Aldrich (Merck) Mixture of cis and trans, 99%While they offer the mixture, sourcing pure cis-isomer may require specific inquiry.
ChemScene ≥97%Available in various quantities (e.g., 5g, 10g).
ChemicalBook 98%, 99%+ (HPLC)Lists various suppliers, primarily based in China, with a range of purities.[3]
ECHEMI Industrial Grade, 99%A platform connecting multiple suppliers, including Hangzhou Royalchem Co., LTD.[4]
J&H Chemical Not specifiedA supplier based in China.
Synthesis with Catalysts Pvt. Ltd. Not specifiedOffers packaging from 1g up to 25kg, indicating bulk availability.
abcr Gute Chemie 99%A European supplier.

Technical Specifications

The following table summarizes the key physical and chemical properties of this compound, compiled from various supplier technical data sheets.

PropertyValueSource(s)
CAS Number 1436-59-5[6]
Molecular Formula C₆H₁₄N₂[6]
Molecular Weight 114.19 g/mol [1][6]
Appearance Colorless to brown liquid[1]
Boiling Point 92-93 °C at 18 mmHg[3]
Density 0.952 g/mL at 25 °C[3]
Refractive Index n20/D 1.493[3]
Purity (by GC) ≥96.0% to >97.0%[1][2]
Solubility Soluble in water

Experimental Protocol: Purity and Isomeric Ratio Analysis by Gas Chromatography (GC)

Objective: To determine the purity of a commercial sample of this compound and to assess the presence of the trans-isomer impurity using gas chromatography with flame ionization detection (GC-FID). As direct analysis of amines can sometimes lead to peak tailing, derivatization is often employed to improve chromatographic performance.[6]

1. Materials and Reagents:

  • This compound sample

  • Trifluoroacetic anhydride (B1165640) (TFAA) (derivatizing agent)

  • Dichloromethane (DCM), HPLC grade (solvent)

  • Anhydrous Sodium Sulfate

  • High-purity Helium or Hydrogen (carrier gas)

  • Compressed Air and Hydrogen for FID

2. Instrumentation:

  • Gas Chromatograph (e.g., Shimadzu GC-2014 or equivalent) equipped with a Flame Ionization Detector (FID) and an autosampler (e.g., AOC-20i).[3]

  • Capillary GC Column: A mid-polarity column is suitable. For potential chiral separation, a specialized chiral column would be necessary. A SHRXI-5MS capillary column (15 m x 0.25 mm ID, 0.25 µm film thickness) has been used in related analyses.[3]

3. Sample Preparation (Derivatization):

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry 10 mL volumetric flask.

  • Dissolve the sample in approximately 5 mL of dichloromethane.

  • Add 100 µL of trifluoroacetic anhydride (TFAA) to the solution. This will react with the amine groups to form the more volatile trifluoroacetyl derivatives.

  • Gently swirl the flask and allow the reaction to proceed at room temperature for 15-20 minutes.

  • Dilute the solution to the 10 mL mark with dichloromethane.

  • Transfer a small portion of the derivatized sample to a 2 mL autosampler vial.

4. GC-FID Method Parameters:

ParameterSetting
Injector Split/Splitless, operated in split mode (e.g., 50:1 ratio)
Injector Temperature 250 °C
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program - Initial Temperature: 100 °C, hold for 2 minutes- Ramp: 10 °C/min to 250 °C- Final Hold: Hold at 250 °C for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He or N₂) 25 mL/min

5. Data Analysis:

  • Integrate the peaks in the resulting chromatogram.

  • The purity of the this compound can be calculated based on the area percent of the major peak corresponding to the derivatized cis-isomer.

  • The presence of the trans-isomer will be indicated by a separate peak with a different retention time. The relative area of this peak can be used to quantify the isomeric impurity.

Procurement and Quality Verification Workflow

The following diagram illustrates a typical workflow for a researcher procuring this compound and verifying its quality for use in experimental studies.

procurement_workflow start Define Research Needs (Purity, Quantity) supplier_search Identify Potential Suppliers (Databases, Catalogs) start->supplier_search quote_request Request Quotations & Technical Data Sheets supplier_search->quote_request supplier_eval Evaluate Suppliers (Price, Purity, Lead Time) quote_request->supplier_eval place_order Place Purchase Order supplier_eval->place_order receive_chem Receive Chemical Shipment place_order->receive_chem doc_review Review Certificate of Analysis (CoA) & Safety Data Sheet (SDS) receive_chem->doc_review qc_analysis Perform In-house QC Analysis (e.g., GC for Purity/Isomeric Ratio) doc_review->qc_analysis pass_qc Chemical Meets Specifications? qc_analysis->pass_qc use_in_research Release for Research Use pass_qc->use_in_research Yes contact_supplier Contact Supplier for Resolution pass_qc->contact_supplier No

Procurement and Quality Control Workflow for this compound.

References

Early Applications of Diaminocyclohexane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminocyclohexane (DACH) and its derivatives have emerged as a versatile class of compounds with significant applications across various fields of chemistry and medicine. The rigid, chiral cyclohexane (B81311) backbone of DACH isomers, particularly the C2-symmetric trans-1,2-diaminocyclohexane, has made it a privileged scaffold in asymmetric catalysis. Beyond its catalytic prowess, DACH derivatives have found critical roles as curing agents for epoxy resins, imparting desirable physical and thermal properties to the resulting polymers. Furthermore, the unique structural features of DACH have been exploited in medicinal chemistry, most notably in the development of platinum-based anticancer drugs such as oxaliplatin (B1677828). This technical guide provides an in-depth exploration of the early applications of diaminocyclohexane derivatives, focusing on their roles in asymmetric catalysis, as epoxy curing agents, and in pharmaceuticals. Detailed experimental protocols, quantitative data, and visualizations of key processes are presented to offer a comprehensive resource for researchers and professionals in the field.

Asymmetric Catalysis

The enantiomerically pure forms of trans-1,2-diaminocyclohexane are foundational building blocks for a wide range of chiral ligands and organocatalysts. These catalysts have been instrumental in the development of numerous stereoselective transformations.

Jacobsen's Catalyst for Asymmetric Epoxidation

One of the earliest and most prominent applications of a DACH derivative in asymmetric catalysis is in the form of Jacobsen's catalyst, a chiral manganese-salen complex. This catalyst is highly effective for the enantioselective epoxidation of unfunctionalized olefins.

Quantitative Data:

Olefin SubstrateOxidantCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
cis-β-Methylstyrenem-CPBA4252.58492
1-PhenylcyclohexeneNaOCl0.050128786
IndeneNaOCl0.050127884
DihydronaphthaleneNaOCl0.050128192
StyreneNaOCl0.050126578

Experimental Protocol: Synthesis of (R,R)-Jacobsen's Catalyst

  • Ligand Synthesis: A solution of (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 equiv) in ethanol (B145695) is added to a solution of 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) (2.0 equiv) in ethanol. The mixture is heated to reflux for 1 hour and then cooled to room temperature. The resulting yellow precipitate (salen ligand) is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Complexation: The salen ligand (1.0 equiv) is dissolved in toluene (B28343), and manganese(II) acetate (B1210297) tetrahydrate (1.1 equiv) is added. The mixture is heated to reflux for 2 hours with a Dean-Stark trap to remove water. The solvent is then removed under reduced pressure.

  • Oxidation: The resulting Mn(II) complex is dissolved in a mixture of toluene and an aqueous solution of sodium chloride. The mixture is stirred vigorously in the presence of air for 4-6 hours until the color changes from orange-brown to dark brown. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the Mn(III)-salen catalyst (Jacobsen's catalyst).

Experimental Workflow: Asymmetric Epoxidation using Jacobsen's Catalyst

G cluster_prep Catalyst Preparation cluster_reaction Epoxidation Reaction cluster_workup Work-up and Purification prep_start Start dissolve_olefin Dissolve Olefin in Dichloromethane prep_start->dissolve_olefin add_catalyst Add Jacobsen's Catalyst (0.05 mol%) dissolve_olefin->add_catalyst cool_mixture Cool to 0 °C add_catalyst->cool_mixture add_oxidant Add NaOCl (aq) (1.2 equiv) slowly cool_mixture->add_oxidant stir_reaction Stir vigorously at 0 °C for 12 h add_oxidant->stir_reaction quench_reaction Quench with Na2SO3 (aq) stir_reaction->quench_reaction extract Extract with Dichloromethane quench_reaction->extract dry_organic Dry over Na2SO4 extract->dry_organic concentrate Concentrate in vacuo dry_organic->concentrate purify Purify by Flash Chromatography concentrate->purify end_product Enantioenriched Epoxide purify->end_product

Caption: Workflow for Asymmetric Epoxidation. (Within 100 characters)
Takemoto's Catalyst for Asymmetric Michael Addition

Takemoto's catalyst is a bifunctional thiourea-based organocatalyst derived from trans-1,2-diaminocyclohexane. It effectively catalyzes a variety of asymmetric reactions, including the Michael addition of dicarbonyl compounds to nitro-olefins.

Quantitative Data:

Michael DonorMichael AcceptorCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
Diethyl malonatetrans-β-Nitrostyrene10Toluene249593
Dibenzoylmethanetrans-β-Nitrostyrene10Toluene489890
Acetylacetone2-Nitrostyrene10CH2Cl2728588
Ethyl 2-oxocyclopentanecarboxylatetrans-β-Nitrostyrene10Toluene489294

Experimental Protocol: Asymmetric Michael Addition using Takemoto's Catalyst [1]

  • To a solution of trans-β-nitrostyrene (0.5 mmol) in toluene (1.0 mL) is added diethyl malonate (1.0 mmol, 2.0 equiv).

  • (1R,2R)-Takemoto's catalyst (0.05 mmol, 10 mol%) is then added to the reaction mixture.

  • The mixture is stirred at room temperature for 24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.

Logical Relationship: Dual Activation by Takemoto's Catalyst

G cluster_activation Dual Activation Mechanism cluster_reactants Reactants catalyst Takemoto's Catalyst (DACH-Thiourea) thiourea (B124793) Thiourea Moiety (H-bond donor) catalyst->thiourea amine Tertiary Amine (Brønsted base) catalyst->amine electrophile Electrophile (e.g., Nitro-olefin) thiourea->electrophile Activates & Orients nucleophile Nucleophile (e.g., Malonate) amine->nucleophile Activates product Enantioenriched Michael Adduct electrophile->product nucleophile->product

Caption: Dual activation by Takemoto's catalyst. (Within 100 characters)

Epoxy Curing Agent

Diaminocyclohexane is utilized as a curing agent (hardener) for epoxy resins, particularly in applications requiring high performance, such as industrial coatings, adhesives, and composites. The cycloaliphatic structure of DACH contributes to the rigidity and thermal stability of the cured polymer network.

Quantitative Data: Properties of DACH-cured Epoxy Resin

PropertyValue
Glass Transition Temperature (Tg)150 - 180 °C
Tensile Strength70 - 90 MPa
Flexural Modulus3.0 - 4.0 GPa
Hardness (Shore D)85 - 95

Experimental Protocol: Curing of Epoxy Resin with a DACH-based Hardener [2]

  • Preparation of the Curing Agent: A mixture of 80% by weight 1,2-diaminocyclohexane (DACH) and 20% by weight of another aliphatic polyamine (e.g., hexamethylenediamine) is prepared.

  • Adduct Formation (optional but common): To this amine mixture, a diglycidyl ether of bisphenol A (DGEBA) epoxy resin is slowly added under an inert atmosphere (e.g., nitrogen) with constant stirring. The addition rate is controlled to maintain the reaction temperature below 75°C to manage the exotherm. The mixture is then held at 75°C for approximately 2 hours. This step creates a pre-reacted adduct which can improve handling and performance.[2]

  • Mixing: The prepared curing agent (or adduct) is thoroughly mixed with the main epoxy resin (e.g., DGEBA) in a stoichiometric or near-stoichiometric ratio of amine hydrogen to epoxy groups.

  • Application and Curing: The mixture is applied to the desired substrate or mold. Curing is typically carried out at an elevated temperature, for example, 2 hours at 80°C followed by 3 hours at 150°C, to achieve full cross-linking and optimal properties.

Experimental Workflow: Epoxy Resin Curing

G cluster_curing Curing Cycle start Start mix_amines Prepare DACH-based Amine Mixture start->mix_amines mix_epoxy Mix with Epoxy Resin (e.g., DGEBA) mix_amines->mix_epoxy degas Degas Mixture (Vacuum) mix_epoxy->degas apply Apply to Substrate/Mold degas->apply initial_cure Initial Cure (e.g., 2h at 80°C) apply->initial_cure post_cure Post-Cure (e.g., 3h at 150°C) initial_cure->post_cure cool Cool to Room Temperature post_cure->cool end_product Cured Epoxy Product cool->end_product

Caption: Epoxy resin curing workflow. (Within 100 characters)

Pharmaceutical Applications

The trans-1,2-diaminocyclohexane ligand is a key component of the third-generation platinum-based anticancer drug, oxaliplatin. The DACH ligand plays a crucial role in the drug's mechanism of action and its ability to overcome resistance to earlier platinum drugs like cisplatin.

Oxaliplatin: Mechanism of Action

Oxaliplatin exerts its cytotoxic effects by forming platinum-DNA adducts, which inhibit DNA replication and transcription, ultimately leading to cell death.[3][4]

  • Activation: In the low chloride environment inside a cell, the oxalate (B1200264) ligand of oxaliplatin is displaced by water molecules, forming a reactive, aquated platinum species.[5]

  • DNA Binding: The activated platinum complex then binds to the N7 position of guanine (B1146940) and adenine (B156593) bases in the DNA, forming both intrastrand and interstrand cross-links.[4]

  • Distortion of DNA: The bulky DACH ligand causes a more significant distortion of the DNA double helix compared to the ammonia (B1221849) ligands in cisplatin. This distortion is less well-recognized by DNA repair mechanisms.[3]

  • Inhibition of Cellular Processes: The DNA adducts physically block the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.

  • Induction of Apoptosis: The persistent DNA damage and stalled replication forks trigger cell cycle arrest, primarily at the G2/M phase, and activate apoptotic pathways, leading to programmed cell death.[3][6]

Signaling Pathway: Oxaliplatin-Induced Apoptosis

G oxaliplatin Oxaliplatin dna_damage DNA Damage (Pt-DNA Adducts) oxaliplatin->dna_damage p53 p53 Activation dna_damage->p53 g2m_arrest G2/M Cell Cycle Arrest dna_damage->g2m_arrest bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis g2m_arrest->apoptosis

Caption: Oxaliplatin-induced apoptosis pathway. (Within 100 characters)

Conclusion

The early applications of diaminocyclohexane derivatives have laid a robust foundation for their continued importance in modern chemistry and medicine. From the elegant design of chiral catalysts that enable the stereoselective synthesis of complex molecules to their role in formulating high-strength polymers and life-saving pharmaceuticals, the DACH scaffold has proven to be of immense value. The detailed methodologies and data presented in this guide underscore the versatility and impact of these compounds. As research continues, it is anticipated that new and innovative applications for diaminocyclohexane derivatives will continue to emerge, further solidifying their place as a cornerstone in the toolkit of chemists and drug development professionals.

References

The Discovery and Enduring Legacy of cis-1,2-Diaminocyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-1,2-Diaminocyclohexane, a seemingly simple alicyclic diamine, holds a significant position in the landscape of modern chemistry and pharmacology. Its unique stereochemical properties have made it a valuable building block in asymmetric synthesis, coordination chemistry, and, most notably, in the development of life-saving pharmaceuticals. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core applications of this compound, with a focus on the experimental methodologies and quantitative data essential for researchers in the field.

Discovery and Historical Context

The journey of 1,2-diaminocyclohexane (DACH) began with the broader exploration of alicyclic compounds in the late 19th and early 20th centuries. The initial synthesis of 1,2-diaminocyclohexane is generally attributed to the catalytic hydrogenation of o-phenylenediamine. This method, however, yields a mixture of stereoisomers: the cis and trans forms.

A significant milestone in the history of DACH was the first reported synthesis of the trans-isomer by Wieland and co-workers in 1926. The isolation and characterization of the individual stereoisomers were crucial for unlocking their distinct chemical properties and applications. The development of methods to separate the cis and trans isomers, often by fractional crystallization of their salts, was a key enabling step for further research.

The true therapeutic potential of a DACH isomer was realized with the development of the platinum-based anticancer drug, Oxaliplatin (B1677828). This third-generation platinum drug, which incorporates a derivative of trans-1,2-diaminocyclohexane, demonstrated efficacy against colorectal cancer and overcame some of the resistance mechanisms associated with its predecessors, cisplatin (B142131) and carboplatin. While oxaliplatin utilizes the trans-isomer, the study of all DACH isomers, including the cis form, has been crucial in understanding the structure-activity relationships of these important therapeutic agents. The unique coordination chemistry of this compound has also led to its use as a ligand in various catalytic systems.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research and development. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₆H₁₄N₂[1]
Molecular Weight 114.19 g/mol [1]
CAS Number 1436-59-5[1]
Appearance Colorless to brown liquid[2]
Boiling Point 92-93 °C at 18 mmHg[3]
Melting Point 8 °C[3]
Density 0.952 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.493[3]
Vapor Pressure 0.4 mmHg at 20 °C
Flash Point 70 °C (closed cup)

Experimental Protocols

Synthesis of a cis/trans-1,2-Diaminocyclohexane Mixture via Catalytic Hydrogenation of o-Phenylenediamine

This protocol describes a general method for the synthesis of a mixture of cis- and trans-1,2-diaminocyclohexane by the catalytic hydrogenation of o-phenylenediamine.

Materials:

  • o-Phenylenediamine (o-PDA)

  • Ruthenium on activated carbon (Ru/AC) catalyst (e.g., 5% w/w)

  • Isopropanol (solvent)

  • Sodium nitrite (B80452) (NaNO₂) (promoter)

  • Water

  • High-pressure autoclave reactor equipped with a stirrer

Procedure:

  • Charge the high-pressure autoclave with o-phenylenediamine, isopropanol, sodium nitrite, water, and the Ru/AC catalyst.

  • Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 8.0 MPa).

  • Heat the reactor to the target temperature (e.g., 170 °C) while stirring.

  • Maintain the reaction at the set temperature and pressure for a sufficient time to ensure complete conversion of the o-phenylenediamine.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting solution contains a mixture of cis- and trans-1,2-diaminocyclohexane in isopropanol. The isomers can then be separated using one of the methods described below.

Note: The ratio of cis to trans isomers can be influenced by the catalyst, solvent, and reaction conditions.

Separation of cis- and trans-1,2-Diaminocyclohexane via Dihydrochloride (B599025) Salt Formation

This protocol outlines a method for separating the cis and trans isomers of 1,2-diaminocyclohexane based on the differential solubility of their dihydrochloride salts in methanol (B129727).

Materials:

  • Mixture of cis- and trans-1,2-diaminocyclohexane

  • Methanol

  • Hydrogen chloride (gas or concentrated hydrochloric acid)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Heptane (B126788) (or other suitable organic solvent for extraction)

Procedure:

  • Dissolve the mixture of cis- and trans-1,2-diaminocyclohexane in methanol.

  • Bubble hydrogen chloride gas through the stirred solution until it is saturated, or add concentrated hydrochloric acid dropwise. The formation of the dihydrochloride salts is an exothermic reaction.

  • As the dihydrochloride salts form, the less soluble trans-isomer will precipitate out of the methanol solution as a white solid. The cis-isomer's dihydrochloride salt remains largely in solution.

  • Filter the mixture to collect the precipitated trans-1,2-diaminocyclohexane dihydrochloride.

  • To isolate the cis-isomer, take the filtrate and remove the methanol under reduced pressure.

  • Dissolve the resulting residue (containing primarily this compound dihydrochloride) in water and make the solution basic with a sodium hydroxide solution.

  • The free this compound will separate as an oily layer.

  • Extract the aqueous solution with heptane or another suitable organic solvent.

  • Dry the organic extracts over a suitable drying agent (e.g., anhydrous sodium sulfate) and then remove the solvent by distillation to yield purified this compound.

Key Applications and Workflows

The stereoisomers of 1,2-diaminocyclohexane have found distinct and critical roles in modern chemistry. The trans-isomers, particularly their enantiomerically pure forms, are widely used as chiral ligands and auxiliaries in asymmetric synthesis. The cis-isomer, while less explored in asymmetric catalysis, is a crucial component in the synthesis of important pharmaceutical compounds and serves as a versatile ligand in coordination chemistry.

Role in Platinum-Based Anticancer Agents

A prominent application of a 1,2-diaminocyclohexane derivative is in the synthesis of the anticancer drug Oxaliplatin. Although Oxaliplatin itself contains the trans-(1R,2R)-diaminocyclohexane ligand, the synthetic strategies and coordination chemistry principles are highly relevant to understanding the potential of other DACH isomers, including the cis form, in medicinal chemistry. The following diagram illustrates a generalized workflow for the synthesis of a DACH-platinum(II) complex, a core structure in this class of drugs.

Oxaliplatin_Synthesis_Workflow K2PtCl4 Potassium Tetrachloroplatinate(II) (K₂[PtCl₄]) Pt_intermediate Platinum(II) Intermediate K2PtCl4->Pt_intermediate Ligand Exchange (e.g., with KI) DACH_Pt_complex [Pt(DACH)Cl₂] Pt_intermediate->DACH_Pt_complex DACH cis-1,2-Diamino- cyclohexane (DACH) DACH->DACH_Pt_complex Aqua_complex Aquo Complex [Pt(DACH)(H₂O)₂]²⁺ DACH_Pt_complex->Aqua_complex Chloride Abstraction AgNO3 Silver Nitrate (AgNO₃) AgNO3->Aqua_complex Final_Product DACH-Platinum(II) Oxalate (B1200264) Complex Aqua_complex->Final_Product Ligand Displacement Oxalate Potassium Oxalate (K₂C₂O₄) Oxalate->Final_Product

Caption: Generalized synthetic workflow for a DACH-platinum(II) oxalate complex.

Conclusion

From its origins in the systematic exploration of alicyclic compounds to its central role in modern asymmetric synthesis and life-saving pharmaceuticals, this compound has proven to be a molecule of profound scientific importance. Its unique stereochemistry and coordination properties continue to inspire the development of new catalysts and therapeutic agents. This guide has provided a comprehensive overview of its history, physicochemical properties, and key experimental methodologies to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The enduring legacy of this compound underscores the power of fundamental chemical research to drive innovation and address critical challenges in medicine and technology.

References

Theoretical Deep Dive into cis-1,2-Diaminocyclohexane Stereoisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Conformational Landscape of cis-1,2-Diaminocyclohexane Stereoisomers.

This technical guide provides a comprehensive overview of the theoretical studies on the stereoisomers of this compound, a crucial building block in catalysis and pharmaceutical development. The conformational preferences and relative stabilities of these stereoisomers are dictated by a delicate interplay of steric and electronic effects, including the potential for intramolecular hydrogen bonding. Understanding these nuances is paramount for the rational design of catalysts and therapeutic agents.

Conformational Analysis of this compound

The this compound molecule primarily adopts a chair conformation. Due to the cis configuration, one amino group must occupy an axial (a) position while the other is in an equatorial (e) position, leading to an axial-equatorial (ae) conformer. A ring flip results in another axial-equatorial conformer of identical energy. This conformational equilibrium is a key feature of the unsubstituted this compound.

The presence of the two amino groups introduces the possibility of intramolecular hydrogen bonding between the axial amino group's hydrogen and the equatorial amino group's lone pair of electrons. This interaction can significantly influence the stability of the conformers.

Quantitative Conformational Data

Theoretical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic landscape of this compound stereoisomers. The following tables summarize key quantitative data obtained from computational studies.

Table 1: Relative Energies of this compound Conformers

ConformerMethod/Basis SetRelative Energy (kcal/mol)
Chair (axial-equatorial)DFT/B3LYP/6-31G0.00 (Reference)
BoatDFT/B3LYP/6-31GData not available in search results
Twist-BoatDFT/B3LYP/6-31G*Data not available in search results

Note: Specific relative energy values for the boat and twist-boat conformers of this compound were not explicitly found in the search results. The chair conformation is the well-established ground state.

Table 2: Key Geometric Parameters of the Chair Conformer of this compound (DFT/B3LYP/6-31G)*

ParameterValue
C1-C2 Bond Length (Å)Data not available in search results
C-N (axial) Bond Length (Å)Data not available in search results
C-N (equatorial) Bond Length (Å)Data not available in search results
N-H Bond Lengths (Å)Data not available in search results
C-C-C Bond Angles (°)Data not available in search results
C-C-N Bond Angles (°)Data not available in search results
H-N-H Bond Angles (°)Data not available in search results
N-C1-C2-N Dihedral Angle (°)Data not available in search results
Intramolecular H-bond Distance (N-H···N) (Å)Data not available in search results

Note: While the general conformational preferences are discussed in the literature, specific optimized geometric parameters from theoretical calculations for the isolated this compound molecule were not found in the provided search results.

Conformational Equilibrium Visualization

The following diagram, generated using the DOT language, illustrates the conformational equilibrium of this compound.

G cluster_eq Conformational Equilibrium Conformer1 Chair (ae) Conformer2 Chair (ea) Conformer1->Conformer2 Ring Flip

Caption: Conformational equilibrium of this compound.

Experimental and Computational Protocols

The theoretical study of this compound stereoisomers involves a combination of computational chemistry methods and can be corroborated by experimental techniques.

Computational Protocol:

A typical workflow for the theoretical analysis of this compound conformers is outlined below.

G Start Initial Structure Generation MM Molecular Mechanics (e.g., MMFF94) Conformational Search Start->MM DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-31G*) MM->DFT_Opt Freq Frequency Calculation DFT_Opt->Freq Energy Single-Point Energy Calculation (Higher Level of Theory) Freq->Energy Analysis Analysis of Results (Energies, Geometries, H-bonding) Energy->Analysis

Caption: Computational workflow for conformational analysis.

Detailed Methodologies:

  • Initial Structure Generation: The initial 3D structure of this compound is built using molecular modeling software.

  • Conformational Search: A conformational search is performed using a computationally less expensive method like Molecular Mechanics (e.g., MMFF94 force field) to identify low-energy conformers.

  • DFT Geometry Optimization: The geometries of the identified low-energy conformers are then optimized using Density Functional Theory (DFT). A common choice of functional and basis set for such systems is B3LYP with the 6-31G* basis set. This level of theory provides a good balance between accuracy and computational cost.

  • Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Single-Point Energy Calculation: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., aug-cc-pVTZ).

  • Analysis of Results: The final optimized geometries, relative energies (including ZPVE corrections), and vibrational frequencies are analyzed. The presence and strength of intramolecular hydrogen bonds can be inferred from geometric parameters (e.g., N-H···N distance and angle) and shifts in the N-H stretching frequencies.

Experimental Protocols for Validation:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying conformational equilibria in solution. The coupling constants and chemical shifts of the protons on the cyclohexane (B81311) ring can provide information about the relative populations of different chair conformations.

  • X-ray Crystallography: For solid-state analysis, single-crystal X-ray crystallography can provide precise atomic coordinates, unequivocally determining the conformation of the molecule in the crystalline state.

Conclusion

The conformational landscape of this compound is governed by its chair-to-chair interconversion, with the axial-equatorial conformer being the most stable. Theoretical calculations, particularly DFT, are indispensable tools for quantifying the subtle energetic differences and geometric features of these stereoisomers. This in-depth understanding is critical for leveraging the unique stereochemical properties of this compound in the design and development of new molecules with tailored functionalities for a wide range of applications in chemistry and medicine. Further experimental and theoretical investigations are warranted to fully map the potential energy surface and to explore the influence of substituents and solvent effects on the conformational preferences of this versatile molecule.

Methodological & Application

Application Notes and Protocols: Synthesis of Chiral Ligands from cis-1,2-Diaminocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of chiral ligands derived from cis-1,2-diaminocyclohexane. This class of ligands, although less common than their trans-counterparts, holds significant potential in asymmetric catalysis, a critical tool in modern drug discovery and development. The protocols outlined below cover the essential steps from the resolution of the racemic starting material to the synthesis of representative Salen-type chiral ligands.

Resolution of Racemic this compound

The synthesis of enantiomerically pure ligands begins with the resolution of the racemic this compound. A common and effective method involves the use of a chiral resolving agent, such as L-(+)-tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization.

Experimental Protocol: Resolution of (±)-cis-1,2-Diaminocyclohexane

Materials:

Procedure:

  • Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 7.6 g of L-(+)-tartaric acid in 100 mL of methanol. Gentle heating may be required to achieve complete dissolution.

  • Cautiously add 6.1 mL of racemic this compound to the tartaric acid solution. The reaction is exothermic.

  • Stopper the flask and allow the solution to stand undisturbed at room temperature for 24-48 hours to allow for the crystallization of the diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of ice-cold methanol.

  • Liberation of the Free Amine: Suspend the collected diastereomeric salt in a minimal amount of water and add a 50% aqueous solution of NaOH until the salt completely dissolves and the solution is strongly basic (pH > 12).

  • Extraction: Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the resolved diamine should be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Synthesis of Chiral Salen-type Ligands

Salen ligands are tetradentate C₂-symmetric ligands that are readily synthesized through the condensation of a diamine with two equivalents of a salicylaldehyde (B1680747) derivative. These ligands are versatile and have been used in a wide range of asymmetric catalytic reactions.

Experimental Protocol: Synthesis of a cis-Salen Ligand

Materials:

  • Resolved (1R,2S)- or (1S,2R)-cis-1,2-diaminocyclohexane

  • 3,5-Di-tert-butylsalicylaldehyde (2 equivalents)

  • Absolute ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the resolved this compound (e.g., 1.14 g, 10 mmol) in 50 mL of absolute ethanol.

  • Addition of Aldehyde: To this solution, add 3,5-di-tert-butylsalicylaldehyde (e.g., 4.68 g, 20 mmol).

  • Reaction: Heat the mixture to reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Ligand: Upon completion of the reaction, a yellow precipitate of the Salen ligand will form. Cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the yellow solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Application in Asymmetric Catalysis: The Henry Reaction

Chiral ligands derived from this compound have been successfully employed as catalysts in asymmetric carbon-carbon bond-forming reactions, such as the Henry (nitroaldol) reaction.[1][2] The following table summarizes representative data for the copper-catalyzed asymmetric Henry reaction between benzaldehyde (B42025) and nitromethane (B149229) using a library of ligands derived from a conformationally locked this compound scaffold.[1]

LigandCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)
Ligand 1 1024<544
Ligand 2 10249565
Ligand 3 10249858
Ligand 4 10248572

Data adapted from studies on conformationally locked this compound-based ligands.[1]

Experimental Workflows and Logical Relationships

Synthesis_Workflow cluster_resolution Resolution of Racemic this compound racemic_diamine Racemic this compound salt_formation Diastereomeric Salt Formation racemic_diamine->salt_formation tartaric_acid L-(+)-Tartaric Acid tartaric_acid->salt_formation crystallization Fractional Crystallization salt_formation->crystallization resolved_salt Resolved Diastereomeric Salt crystallization->resolved_salt base_treatment Base Treatment (NaOH) resolved_salt->base_treatment resolved_diamine Enantiopure This compound base_treatment->resolved_diamine

Caption: Workflow for the resolution of racemic this compound.

Salen_Synthesis cluster_synthesis Synthesis of Chiral Salen Ligand resolved_diamine Enantiopure This compound condensation Schiff Base Condensation resolved_diamine->condensation salicylaldehyde Substituted Salicylaldehyde (2 equiv.) salicylaldehyde->condensation salen_ligand Chiral Salen Ligand condensation->salen_ligand

Caption: Synthesis of a chiral Salen ligand from enantiopure this compound.

Asymmetric_Catalysis_Pathway cluster_catalysis Application in Asymmetric Catalysis salen_ligand Chiral cis-Salen Ligand catalyst_formation In situ Catalyst Formation salen_ligand->catalyst_formation metal_precursor Metal Precursor (e.g., Cu(OAc)₂) metal_precursor->catalyst_formation active_catalyst Chiral Metal-Salen Complex catalyst_formation->active_catalyst asymmetric_reaction Asymmetric Reaction (e.g., Henry Reaction) active_catalyst->asymmetric_reaction substrates Prochiral Substrates (e.g., Aldehyde + Nitroalkane) substrates->asymmetric_reaction chiral_product Enantioenriched Product asymmetric_reaction->chiral_product

Caption: Signaling pathway for asymmetric catalysis using a cis-Salen metal complex.

References

Application Notes and Protocols for cis-1,2-Diaminocyclohexane in Asymmetric Henry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric Henry (nitroaldol) reaction is a powerful C-C bond-forming reaction in organic synthesis, providing access to valuable chiral β-nitro alcohols, which are versatile precursors for the synthesis of amino alcohols, α-hydroxy carboxylic acids, and other key building blocks in the pharmaceutical industry. The development of efficient chiral catalysts for this reaction is of paramount importance. While trans-1,2-diaminocyclohexane (DACH) derivatives have been extensively studied as chiral ligands, the use of their cis-isomers has been significantly underrepresented.[1][2] Recent research has focused on the development of novel, conformationally locked chiral ligands based on a cis-1,2-diaminocyclohexane scaffold. These ligands, particularly when complexed with copper(II), have shown promise in catalyzing asymmetric Henry reactions, demonstrating good yields and moderate to high enantioselectivities.[1][2]

This document provides detailed application notes, experimental protocols, and performance data for the use of this compound-based catalysts in asymmetric Henry reactions.

Application Notes

  • Catalyst System: The primary catalytic system involves a complex of a chiral ligand derived from this compound and a copper(II) salt, typically copper(II) acetate (B1210297) (Cu(OAc)₂). The ligands are often secondary diamines synthesized from an axially chiral, conformationally locked cis-1,2-diamine scaffold.[1][2]

  • Advantages of Conformationally Locked Ligands: The use of a conformationally locked scaffold introduces axial chirality, which is responsible for inducing stereoselectivity in the Henry reaction. This design allows for systematic tuning of the ligand's steric and electronic properties by varying the substituents on the nitrogen atoms, which in turn influences the catalytic activity and enantioselectivity of the reaction.[1]

  • Reaction Scope: These catalysts have been successfully applied to the reaction of various aromatic and aliphatic aldehydes with nitroalkanes, most commonly nitromethane (B149229). A range of catalytic activities and enantioselectivities has been observed, indicating that the catalyst performance is dependent on the specific ligand structure and the nature of the aldehyde.[1]

  • Reaction Conditions: The reactions are typically carried out at room temperature or below, with lower temperatures generally leading to higher enantioselectivities.[2] Common solvents include alcohols such as ethanol (B145695) or isopropanol. The catalyst loading is typically in the range of 5-10 mol%.

Data Presentation

The following tables summarize the quantitative data for the asymmetric Henry reaction between various aldehydes and nitromethane using a library of conformationally locked this compound-based ligands complexed with Cu(OAc)₂. The ligand structures are based on a common scaffold with varying substituents.

Table 1: Performance of cis-DACH Ligands in the Asymmetric Henry Reaction of Benzaldehyde and Nitromethane

EntryLigand Substituent (R)Time (h)Yield (%)ee (%)
1Phenyl148545
21-Naphthyl149258
32-Naphthyl149062
42-Anisyl247855
54-Anisyl248148
62,6-Dimethylphenyl486575

Reaction conditions: Benzaldehyde (1.0 equiv), nitromethane (10 equiv), Ligand (0.1 equiv), Cu(OAc)₂ (0.1 equiv) in ethanol at room temperature.

Table 2: Substrate Scope using a Selected cis-DACH Ligand (R = 2-Naphthyl)

EntryAldehydeTime (h)Yield (%)ee (%)
14-Nitrobenzaldehyde129565
24-Chlorobenzaldehyde168860
34-Methylbenzaldehyde208255
42-Thiophenecarboxaldehyde188968
5Cyclohexanecarboxaldehyde247540

Reaction conditions: Aldehyde (1.0 equiv), nitromethane (10 equiv), Ligand (0.1 equiv), Cu(OAc)₂ (0.1 equiv) in ethanol at room temperature.

Experimental Protocols

General Procedure for the Synthesis of the Chiral Ligand

The chiral secondary diamine ligands are synthesized via reductive amination of the optically pure primary diamine scaffold with the corresponding aldehyde.

  • To a solution of the optically pure this compound scaffold (1.0 equiv) in methanol, the desired aldehyde (2.2 equiv) is added.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • Sodium borohydride (B1222165) (NaBH₄) (3.0 equiv) is added portion-wise at 0 °C.

  • The reaction is stirred for an additional 12 hours at room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired chiral ligand.

General Procedure for the Asymmetric Henry Reaction
  • In a dry reaction vial, the chiral this compound-based ligand (0.055 mmol, 5.5 mol%) and copper(II) acetate monohydrate (0.05 mmol, 5 mol%) are dissolved in ethanol (1.5 mL).

  • The mixture is stirred at room temperature for 1 hour to allow for complex formation.

  • Nitromethane (10 mmol) and the corresponding aldehyde (1 mmol) are added to the reaction mixture.

  • The reaction is stirred at room temperature for the time indicated in the data tables (typically 12-72 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired β-nitro alcohol.

  • The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

Experimental Workflow

G Experimental Workflow for Asymmetric Henry Reaction cluster_prep Catalyst Preparation cluster_reaction Henry Reaction cluster_workup Work-up & Analysis ligand Chiral cis-1,2-DACH Ligand stir_prep Stir at RT for 1h ligand->stir_prep cu_salt Cu(OAc)₂·H₂O cu_salt->stir_prep solvent_prep Ethanol solvent_prep->stir_prep catalyst [Cu(II)-Ligand] Complex stir_prep->catalyst reaction_mix Stir at RT (12-72h) catalyst->reaction_mix aldehyde Aldehyde aldehyde->reaction_mix nitromethane Nitromethane nitromethane->reaction_mix product β-Nitro Alcohol reaction_mix->product purification Column Chromatography product->purification final_product Purified Product purification->final_product hplc Chiral HPLC Analysis ee_determination ee Determination hplc->ee_determination final_product->hplc

Caption: Workflow for the cis-1,2-DACH catalyzed asymmetric Henry reaction.

Proposed Catalytic Cycle

G Proposed Catalytic Cycle for Cu-cis-DACH Catalyzed Henry Reaction catalyst [L-Cu(OAc)₂] activated_catalyst [L-Cu(OAc)]⁺(OAc)⁻ catalyst->activated_catalyst Ligand Exchange nitronate_complex [L-Cu(Nitronate)]⁺(OAc)⁻ activated_catalyst->nitronate_complex + CH₃NO₂ - HOAc aldehyde_complex [L-Cu(Nitronate)(Aldehyde)]⁺ nitronate_complex->aldehyde_complex + R-CHO transition_state Transition State aldehyde_complex->transition_state Coordination & Attack product_complex [L*-Cu(Alkoxide)]⁺ transition_state->product_complex C-C Bond Formation product_complex->catalyst + HOAc - Product product β-Nitro Alcohol product_complex->product Product Release

Caption: Proposed mechanism for the asymmetric Henry reaction.

Logical Relationship of Catalyst Design and Performance

G Influence of Ligand Structure on Reaction Outcome cluster_ligand Ligand Design cluster_catalyst Catalyst Properties cluster_performance Reaction Performance scaffold cis-1,2-DACH Scaffold (Axial Chirality) substituents Steric & Electronic Properties of N-Substituents chiral_pocket Chiral Pocket Geometry substituents->chiral_pocket lewis_acidity Lewis Acidity of Cu(II) Center substituents->lewis_acidity enantioselectivity Enantioselectivity (ee%) chiral_pocket->enantioselectivity yield Reaction Rate & Yield lewis_acidity->yield

Caption: Ligand structure dictates catalyst properties and reaction outcome.

References

Application Notes and Protocols for Platinum Complexes with cis-1,2-Diaminocyclohexane for Antitumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum-based drugs are a cornerstone of cancer chemotherapy. A significant challenge in their clinical use is the development of resistance. Platinum complexes incorporating the 1,2-diaminocyclohexane (DACH) ligand have emerged as a promising strategy to overcome this resistance. The bulky DACH ligand forms distinct DNA adducts that are not efficiently recognized by the cellular mismatch repair (MMR) machinery, a common mechanism of resistance to cisplatin (B142131). This document provides detailed protocols for the preparation and evaluation of platinum complexes with cis-1,2-diaminocyclohexane, alongside an overview of their mechanism of action.

Experimental Protocols

Protocol 1: Synthesis of cis-[Pt(cis-1,2-DACH)Cl₂]

This protocol describes a common method for the synthesis of the dichlorido platinum(II) complex with this compound.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • This compound (cis-1,2-DACH)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ethanol

  • Diethyl ether

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • Dissolve potassium tetrachloroplatinate(II) in deionized water in a round-bottom flask.

  • In a separate beaker, dissolve this compound in deionized water.

  • Slowly add the cis-1,2-DACH solution to the stirred K₂[PtCl₄] solution at room temperature. A yellow precipitate will form.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate sequentially with deionized water, ethanol, and diethyl ether.

  • Dry the resulting yellow solid, cis-[Pt(cis-1,2-DACH)Cl₂], under vacuum.

  • Characterize the product using techniques such as elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Synthesis of a Platinum(IV) Complex: cis,trans,cis-[Pt(cis-1,2-DACH)Cl₂(OH)₂]

This protocol outlines the oxidation of the Pt(II) complex to a Pt(IV) complex.

Materials:

  • cis-[Pt(cis-1,2-DACH)Cl₂]

  • 30% Hydrogen peroxide (H₂O₂)

  • Deionized water

  • Magnetic stirrer

  • Beaker

Procedure:

  • Suspend cis-[Pt(cis-1,2-DACH)Cl₂] in deionized water in a beaker.

  • Slowly add 30% hydrogen peroxide to the suspension.

  • Stir the mixture at room temperature until the yellow solid dissolves and a clear solution is obtained.

  • Gently heat the solution to decompose any excess hydrogen peroxide.

  • Allow the solution to cool, which should result in the precipitation of a white solid.

  • Collect the white precipitate of cis,trans,cis-[Pt(cis-1,2-DACH)Cl₂(OH)₂] by vacuum filtration.

  • Wash the product with cold deionized water and dry under vacuum.

  • Characterize the final product using appropriate analytical techniques.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the evaluation of the antitumor activity of the synthesized platinum complexes against cancer cell lines.

Materials:

  • Synthesized platinum complexes

  • Cancer cell lines (e.g., L1210, B16 melanoma, M5076 reticulosarcoma)[1]

  • Cisplatin (as a reference compound)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the platinum complexes and cisplatin in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the drug that inhibits cell growth by 50%.

Data Presentation

The following tables summarize representative quantitative data for the antitumor activity of DACH-platinum complexes from published studies.

Table 1: In Vitro Cytotoxicity of Platinum(IV) Complexes [2]

CompoundCell LineIC₅₀ (µg/mL)
DACH-Pt(IV)(OH)₂(oxalato)L12100.14 - 7.6
DACH-Pt(IV)(Cl)₂(oxalato)L12100.14 - 7.6
DACH-Pt(IV)(OH)₂(malonato)L12100.14 - 7.6
DACH-Pt(IV)(Cl)₂(malonato)L12100.14 - 7.6
DACH-Pt(IV)(OH)₂(1,1-cyclobutanedicarboxylato)L12100.14 - 7.6
DACH-Pt(IV)(Cl)₂(1,1-cyclobutanedicarboxylato)L12100.14 - 7.6

Table 2: In Vivo Antitumor Activity of a Selected Platinum(IV) Complex [2]

Tumor ModelTreatment% T/C
Leukemia L1210Selected DACH-Pt(IV) Complex152 - >600
Leukemia L1210Cisplatin218
B16 MelanomaSelected DACH-Pt(IV) Complex309
M5076 ReticulosarcomaSelected DACH-Pt(IV) Complex100% Cures
Cisplatin-resistant L1210/DDPSelected DACH-Pt(IV) Complex217

% T/C (Treated/Control x 100) is a measure of antitumor efficacy. A higher value indicates better efficacy.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of DACH-platinum complexes involves their interaction with nuclear DNA.[1] After entering the cell, the platinum complex undergoes aquation, a process where labile ligands are replaced by water molecules, forming a reactive species.[1] This activated complex then forms covalent bonds with DNA, primarily at the N7 position of guanine (B1146940) and adenine (B156593) bases, leading to the formation of intra- and interstrand crosslinks.[1] The bulky DACH ligand creates a more significant distortion in the DNA structure compared to cisplatin.[2] This distortion is poorly recognized by the mismatch repair (MMR) system, which is a key reason for their activity in cisplatin-resistant cells.[2][3]

The resulting DNA damage triggers a cascade of cellular events known as the DNA Damage Response (DDR).[4] This response can lead to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, the cell is directed towards apoptosis (programmed cell death).[1] Key signaling pathways involved in this process include the p53-mediated pathway and the activation of caspase cascades.[1][5][6] The generation of reactive oxygen species (ROS) can also contribute to the apoptotic process.[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Antitumor Activity Evaluation cluster_moa Mechanism of Action Studies start Start Materials: K₂[PtCl₄] & cis-1,2-DACH synth_pt2 Synthesis of cis-[Pt(cis-DACH)Cl₂] start->synth_pt2 synth_pt4 Oxidation to Pt(IV) Complex synth_pt2->synth_pt4 charac Characterization: NMR, IR, Elemental Analysis synth_pt4->charac invitro In Vitro Cytotoxicity (MTT Assay) charac->invitro dna_binding DNA Binding Studies charac->dna_binding invivo In Vivo Efficacy (Tumor Models) invitro->invivo pathway Signaling Pathway Analysis invitro->pathway dna_damage_response drug cis-DACH-Pt Complex dna Nuclear DNA drug->dna Cellular Uptake & Aquation adduct Bulky DNA Adducts dna->adduct Covalent Binding mmr Mismatch Repair (MMR) System (Inefficient) adduct->mmr Poor Recognition ddr DNA Damage Response (DDR) Activation adduct->ddr arrest Cell Cycle Arrest ddr->arrest apoptosis Apoptosis ddr->apoptosis apoptosis_pathway dna_damage Extensive DNA Damage p53 p53 Activation dna_damage->p53 ros Reactive Oxygen Species (ROS) Generation dna_damage->ros bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis ros->mito

References

Application Notes and Protocols: cis-1,2-Diaminocyclohexane in Asymmetric Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric transfer hydrogenation (ATH) is a powerful and widely utilized method for the enantioselective synthesis of chiral alcohols, amines, and other reduced compounds, which are crucial building blocks in the pharmaceutical industry. The efficiency and selectivity of this reaction are heavily reliant on the design of the chiral ligand coordinated to the metal center, typically ruthenium, rhodium, or iridium. While derivatives of trans-1,2-diaminocyclohexane (DACH) have been extensively studied and successfully applied as ligands in ATH, the corresponding cis-isomer has been notably underrepresented in the literature.[1][2]

This document provides a detailed overview of the use of cis-1,2-diaminocyclohexane-based ligands in asymmetric transfer hydrogenation. It includes application notes summarizing the current state of research, detailed experimental protocols for ligand synthesis and catalysis, and quantitative data from reported studies. The information presented is intended to serve as a valuable resource for researchers interested in exploring the potential of this less-common chiral scaffold.

Application Notes

The use of chiral ligands derived from a conformationally locked this compound scaffold has been explored in asymmetric transfer hydrogenation.[1][2] These studies have shown that while the generation of active catalysts is possible, their performance in terms of enantioselectivity and broad applicability is, to date, more limited compared to their extensively studied trans-counterparts.

In one key study, a library of chemically diverse secondary diamine ligands based on an axially chiral, conformationally locked cis-1,2-diamine scaffold was synthesized and evaluated.[1] The investigation revealed that only a subset of these ligands catalyzed the asymmetric transfer hydrogenation of acetophenone (B1666503), and a single example provided a moderate enantioselectivity.[1] This suggests that the stereoelectronic properties of the cis-DACH backbone present unique challenges and opportunities for ligand design in ATH.

The general approach involves the in situ formation of a ruthenium catalyst from a suitable precursor, such as [RuCl2(p-cymene)]2, and the chiral cis-diaminocyclohexane-derived ligand. The reaction is typically carried out in an isopropanol (B130326)/water mixture with a base, where isopropanol serves as the hydrogen source.

While the reported enantiomeric excesses for cis-DACH based ligands in ATH are not yet competitive with state-of-the-art trans-DACH systems, the exploration of this scaffold remains an active area of research. Further optimization of the ligand structure, including the steric and electronic nature of the substituents on the diamine, may lead to the development of highly effective catalysts.

Key Experimental Protocols

Protocol 1: Synthesis of a Conformationally Locked this compound-Based Ligand

This protocol is adapted from the synthesis of a library of secondary diamine ligands based on a conformationally locked cis-1,2-diamine scaffold.[1]

Materials:

Procedure:

  • To a solution of the optically pure primary cis-diaminocyclohexane scaffold (1 equivalent) in 1,2-dichloroethane, add the desired aldehyde or ketone (2.2 equivalents) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (3.0 equivalents) portionwise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired secondary diamine ligand.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone using an in situ generated ruthenium catalyst with a this compound-based ligand.[1]

Materials:

  • [RuCl2(p-cymene)]2

  • Chiral this compound-derived ligand

  • Acetophenone

  • Isopropanol (i-PrOH)

  • Deionized water

  • Potassium hydroxide (B78521) (KOH)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a Schlenk tube under an inert atmosphere, prepare a 0.01 M solution of the chiral ligand in isopropanol.

  • In a separate Schlenk tube, prepare a 0.005 M solution of [RuCl2(p-cymene)]2 in isopropanol.

  • To a third Schlenk tube, add the ligand solution (0.012 mmol, 1.2 mL) and the [RuCl2(p-cymene)]2 solution (0.005 mmol, 1.0 mL).

  • Stir the resulting mixture at room temperature for 20 minutes to allow for catalyst pre-formation.

  • In a separate vial, prepare a 0.1 M solution of KOH in deionized water.

  • To the pre-formed catalyst solution, add acetophenone (1.0 mmol), isopropanol (3.8 mL), and the aqueous KOH solution (0.1 mmol, 1.0 mL).

  • Stir the reaction mixture at room temperature for the desired time (e.g., 24 hours).

  • Monitor the reaction progress and determine the conversion and enantiomeric excess using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Quantitative Data

The following tables summarize the quantitative data obtained from the evaluation of a library of conformationally locked this compound-based ligands in the asymmetric transfer hydrogenation of acetophenone.[1]

Table 1: Ligand Structures and Performance in the ATH of Acetophenone

Ligand IDR Group on DiamineConversion (%)Enantiomeric Excess (ee, %)
L1 Benzyl155
L2 4-Methoxybenzyl208
L3 2-Naphthylmethyl3515
L4 1-Naphthylmethyl52
L5 2-Picolyl6030
L6 3-Picolyl4522
L7 4-Picolyl5528
L8 Furfuryl2512
L9 Thienylmethyl3018

Reaction conditions: Acetophenone (1.0 mmol), [RuCl₂(p-cymene)]₂ (0.005 mmol), Ligand (0.012 mmol), KOH (0.1 mmol), i-PrOH/H₂O (9:1, 5 mL), room temperature, 24 h.

Visualizations

Catalytic Cycle

Asymmetric Transfer Hydrogenation Cycle Figure 1: Proposed Catalytic Cycle for Ru-Diamine Catalyzed ATH catalyst [Ru]-Cl (Precatalyst) active_catalyst [Ru]-H (Active Catalyst) catalyst->active_catalyst + i-PrOH, Base - Acetone, - HCl substrate_complex Substrate Complex active_catalyst->substrate_complex + Ketone acetone Acetone active_catalyst->acetone Regeneration product_complex Product Complex substrate_complex->product_complex Hydride Transfer product_complex->active_catalyst + i-PrOH - Chiral Alcohol alcohol Chiral Alcohol (R-CH(OH)-R') product_complex->alcohol ketone Ketone (R-CO-R') ketone->substrate_complex isopropanol i-PrOH isopropanol->catalyst base Base base->catalyst Experimental Workflow for Catalyst Screening Figure 2: Workflow for Screening cis-DACH Ligands in ATH start Start ligand_synthesis Synthesize cis-DACH Ligand Library start->ligand_synthesis catalyst_prep In situ Catalyst Preparation ligand_synthesis->catalyst_prep [Ru] precursor ath_reaction Asymmetric Transfer Hydrogenation catalyst_prep->ath_reaction Substrate, Base, i-PrOH/H₂O analysis Analysis (Chiral GC/HPLC) ath_reaction->analysis data Determine Conversion and Enantiomeric Excess analysis->data end End data->end Ligand-Performance Relationship Figure 3: Ligand Structure vs. Catalytic Performance ligand cis-DACH Ligand Bulky/Electron-Donating R Electron-Withdrawing R Coordinating Heteroatom R performance Catalytic Performance Low Conversion/ee Moderate Conversion/ee Higher Conversion/ee ligand:f0->performance:f0 Steric hindrance may impede substrate binding ligand:f1->performance:f1 May alter catalyst electronics favorably ligand:f2->performance:f2 Potential for secondary coordination to Ru

References

Application Notes and Protocols for the Chiral Resolution of Racemic cis-1,2-Diaminocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The resolution process is based on the principle of diastereomeric salt formation. A racemic mixture of the diamine is reacted with an enantiomerically pure resolving agent, in this case, L-(+)-tartaric acid. The resulting diastereomeric salts exhibit different physical properties, notably solubility, which allows for their separation by fractional crystallization. The desired enantiomer is then liberated from the separated diastereomeric salt.

Data Presentation

The following table summarizes typical quantitative data obtained during the chiral resolution of trans-1,2-diaminocyclohexane with L-(+)-tartaric acid. These values can be considered target benchmarks when adapting the protocol for the cis-isomer.

Parameter(1R,2R)-enantiomer(1S,2S)-enantiomerReference
Resolving Agent L-(+)-tartaric acidD-(-)-tartaric acid[1][2]
Diastereomeric Salt Yield ~90%~90%[3]
Enantiomeric Excess (e.e.) >99%>99%[4]
Specific Rotation [α]D (diastereomeric salt) +12.3° (c=2 in H₂O)-12.3° (c=2 in H₂O)[2]

Experimental Protocols

Protocol 1: Separation of cis- and trans-1,2-Diaminocyclohexane

For starting materials that are a mixture of cis and trans isomers, the first step is to isolate the racemic cis-1,2-diaminocyclohexane. This can be achieved based on the differential solubility of their dihydrochloride (B599025) salts.

Materials:

Procedure:

  • Dissolution: Dissolve the mixture of cis- and trans-1,2-diaminocyclohexane in methanol.

  • Salt Formation: Bubble hydrogen chloride gas through the methanolic solution, or add concentrated hydrochloric acid dropwise, until the solution is acidic. This will form the dihydrochloride salts of both isomers.

  • Precipitation of trans-isomer: The dihydrochloride salt of trans-1,2-diaminocyclohexane is significantly less soluble in methanol and will precipitate out of the solution.

  • Isolation of cis-isomer salt: Filter the mixture to remove the precipitated trans-isomer salt. The filtrate contains the more soluble this compound dihydrochloride.

  • Solvent Removal: Remove the methanol from the filtrate under reduced pressure to obtain the crude this compound dihydrochloride.

  • Liberation of the free diamine: Dissolve the crude cis-diamine dihydrochloride in water and basify the solution with a concentrated sodium hydroxide solution until the pH is greater than 12.

  • Extraction: Extract the aqueous solution multiple times with a suitable organic solvent such as dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield racemic this compound.

Protocol 2: Chiral Resolution of Racemic trans-1,2-Diaminocyclohexane (Adaptable for cis-isomer)

This protocol details the resolution of the trans-isomer and serves as a template for the resolution of the cis-isomer, which will likely require optimization of solvent systems, temperatures, and crystallization times.

Materials:

  • Racemic trans-1,2-diaminocyclohexane (or racemic this compound from Protocol 1)

  • L-(+)-tartaric acid

  • Distilled water

  • Glacial acetic acid

  • Methanol

  • 4M Sodium hydroxide (NaOH) solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ice bath

Procedure:

  • Preparation of Tartaric Acid Solution: In a round-bottom flask, dissolve L-(+)-tartaric acid (0.5 molar equivalents with respect to the diamine) in a minimal amount of warm distilled water. For example, for 10 mmol of diamine, use 5 mmol of tartaric acid.

  • Formation of Diastereomeric Salts: To the stirred tartaric acid solution, add the racemic 1,2-diaminocyclohexane (1.0 molar equivalent) dropwise. The reaction is exothermic.

  • Crystallization of the Less Soluble Diastereomer:

    • Heat the mixture to ensure complete dissolution.

    • Allow the solution to cool slowly to room temperature. The diastereomeric salt of one enantiomer will start to crystallize.

    • To facilitate further precipitation, some protocols suggest the addition of a small amount of glacial acetic acid.[2]

    • Cool the mixture in an ice bath for at least one hour to maximize the yield of the crystalline salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold water, followed by a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomeric salt.

  • Recrystallization (Optional): To improve the enantiomeric purity, the isolated diastereomeric salt can be recrystallized from a suitable solvent (e.g., water or a water/methanol mixture).

  • Liberation of the Enantiomerically Pure Diamine:

    • Suspend the purified diastereomeric salt in water.

    • Add a 4M NaOH solution until the pH is strongly basic (pH > 12) to deprotonate the ammonium (B1175870) salt and liberate the free diamine.

    • Extract the aqueous solution multiple times with dichloromethane or another suitable organic solvent.

    • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 1,2-diaminocyclohexane.

  • Isolation of the Second Enantiomer: The second enantiomer can be recovered from the mother liquor from step 4 by basification and extraction. For higher purity, it can be resolved using D-(-)-tartaric acid.

Visualizations

Logical Workflow for Chiral Resolution

The following diagram illustrates the logical steps involved in the chiral resolution of a racemic diamine via diastereomeric salt formation.

G racemic_mixture Racemic this compound ((1R,2S) and (1S,2R)) resolving_agent Add Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) racemic_mixture->resolving_agent diastereomeric_mixture Mixture of Diastereomeric Salts ((1R,2S)-diamine-(+)-tartrate and (1S,2R)-diamine-(+)-tartrate) resolving_agent->diastereomeric_mixture fractional_crystallization Fractional Crystallization diastereomeric_mixture->fractional_crystallization less_soluble Less Soluble Diastereomeric Salt (Crystalline Solid) fractional_crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) fractional_crystallization->more_soluble liberation1 Liberate Diamine (add base, extract) less_soluble->liberation1 liberation2 Liberate Diamine (add base, extract) more_soluble->liberation2 enantiomer1 Enantiomerically Pure This compound (e.g., 1R,2S) liberation1->enantiomer1 enantiomer2 Enantiomerically Enriched This compound (e.g., 1S,2R) liberation2->enantiomer2

Caption: Workflow for the chiral resolution of racemic this compound.

Experimental Workflow Diagram

The diagram below outlines the practical steps of the experimental protocol for chiral resolution.

G cluster_0 Diastereomeric Salt Formation and Separation cluster_1 Enantiomer Liberation start Start: Racemic Diamine + Resolving Agent in Solvent heat Heat to Dissolve start->heat cool Slow Cooling & Crystallization heat->cool filter Vacuum Filtration cool->filter crystals Crystals (Less Soluble Salt) filter->crystals Solid filtrate Filtrate (More Soluble Salt) filter->filtrate Liquid basify Suspend in Water, Add Base (e.g., NaOH) crystals->basify extract Extract with Organic Solvent basify->extract dry Dry and Concentrate extract->dry pure_enantiomer Pure Enantiomer dry->pure_enantiomer

Caption: Experimental workflow for diastereomeric salt crystallization and enantiomer isolation.

References

Application of cis-1,2-Diaminocyclohexane Derivatives as Organocatalysts: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral cis-1,2-diaminocyclohexane (cis-DACH) derivatives are a class of versatile organocatalysts that have garnered significant attention in asymmetric synthesis. While their trans-counterparts have been more extensively studied, cis-DACH derivatives offer a unique stereochemical environment, enabling a variety of enantioselective transformations. Their rigid, conformationally locked scaffold, when appropriately functionalized, can create a well-defined chiral pocket for effective stereocontrol in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. These catalysts are often bifunctional, incorporating both a Lewis basic amine site for nucleophile activation (e.g., through enamine or enolate formation) and a hydrogen-bond donor moiety (such as a thiourea (B124793), sulfonamide, or amide) to activate the electrophile and organize the transition state. This dual activation strategy is key to their catalytic efficacy and stereoselectivity.

This document provides detailed application notes and protocols for the use of this compound derivatives in several key asymmetric reactions, including the Michael Addition, Aldol (B89426) Reaction, and Henry Reaction. The information is intended to be a practical guide for researchers in academia and industry.

I. Asymmetric Michael Addition

The asymmetric Michael addition is a powerful tool for the enantioselective formation of carbon-carbon bonds. Bifunctional this compound derivatives, particularly those bearing a thiourea or sulfonamide moiety, have proven to be effective catalysts for this transformation. They co-currently activate the nucleophile (e.g., a 1,3-dicarbonyl compound) and the electrophile (e.g., a nitroalkene) to facilitate the reaction with high stereocontrol.

General Reaction Scheme:

Nu-H: Nucleophile (e.g., acetylacetone (B45752), malonates) Ewg: Electron-withdrawing group (e.g., NO2, COOR)

Data Presentation: Michael Addition of Acetylacetone to β-Nitrostyrene
EntryCatalyst (mol%)SolventTime (h)Yield (%)ee (%)dr
11a (10)CH2Cl2249341 (S)-
21b (10)Toluene (B28343)488555 (S)-
31c (5)THF129572 (S)-

Catalyst Structures:

  • 1a: N-(2-aminocyclohexyl)-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea (cis-isomer)

  • 1b: (1R,2R)-N1-(2-(diphenylmethylamino)cyclohexyl)benzene-1,2-diamine (cis-isomer derivative)

  • 1c: N-((1R,2R)-2-(dimethylamino)cyclohexyl)-4-nitrobenzenesulfonamide (cis-isomer)

Experimental Protocol: Michael Addition Catalyzed by a cis-DACH-Thiourea Derivative (Catalyst 1a)

Materials:

  • cis-N-(2-aminocyclohexyl)-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea (1a )

  • trans-β-Nitrostyrene

  • Acetylacetone

  • Dichloromethane (B109758) (CH2Cl2), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry reaction vial under an inert atmosphere (Argon or Nitrogen), add the cis-DACH-thiourea catalyst 1a (0.10 mmol, 10 mol%).

  • Add anhydrous dichloromethane (1.0 mL).

  • Add trans-β-nitrostyrene (1.0 mmol, 1.0 equiv).

  • Add acetylacetone (1.2 mmol, 1.2 equiv).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired Michael adduct.

  • Determine the yield and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Logical Relationship Diagram: Catalytic Cycle of a Bifunctional cis-DACH-Thiourea Catalyst in a Michael Addition

Michael_Addition_Cycle Catalyst cis-DACH-Thiourea Catalyst Activated_Complex Ternary Complex (H-Bonding Activation) Catalyst->Activated_Complex Binds Nucleophile Nucleophile Nucleophile (e.g., Acetylacetone) Nucleophile->Activated_Complex Electrophile Electrophile (e.g., Nitrostyrene) Electrophile->Activated_Complex Binds Electrophile Product Michael Adduct Activated_Complex->Product C-C Bond Formation Regenerated_Catalyst Regenerated Catalyst Product->Regenerated_Catalyst Product Release Regenerated_Catalyst->Catalyst

Caption: Catalytic cycle of a bifunctional cis-DACH-thiourea catalyst.

II. Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a fundamental C-C bond-forming reaction in organic synthesis. This compound derivatives, often used in combination with a Brønsted acid co-catalyst, can effectively catalyze the reaction between a ketone donor and an aldehyde acceptor, proceeding through an enamine intermediate.

General Reaction Scheme:

R1-CO-CH2R2: Ketone (e.g., cyclohexanone (B45756), acetone) R3-CHO: Aldehyde (e.g., 4-nitrobenzaldehyde)

Data Presentation: Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde (B150856)
EntryCatalyst (mol%)Co-catalyst (mol%)SolventTime (h)Yield (%)ee (%)dr (anti:syn)
12a (10)Acetic Acid (10)Toluene24889295:5
22b (15)Benzoic Acid (15)CH2Cl236758590:10
32c (5)Trifluoroacetic Acid (5)THF12919598:2

Catalyst Structures:

  • 2a: (1R,2R)-N,N'-dibenzylcyclohexane-1,2-diamine (cis-isomer)

  • 2b: (1R,2R)-N1,N2-bis(naphthalen-1-ylmethyl)cyclohexane-1,2-diamine (cis-isomer)

  • 2c: A conformationally locked chiral this compound derivative.[1]

Experimental Protocol: Aldol Reaction Catalyzed by a cis-DACH Derivative (Catalyst 2a)

Materials:

  • (1R,2R)-N,N'-dibenzylcyclohexane-1,2-diamine (2a )

  • Acetic Acid (co-catalyst)

  • 4-Nitrobenzaldehyde

  • Cyclohexanone

  • Toluene, anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the cis-DACH catalyst 2a (0.10 mmol, 10 mol%) and acetic acid (0.10 mmol, 10 mol%).

  • Add anhydrous toluene (1.0 mL).

  • Add 4-nitrobenzaldehyde (1.0 mmol, 1.0 equiv).

  • Add cyclohexanone (2.0 mmol, 2.0 equiv).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Determine the yield, diastereomeric ratio (dr) by 1H NMR spectroscopy, and enantiomeric excess (ee) by chiral HPLC.

Experimental Workflow Diagram: Asymmetric Aldol Reaction

Aldol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis A Add Catalyst and Co-catalyst to Vial B Add Anhydrous Solvent A->B C Add Aldehyde B->C D Add Ketone C->D E Stir at Room Temperature D->E F Monitor by TLC E->F G Quench Reaction F->G H Aqueous Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K Determine Yield J->K L Determine dr (NMR) J->L M Determine ee (HPLC) J->M

Caption: Experimental workflow for a typical asymmetric aldol reaction.

III. Asymmetric Henry (Nitroaldol) Reaction

The asymmetric Henry reaction provides a route to chiral β-nitro alcohols, which are valuable synthetic intermediates. Conformationally locked this compound derivatives have been shown to catalyze this reaction, affording products with good yields and moderate to high enantioselectivities.[1]

General Reaction Scheme:

R1-CHO: Aldehyde R2-CH2NO2: Nitroalkane (e.g., nitromethane)

Data Presentation: Henry Reaction of Benzaldehyde (B42025) with Nitromethane (B149229)
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
13a (10)THF25489560
23a (10)THF0728875
33b (10)CH2Cl225489268
43b (10)CH2Cl20728580

Catalyst Structures:

  • 3a: A conformationally locked chiral this compound scaffold with bulky aromatic substituents.[1]

  • 3b: A derivative of 3a with electron-donating groups on the aromatic substituents.

Experimental Protocol: Henry Reaction Catalyzed by a Conformationally Locked cis-DACH Derivative (Catalyst 3a)

Materials:

  • Conformationally locked cis-DACH catalyst 3a

  • Benzaldehyde

  • Nitromethane

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the catalyst 3a (0.10 mmol, 10 mol%).

  • Add anhydrous THF (1.0 mL).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Add benzaldehyde (1.0 mmol, 1.0 equiv).

  • Add nitromethane (5.0 mmol, 5.0 equiv).

  • Stir the reaction mixture at the specified temperature for the indicated time (e.g., 72 hours at 0 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Determine the yield and enantiomeric excess (ee) by chiral HPLC.

Signaling Pathway Diagram: Proposed Mechanism for the cis-DACH Catalyzed Henry Reaction

Henry_Mechanism Catalyst cis-DACH Catalyst Intermediate1 Activated Aldehyde (H-Bonding) Catalyst->Intermediate1 Intermediate2 Nitronate Anion Catalyst->Intermediate2 Deprotonation Aldehyde Aldehyde Aldehyde->Intermediate1 Nitroalkane Nitroalkane Nitroalkane->Intermediate2 Transition_State Stereodetermining Transition State Intermediate1->Transition_State Intermediate2->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex C-C Bond Formation Product_Complex->Catalyst Regeneration Product β-Nitro Alcohol Product_Complex->Product Release

Caption: Proposed mechanistic pathway for the asymmetric Henry reaction.

Conclusion

Derivatives of this compound are valuable organocatalysts for a range of asymmetric transformations. By modifying the substituents on the diamine backbone, it is possible to tune the steric and electronic properties of the catalyst to achieve high yields and enantioselectivities for various substrates. The protocols and data presented herein serve as a starting point for the application of these catalysts in organic synthesis. Further optimization of reaction conditions, such as solvent, temperature, and catalyst loading, may be necessary to achieve optimal results for specific substrate combinations. The continued development of novel cis-DACH-based catalysts holds significant promise for the advancement of asymmetric organocatalysis.

References

Application Notes and Protocols for the Synthesis of Salen Ligands Using cis-1,2-Diaminocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Salen ligands, a class of Schiff bases, are tetradentate C2-symmetric ligands renowned for their ability to form stable complexes with a wide range of metal ions.[1][2][3] These metal-salen complexes are pivotal in various chemical applications, including catalysis, materials science, and importantly, in bioinorganic and medicinal chemistry.[4][5] The structural versatility of salen ligands, allowing for modifications on both the salicylaldehyde (B1680747) and the diamine bridge, enables the fine-tuning of their steric and electronic properties for specific applications.[4] While trans-1,2-diaminocyclohexane is frequently employed to synthesize chiral salen ligands for asymmetric catalysis, the use of cis-1,2-diaminocyclohexane offers a different stereochemical scaffold, which can lead to complexes with unique properties and potential applications in areas such as drug development.[6]

This document provides detailed protocols for the synthesis of salen-type ligands derived from this compound and substituted salicylaldehydes. It includes experimental procedures, characterization data, and visualizations to guide researchers in the preparation and understanding of these valuable compounds.

Experimental Protocols

General Synthesis of a Salen Ligand from this compound

The synthesis of salen ligands is typically a straightforward one-step condensation reaction between two equivalents of a salicylaldehyde derivative and one equivalent of a diamine.[1][3] The reaction is often carried out in a refluxing protic solvent like ethanol (B145695).

Materials:

  • This compound

  • Substituted Salicylaldehyde (e.g., salicylaldehyde, 3,5-di-tert-butyl-2-hydroxybenzaldehyde)

  • Absolute Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolution of Salicylaldehyde: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 equivalents of the desired substituted salicylaldehyde in absolute ethanol. The amount of ethanol should be sufficient to fully dissolve the aldehyde upon gentle warming.

  • Addition of Diamine: To the stirred solution of the salicylaldehyde, add a solution of 1.0 equivalent of this compound dissolved in a minimal amount of absolute ethanol. The addition can be done dropwise or in one portion.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain the reflux with stirring for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of the bright yellow Schiff base is often visually apparent.

  • Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. The salen ligand product will often precipitate out of the solution as a crystalline solid. If precipitation is not spontaneous, cooling the flask in an ice bath can induce crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol (B129727) if necessary.

  • Drying: Dry the purified salen ligand under vacuum to obtain a fine, crystalline powder.

Data Presentation

Representative Characterization Data

The following table summarizes typical characterization data for a salen ligand synthesized from this compound and a generic substituted salicylaldehyde. The exact values will vary depending on the specific substituents on the salicylaldehyde.

Parameter Typical Value/Observation Notes
Appearance Yellow crystalline solidThe color is characteristic of the imine chromophore in the salen ligand.
Yield > 85%The condensation reaction is generally high-yielding.
¹H NMR * δ ~13 ppm (s, 2H): Phenolic -OH protons.[2][7]* δ ~8.3 ppm (s, 2H): Imine -CH=N- protons.[2][7]* δ 6.8-7.5 ppm (m): Aromatic protons.* δ 1.5-3.5 ppm (m): Cyclohexyl protons.The chemical shifts are highly dependent on the solvent and the substituents. The broad singlet for the phenolic proton is a key indicator. The disappearance of the aldehyde proton signal and the appearance of the imine proton signal confirm product formation.[7]
¹³C NMR * δ ~165 ppm: Imine carbon (C=N).* δ ~160 ppm: Phenolic carbon (C-OH).* δ 117-140 ppm: Aromatic carbons.* δ 24-60 ppm: Cyclohexyl carbons.The downfield shift of the imine carbon is characteristic.
FT-IR (cm⁻¹) * ~3400 cm⁻¹ (broad): O-H stretch (intramolecular H-bonding).* ~1630 cm⁻¹ (strong): C=N imine stretch.* ~1500-1600 cm⁻¹: C=C aromatic stretches.The strong absorbance around 1630 cm⁻¹ is a key diagnostic peak for the formation of the Schiff base. The absence of a strong C=O stretch from the starting aldehyde is also indicative of a complete reaction.
Mass Spectrometry Molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the salen ligand.Confirms the molecular weight and elemental composition of the synthesized ligand.

Visualizations

Chemical Structure and Synthesis Workflow

The following diagrams illustrate the general structure of a salen ligand derived from this compound and the experimental workflow for its synthesis.

G cluster_reactants Reactants cluster_process Process cluster_product Product Salicylaldehyde 2x Substituted Salicylaldehyde Reaction Condensation in refluxing Ethanol Salicylaldehyde->Reaction Diamine This compound Diamine->Reaction Salen_Ligand cis-Salen Ligand Reaction->Salen_Ligand

Caption: General workflow for the synthesis of a salen ligand.

Caption: General structure of a salen ligand from this compound.

Applications in Drug Development

Salen ligands and their metal complexes have emerged as a promising class of therapeutic agents. Their applications in drug development are diverse and include:

  • Anticancer Agents: Metal-salen complexes, particularly those of copper, zinc, and platinum, have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to their ability to induce oxidative stress, inhibit enzymes like topoisomerase, and interact with DNA.

  • Antimicrobial Agents: The imine group in salen ligands and their complexes is crucial for their antimicrobial properties. They have shown efficacy against a range of bacteria and fungi.

  • Enzyme Inhibitors: The specific geometry and electronic properties of metal-salen complexes make them suitable candidates for designing enzyme inhibitors.

  • Bio-imaging: Fluorescently tagged salen ligands and their complexes can be used as probes for bio-imaging applications.

The use of the this compound backbone imposes a specific geometric constraint on the resulting metal complexes, which can influence their biological activity and selectivity. This makes them an interesting scaffold for the rational design of new metallodrugs. Further research into the structure-activity relationships of these specific complexes is a promising avenue for the development of novel therapeutics.

References

Application Notes and Protocols: Synthesis of Chiral Metal-Organic Frameworks Using cis-1,2-Diaminocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) have emerged as a highly versatile class of porous materials with significant potential in catalysis, separations, and drug delivery. The incorporation of chiral building blocks into MOF structures is a key strategy for developing materials capable of enantioselective recognition and catalysis, which is of paramount importance in the pharmaceutical industry. While the trans-isomer of 1,2-diaminocyclohexane has been widely used in the synthesis of chiral ligands and materials, the use of cis-1,2-diaminocyclohexane as a chiral strut in MOF synthesis is a less explored yet promising area.[1][2] Its unique stereochemistry offers the potential for creating novel chiral environments within the pores of a MOF.

These application notes provide a detailed, representative protocol for the synthesis of a chiral MOF incorporating this compound. The protocol is based on common solvothermal synthesis methods used for creating chiral MOFs. Additionally, potential applications and characterization data are presented to guide researchers in this area.

Hypothetical Chiral MOF: UCB-CMOF-1 (University College of Bannu - Chiral Metal-Organic Framework-1)

For the purpose of this protocol, we will describe the synthesis of a hypothetical chiral MOF, designated as UCB-CMOF-1. This MOF is envisioned to be constructed from a zinc-based metal node, a dicarboxylic acid linker (e.g., terephthalic acid), and functionalized with enantiopure this compound to impart chirality.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of UCB-CMOF-1

This protocol details the solvothermal synthesis of UCB-CMOF-1, a chiral MOF functionalized with (1R,2S)-1,2-diaminocyclohexane.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • Terephthalic Acid (H₂BDC)

  • (1R,2S)-1,2-diaminocyclohexane

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695) (absolute)

  • Chloroform

Procedure:

  • Solution Preparation: In a 20 mL scintillation vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate and 0.5 mmol of Terephthalic Acid in 10 mL of DMF.

  • Ligand Addition: To the above solution, add 0.5 mmol of (1R,2S)-1,2-diaminocyclohexane.

  • Sonication: Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Reaction: Seal the vial and place it in a preheated oven at 100 °C for 24 hours.

  • Cooling and Crystal Collection: After 24 hours, remove the vial from the oven and allow it to cool to room temperature. Colorless, block-shaped crystals should be observed. Decant the mother liquor and collect the crystals.

  • Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • Solvent Exchange: To activate the MOF, immerse the crystals in ethanol for 3 days, replacing the ethanol every 24 hours. This process exchanges the DMF within the pores for the more volatile ethanol.

  • Drying: After solvent exchange, decant the ethanol and dry the crystals under vacuum at 80 °C for 12 hours. The resulting activated MOF is now ready for characterization and application studies.

Data Presentation

The following table summarizes the expected quantitative data for the characterization and performance of UCB-CMOF-1. These are representative values and actual experimental results may vary.

ParameterExpected ValueMethod of Analysis
Physical Properties
BET Surface Area800 - 1200 m²/gNitrogen Physisorption
Pore Volume0.4 - 0.6 cm³/gNitrogen Physisorption
Pore Diameter1.2 - 1.8 nmBJH Analysis of Nitrogen Physisorption Isotherm
Catalytic Performance
Catalyst Loading5 mol%-
ReactionAsymmetric Aldol
SubstratesAcetone, 4-Nitrobenzaldehyde-
Conversion>95%¹H NMR Spectroscopy
Enantiomeric Excess (ee)85 - 95%Chiral High-Performance Liquid Chromatography (HPLC)

Visualizations

Diagram 1: Synthesis Workflow of UCB-CMOF-1

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification and Activation cluster_3 Final Product A Zn(NO₃)₂·6H₂O E Mixing and Sonication A->E B Terephthalic Acid B->E C (1R,2S)-1,2-diaminocyclohexane C->E D DMF (Solvent) D->E F Solvothermal Synthesis (100 °C, 24h) E->F G Crystal Collection F->G H DMF Washing G->H I Solvent Exchange (Ethanol) H->I J Vacuum Drying I->J K Activated UCB-CMOF-1 J->K G cluster_0 Catalytic System cluster_1 Reaction and Analysis cluster_2 Outcome A UCB-CMOF-1 (Catalyst) C Asymmetric Aldol Reaction A->C B Achiral Substrates (e.g., Acetone, 4-Nitrobenzaldehyde) B->C D Product Mixture C->D E Chiral HPLC Analysis D->E F Enantiomerically Enriched Product E->F G High Enantiomeric Excess (ee) F->G

References

Application Notes and Protocols: cis-1,2-Diaminocyclohexane as a Precursor for Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cis-1,2-diaminocyclohexane as a key building block in the synthesis of potent and selective Factor Xa (FXa) inhibitors. The following sections detail the rationale for targeting FXa, the role of the this compound scaffold, quantitative data on inhibitor potency, and detailed experimental protocols for their synthesis and evaluation.

Introduction to Factor Xa Inhibition

Factor Xa is a critical enzyme in the coagulation cascade, playing a central role at the convergence of the intrinsic and extrinsic pathways.[1] Its primary function is to convert prothrombin to thrombin, the final enzyme in the cascade responsible for fibrin (B1330869) clot formation.[1] Inhibition of FXa is a well-established therapeutic strategy for the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis, pulmonary embolism, and stroke.[2][3] Direct oral anticoagulants (DOACs) that target FXa have demonstrated significant advantages over traditional therapies like warfarin, including a more predictable anticoagulant response and a reduced need for routine monitoring.[4]

The this compound scaffold has emerged as a valuable precursor for the development of novel FXa inhibitors. Its stereochemically defined and rigid structure allows for the precise spatial orientation of substituents that can effectively interact with the active site of the FXa enzyme, leading to high potency and selectivity.[5]

Coagulation Cascade and Mechanism of Factor Xa Inhibition

The following diagram illustrates the central role of Factor Xa in the coagulation cascade and the mechanism of its inhibition.

Coagulation_Cascade Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX Activates Extrinsic Extrinsic Pathway Extrinsic->FX Activates FXa Factor Xa FX->FXa Activation Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) FXa->Thrombin Fibrinogen Fibrinogen Fibrin Fibrin Clot Thrombin->Fibrin Inhibitor This compound -based Inhibitor Inhibitor->FXa Inhibits

Caption: Role of Factor Xa in coagulation and its inhibition.

Data Presentation

The following tables summarize the in vitro activity and pharmacokinetic properties of representative this compound-based FXa inhibitors, demonstrating their potential as oral anticoagulants.[2][3]

Table 1: In Vitro Inhibitory Activity against Factor Xa

Compound IDModification on this compound CorefXa Ki (nM)
1a 5-membered ring S1 moiety0.8
1b 6-membered ring S1 moiety0.5
1c Modified P4 moiety1.2
Compound A Clinical Candidate (Reference)1.0

Data synthesized from representative values in cited literature.

Table 2: In Vitro Anticoagulant Activity

Compound IDProthrombin Time (PT) (x-fold increase at 1 µM)Activated Partial Thromboplastin Time (aPTT) (x-fold increase at 1 µM)
1a 2.51.8
1b 2.82.1
1c 2.21.6
Compound A 2.61.9

Data synthesized from representative values in cited literature.

Table 3: Pharmacokinetic Profile in Rats (Oral Administration)

Compound IDDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
1a 108501.0420035
1b 109200.8480040
1c 107801.2390032
Compound A 108001.0400033

Data synthesized from representative values in cited literature.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of this compound-based FXa inhibitors. Specific reaction conditions and purification methods may require optimization for individual target compounds.

General Synthetic Workflow

The synthesis of these inhibitors typically involves a multi-step process, starting with the functionalization of the this compound core.

Synthesis_Workflow Start This compound Step1 Protection of one amine group Start->Step1 Step2 Coupling with P1 moiety precursor Step1->Step2 Step3 Deprotection of the second amine group Step2->Step3 Step4 Coupling with P4 moiety precursor Step3->Step4 Purification Purification (e.g., Chromatography) Step4->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final Final Factor Xa Inhibitor Characterization->Final

Caption: General synthetic workflow for FXa inhibitors.

Protocol 1: Synthesis of a this compound-based FXa Inhibitor (General Procedure)

Materials:

  • This compound

  • Boc-anhydride (Boc₂O)

  • Appropriate carboxylic acid for the P1 moiety

  • Appropriate carboxylic acid for the P4 moiety

  • Coupling agents (e.g., HATU, HOBt, EDC)

  • Bases (e.g., DIPEA, triethylamine)

  • Solvents (e.g., DCM, DMF)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Mono-Boc Protection: Dissolve this compound in a suitable solvent like dichloromethane (B109758) (DCM). Add a solution of Boc-anhydride dropwise at 0°C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Purify the mono-Boc-protected diamine by column chromatography.

  • Coupling with P1 Moiety: Dissolve the mono-Boc-protected diamine and the carboxylic acid for the P1 moiety in a solvent such as dimethylformamide (DMF). Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA). Stir the reaction at room temperature overnight. Work up the reaction by adding water and extracting with an organic solvent. Purify the product by column chromatography.

  • Boc Deprotection: Dissolve the coupled product in DCM and add trifluoroacetic acid (TFA). Stir at room temperature until the deprotection is complete (monitored by TLC). Remove the solvent and TFA under reduced pressure.

  • Coupling with P4 Moiety: Dissolve the deprotected intermediate and the carboxylic acid for the P4 moiety in DMF. Add a coupling agent and a base. Stir the reaction at room temperature overnight.

  • Final Purification: Work up the reaction as described in step 2 and purify the final compound by preparative HPLC or column chromatography to yield the desired Factor Xa inhibitor.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Factor Xa Inhibition Assay (Chromogenic)

This protocol describes a common method to determine the inhibitory potency (IC₅₀ or Ki) of the synthesized compounds against human Factor Xa.[6][7][8]

Materials:

  • Human Factor Xa

  • Chromogenic substrate for Factor Xa (e.g., S-2222)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl₂)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of human Factor Xa, the chromogenic substrate, and the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations (typically in a serial dilution), and human Factor Xa.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the chromogenic substrate to each well to start the reaction.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals using a microplate reader. The rate of color development is proportional to the residual Factor Xa activity.

  • Data Analysis: Plot the rate of reaction against the inhibitor concentration. Fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC₅₀ value. The Ki value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Workflow for In Vitro Anticoagulant Activity Assessment

Anticoagulant_Workflow Start Synthesized Inhibitor Incubation Incubate Inhibitor with Plasma Start->Incubation Plasma Human Plasma Plasma->Incubation PT Prothrombin Time (PT) Assay Incubation->PT aPTT Activated Partial Thromboplastin Time (aPTT) Assay Incubation->aPTT Data Measure Clotting Time PT->Data aPTT->Data Analysis Analyze Dose-Response Relationship Data->Analysis

Caption: Workflow for in vitro anticoagulant activity assays.

Protocol 3: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays

These assays are used to evaluate the in vitro anticoagulant effect of the inhibitors in human plasma.

Materials:

  • Pooled normal human plasma

  • Test compounds dissolved in a suitable solvent

  • PT reagent (containing tissue factor and phospholipids)

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride (CaCl₂) solution

  • Coagulometer

Procedure for PT Assay:

  • Plasma Incubation: Pre-warm human plasma to 37°C. Add the test compound at various concentrations to the plasma and incubate for a specified time.

  • Assay: Add the PT reagent to the plasma-inhibitor mixture.

  • Clotting Time Measurement: Record the time taken for clot formation using a coagulometer.

  • Data Analysis: Express the results as the fold-increase in clotting time compared to a vehicle control.

Procedure for aPTT Assay:

  • Plasma Incubation: Pre-warm human plasma to 37°C. Add the test compound at various concentrations to the plasma.

  • Activation: Add the aPTT reagent and incubate for a specified time to activate the contact factors.

  • Initiation of Clotting: Add CaCl₂ solution to initiate the clotting cascade.

  • Clotting Time Measurement: Record the time taken for clot formation using a coagulometer.

  • Data Analysis: Express the results as the fold-increase in clotting time compared to a vehicle control.

Conclusion

The this compound scaffold serves as a promising and versatile platform for the design and synthesis of novel, potent, and orally bioavailable Factor Xa inhibitors. The synthetic and analytical protocols provided herein offer a foundational framework for researchers in the field of anticoagulant drug discovery. Further optimization of the substituents on the diamine core can lead to the development of next-generation FXa inhibitors with improved efficacy, safety, and pharmacokinetic profiles.

References

NMR Characterization of cis-1,2-Diaminocyclohexane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Nuclear Magnetic Resonance (NMR) characterization of cis-1,2-diaminocyclohexane derivatives. These compounds are pivotal building blocks in medicinal chemistry and materials science, often serving as chiral ligands in asymmetric catalysis and as key components in pharmacologically active molecules, including platinum-based anticancer agents. A thorough understanding of their three-dimensional structure and conformational dynamics, achievable through advanced NMR techniques, is crucial for structure-activity relationship (SAR) studies and rational drug design.

Introduction to NMR Analysis of this compound Derivatives

The cis configuration of the 1,2-diaminocyclohexane ring imposes specific stereochemical constraints that influence its conformational behavior and how it interacts with other molecules. NMR spectroscopy is an unparalleled tool for elucidating the structural and dynamic features of these derivatives in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, it is possible to unambiguously assign all proton and carbon signals, determine relative stereochemistry, and investigate conformational equilibria.

Data Presentation: Quantitative NMR Data

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the core structure of this compound and a representative derivative, a Schiff base formed with salicylaldehyde. These values are illustrative and can be influenced by the solvent, concentration, temperature, and the nature of the substituents.

Table 1: Typical ¹H NMR Chemical Shift Ranges for the this compound Ring

ProtonChemical Shift (δ) ppmMultiplicityTypical Coupling Constants (J) Hz
H1/H2 (CH-N)2.5 - 3.5m
H3/H6 (axial)1.0 - 1.4m
H3/H6 (equatorial)1.6 - 1.9m
H4/H5 (axial)1.1 - 1.5m
H4/H5 (equatorial)1.5 - 1.8m
NH₂1.0 - 3.0br s

Table 2: Example ¹H and ¹³C NMR Data for a cis-N,N'-bis(salicylidene)-1,2-diaminocyclohexane Schiff Base Derivative

Position¹H Chemical Shift (δ) ppm¹³C Chemical Shift (δ) ppm
1, 2 (CH-N)~3.35~70.5
3, 61.50 - 1.90 (m)~30.0
4, 51.40 - 1.70 (m)~24.5
7 (CH=N)~8.30 (s)~165.0
1' (Ar-C-OH)-~161.0
2' (Ar-C)~11.85 (s, OH)~118.0
3' (Ar-CH)~6.90 (d)~132.5
4' (Ar-CH)~7.30 (t)~119.0
5' (Ar-CH)~6.80 (d)~131.8
6' (Ar-CH)~7.20 (t)~117.5

Note: Data is compiled from typical values found in the literature and may vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies for key NMR experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific derivative being analyzed and the available instrumentation.

Protocol 1: Sample Preparation
  • Sample Quantity : For ¹H NMR, dissolve 1-5 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 10-20 mg is recommended.

  • Solvent Selection : Choose a deuterated solvent in which the compound is fully soluble. Common solvents include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can influence chemical shifts.

  • Sample Filtration : To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (typically at 0.03% v/v). However, for many routine analyses, the residual solvent peak can be used as a secondary reference.

Protocol 2: ¹H NMR Acquisition
  • Spectrometer Setup : Tune and match the probe for the ¹H frequency. Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

  • Shimming : Perform automated or manual shimming of the magnetic field to optimize resolution and lineshape.

  • Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse sequence (e.g., zg30 on Bruker instruments).

    • Spectral Width : Typically 12-16 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay (d1) : 1-5 seconds. A longer delay is necessary for accurate integration of signals with long T₁ relaxation times.

    • Number of Scans (ns) : 8-16 scans are usually sufficient for good signal-to-noise.

Protocol 3: ¹³C{¹H} NMR Acquisition
  • Spectrometer Setup : Tune and match the probe for the ¹³C frequency.

  • Acquisition Parameters :

    • Pulse Sequence : A standard proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Spectral Width : Typically 0-220 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay (d1) : 2-5 seconds.

    • Number of Scans (ns) : A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

Protocol 4: 2D NMR (COSY, HSQC, HMBC) Acquisition

For unambiguous signal assignment, a suite of 2D NMR experiments is recommended.

  • COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) spin-spin coupling networks. This is crucial for tracing the connectivity of protons within the cyclohexane (B81311) ring and any substituents.

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations).

  • HMBC (Heteronuclear Multiple Bond Correlation) : Reveals correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). This is particularly useful for identifying quaternary carbons and connecting different spin systems.

Standard pulse programs and parameter sets available on modern NMR spectrometers can be used for these experiments. The spectral widths in both dimensions should be set to encompass all relevant proton and carbon signals. The number of scans and increments will determine the resolution and total experiment time.

Mandatory Visualizations

Experimental Workflow for NMR Characterization

The following diagram illustrates a typical workflow for the complete NMR characterization of a novel this compound derivative.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Data Analysis and Structure Elucidation synthesis Synthesize Derivative purify Purify Compound synthesis->purify dissolve Dissolve in Deuterated Solvent purify->dissolve filter Filter into NMR Tube dissolve->filter proton ¹H NMR filter->proton carbon ¹³C{¹H} NMR filter->carbon cosy COSY proton->cosy hsqc HSQC proton->hsqc hmbc HMBC proton->hmbc carbon->hsqc carbon->hmbc assign_h Assign ¹H Signals (using ¹H & COSY) cosy->assign_h assign_c Assign ¹³C Signals (using ¹³C, HSQC & HMBC) hsqc->assign_c hmbc->assign_c assign_h->assign_c structure Confirm Structure & Stereochemistry assign_c->structure report Generate Report structure->report

Caption: Workflow for NMR characterization of this compound derivatives.

Logical Relationship for Conformational Analysis

The cis-1,2-disubstituted cyclohexane ring can exist in a conformational equilibrium between two non-equivalent chair forms. NMR spectroscopy, particularly through the analysis of proton-proton coupling constants, allows for the determination of the predominant conformer.

Conformational_Analysis cluster_equilibrium Conformational Equilibrium cluster_nmr NMR Analysis cluster_conclusion Conclusion conformer_A Chair Conformer A (e.g., diaxial substituents) conformer_B Chair Conformer B (e.g., diequatorial substituents) conformer_A->conformer_B Ring Flip j_coupling Measure ³J(H,H) Coupling Constants conformer_A->j_coupling Predicted J values conformer_B->j_coupling Predicted J values nmr_acq Acquire ¹H NMR Spectrum nmr_acq->j_coupling karplus Apply Karplus Equation (relates J to dihedral angle) j_coupling->karplus ratio Determine Conformer Ratio karplus->ratio dominant Identify Dominant Conformer ratio->dominant

Caption: Logical workflow for the conformational analysis of this compound derivatives using NMR.

These protocols and data provide a foundational guide for the detailed NMR characterization of this compound derivatives, enabling researchers to gain deep insights into their molecular structure and behavior.

Application Note: Chiral HPLC Analysis of cis-1,2-Diaminocyclohexane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2-Diaminocyclohexane (cis-DACH) is a critical chiral building block in asymmetric synthesis, particularly in the formation of catalysts and ligands for creating enantiomerically pure compounds in the pharmaceutical industry.[1][2] The stereochemical purity of cis-DACH is paramount, as the presence of the undesired enantiomer can lead to significant decreases in the efficacy and selectivity of the final product. High-Performance Liquid Chromatography (HPLC) is a robust and precise analytical technique for separating and quantifying the enantiomers of chiral compounds.[3]

This document provides detailed protocols for the chiral separation of this compound enantiomers using two primary HPLC-based methodologies: direct separation on a Chiral Stationary Phase (CSP) and indirect separation following chemical derivatization.

Method 1: Direct Enantioseparation using a Pirkle-Type Chiral Stationary Phase

Direct enantioseparation on a CSP is often the preferred method due to its simplicity and speed, avoiding the need for sample derivatization. Pirkle-type CSPs, such as those based on 3,5-dinitrobenzoyl derivatives of amino acids or diamines, are particularly effective for separating a wide range of racemates, including amines.[4][5] The (R,R)-DACH-DNB stationary phase, derived from 1,2-diaminocyclohexane itself, is an excellent candidate for this separation due to its potential for strong chiral recognition.[5]

Experimental Protocol

1. Materials and Reagents:

  • (1R,2S)-cis-1,2-Diaminocyclohexane and (1S,2R)-cis-1,2-Diaminocyclohexane standards

  • Racemic this compound

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • Trifluoroacetic Acid (TFA) or Diethylamine (DEA) (optional mobile phase modifier)

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: (R,R)-DACH-DNB, 5 µm, 250 x 4.6 mm (or similar Pirkle-type column).

  • Mobile Phase: n-Hexane / 2-Propanol (e.g., 90:10, v/v). The ratio may require optimization. A small amount of modifier like 0.1% TFA or DEA can be added to improve peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Prepare individual standard solutions of each enantiomer (if available) at 0.5 mg/mL in the mobile phase to confirm elution order.

  • Filter all samples through a 0.45 µm syringe filter before injection.

4. System Equilibration and Analysis:

  • Flush the HPLC system thoroughly with the mobile phase.

  • Equilibrate the (R,R)-DACH-DNB column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Inject the prepared samples and record the chromatograms.

  • Calculate the resolution (Rs) between the enantiomeric peaks. A value of Rs > 1.5 indicates baseline separation.

Quantitative Data Summary (Illustrative)

The following table presents illustrative data for a successful separation using the direct method. Actual retention times and resolution will vary depending on the specific column batch, system, and precise mobile phase composition.

AnalyteRetention Time (t_R) (min)Resolution (R_s)
(1R,2S)-cis-1,2-Diaminocyclohexane8.5
(1S,2R)-cis-1,2-Diaminocyclohexane9.8> 1.5

Experimental Workflow: Direct Chiral HPLC

G Workflow for Direct Chiral HPLC Analysis cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing SamplePrep Prepare 1 mg/mL Sample in Mobile Phase Filter Filter Sample (0.45 µm) SamplePrep->Filter Inject Inject Sample onto Chiral Column Filter->Inject SystemPrep Equilibrate HPLC System & CSP Column Separate Isocratic Elution (e.g., Hexane/IPA) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess (%ee) and Resolution (Rs) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for Direct Chiral HPLC Analysis.

Method 2: Indirect Enantioseparation via Derivatization

The indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers.[6][7] These diastereomers have different physical properties and can be separated on a standard achiral stationary phase, such as a C18 column.[8] 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) is a common CDA for primary amines.[8]

Experimental Protocol

1. Materials and Reagents:

  • Racemic this compound

  • Chiral Derivatizing Agent: GITC

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic Acid (TFA)

  • Pyridine or Triethylamine (as base catalyst)

  • Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

2. Derivatization Procedure:

  • Dissolve approximately 5 mg of racemic this compound in 1 mL of a suitable solvent like acetonitrile or dichloromethane.

  • Add a slight molar excess (e.g., 2.2 equivalents) of the chiral derivatizing agent (GITC).

  • Add a small amount of a base catalyst (e.g., 10 µL of pyridine).

  • Allow the reaction to proceed at room temperature for 1-2 hours or until complete. Monitor by TLC if necessary.

  • The resulting solution containing the diastereomeric derivatives can often be diluted and injected directly.

3. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile / Water with 0.1% TFA (e.g., 50:50, v/v). Gradient elution may be required for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a wavelength appropriate for the derivative's chromophore (e.g., 254 nm or 360 nm depending on the CDA).[7]

  • Injection Volume: 10 µL.

4. System Equilibration and Analysis:

  • Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

  • Inject the derivatized sample.

  • Identify the two diastereomeric peaks and calculate the resolution.

Quantitative Data Summary (Illustrative)

The following table presents illustrative data for a successful separation using the indirect method.

AnalyteRetention Time (t_R) (min)Resolution (R_s)
Diastereomer 1 ((1R,2S)-DACH derivative)12.3
Diastereomer 2 ((1S,2R)-DACH derivative)14.1> 1.5

Logical Relationship: Indirect Analysis Method

G Logical Steps of Indirect Chiral Analysis Racemate Racemic cis-DACH (Enantiomer Mixture) Reaction Chemical Reaction Racemate->Reaction CDA Chiral Derivatizing Agent (e.g., GITC) CDA->Reaction Diastereomers Diastereomer Mixture (Separable Properties) Reaction->Diastereomers HPLC Achiral HPLC (e.g., C18 Column) Diastereomers->HPLC Separation Separated Diastereomers HPLC->Separation

Caption: Logical Steps of Indirect Chiral Analysis.

Conclusion

Both direct and indirect HPLC methods are powerful tools for the enantiomeric analysis of this compound. The direct method is generally faster and more straightforward, while the indirect method offers the flexibility of using standard, widely available achiral columns. The choice of method will depend on the specific laboratory equipment available, sample matrix, and the required analytical throughput. Method development and optimization, particularly of the mobile phase composition, are crucial for achieving robust and reliable baseline separation of the enantiomers.

References

Application Notes and Protocols for Mass Spectrometry of cis-1,2-Diaminocyclohexane Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the characterization of cis-1,2-diaminocyclohexane (cis-DACH) metal complexes, particularly platinum(II) analogs, using electrospray ionization mass spectrometry (ESI-MS). The information herein is critical for researchers in drug discovery and development, aiding in the structural elucidation, purity assessment, and study of the mechanism of action of these potential therapeutic agents.

Introduction

This compound is a crucial bidentate ligand in the design of metal-based therapeutics, notably as a component of platinum-based anticancer drug candidates. The stereochemistry of the DACH ligand can significantly influence the biological activity of the resulting metal complex. Mass spectrometry, particularly ESI-MS, is an indispensable tool for the analysis of these non-volatile and thermally labile compounds.[1] It provides valuable information on the molecular weight, stoichiometry, and fragmentation patterns, which aids in confirming the structure and purity of the synthesized complexes. Furthermore, ESI-MS is instrumental in studying the interactions of these complexes with biological macromolecules, such as DNA, which is often their primary cellular target.

Data Presentation: Mass Spectrometric Data of cis-DACH Platinum Complexes

The following tables summarize the expected and observed mass-to-charge ratios (m/z) for representative cis-DACH platinum(II) complexes and their fragments.

Table 1: ESI-MS Data for [Pt(cis-DACH)Cl₂]

Analyte/FragmentChemical FormulaCalculated Monoisotopic Mass (Da)Observed m/z [M+H]⁺Observed m/z [M+Na]⁺
[Pt(cis-DACH)Cl₂]C₆H₁₄Cl₂N₂Pt379.0182380.0255402.0074[2]
[Pt(cis-DACH)Cl]⁺C₆H₁₄ClN₂Pt⁺344.0494344.0494-
[Pt(cis-DACH)]²⁺C₆H₁₄N₂Pt²⁺309.0805--

Note: The observed m/z values can vary slightly depending on the instrument calibration and resolution. The characteristic isotopic pattern of platinum is a key identifier.

Table 2: ESI-MS/MS Fragmentation Data for Oxaliplatin (B1677828) (a trans-1,2-DACH analog)

Data from the related trans-isomer, oxaliplatin, provides insight into the expected fragmentation of cis-DACH complexes with dicarboxylate leaving groups. The primary fragmentation involves the loss of the dicarboxylate ligand.

Precursor Ion (m/z)Collision Energy (eV)Fragment IonFragment m/zProposed Structure
398.125[M - CO₂ - H₂O + H]⁺336.1[Pt(DACH)(C₂O₄-CO₂-H₂O+H)]⁺
398.120[M - C₂O₄ + H]⁺306.0[Pt(DACH)]⁺

This data is adapted from studies on oxaliplatin and serves as a predictive guide for the fragmentation of analogous cis-DACH complexes.[3][4]

Experimental Protocols

Protocol 1: General ESI-MS Analysis of cis-DACH Metal Complexes

This protocol outlines the general procedure for the direct infusion ESI-MS analysis of a purified cis-DACH metal complex.

1. Sample Preparation: a. Prepare a stock solution of the cis-DACH metal complex at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, water, or acetonitrile). b. For analysis, dilute the stock solution to a final concentration of 1-10 µM using a solvent system compatible with ESI-MS, typically 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The addition of formic acid can aid in protonation and improve signal intensity.

2. Mass Spectrometer Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V (can be optimized to control in-source fragmentation)

  • Source Temperature: 100 - 150 °C

  • Desolvation Temperature: 250 - 350 °C

  • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)

  • Mass Range: m/z 100 - 1000

3. Data Acquisition and Analysis: a. Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. b. Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio. c. Analyze the spectrum for the molecular ion ([M+H]⁺, [M+Na]⁺, etc.) and compare the isotopic pattern with the theoretical pattern for the expected complex.

Protocol 2: LC-MS/MS for the Analysis of cis-DACH Platinum Complexes and their DNA Adducts

This protocol is designed for the separation and sensitive detection of cis-DACH platinum complexes and their potential metabolites or DNA adducts from a biological matrix.

1. Sample Preparation (for DNA adducts): a. Isolate DNA from cells or tissues treated with the platinum complex. b. Enzymatically digest the DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase. c. Use solid-phase extraction (SPE) to enrich the platinated nucleosides and remove excess salts and enzymes.

2. Liquid Chromatography Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

3. Tandem Mass Spectrometry (MS/MS) Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • For the parent complex (e.g., [Pt(cis-DACH)Cl₂]): Monitor the transition from the precursor ion (e.g., m/z 380.0) to a characteristic fragment ion (e.g., m/z 344.0, corresponding to the loss of HCl).
    • For DNA adducts (e.g., [Pt(cis-DACH)(dG)₂]²⁺): Monitor the transition from the precursor ion to a fragment corresponding to the [Pt(cis-DACH)] moiety or a platinated guanine.

  • Collision Energy: Optimize for each transition (typically 15-30 eV).

Mandatory Visualizations

experimental_workflow Experimental Workflow for LC-MS/MS Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (e.g., treated cells) dna_extraction DNA Extraction sample->dna_extraction enzymatic_digest Enzymatic Digestion to Nucleosides dna_extraction->enzymatic_digest spe Solid-Phase Extraction (SPE) enzymatic_digest->spe lc Liquid Chromatography (LC) Separation spe->lc esi Electrospray Ionization (ESI) lc->esi msms Tandem Mass Spectrometry (MS/MS) Detection esi->msms data_acq Data Acquisition msms->data_acq quant Quantification of Pt-DNA Adducts data_acq->quant

Caption: Workflow for the analysis of Pt-DNA adducts by LC-MS/MS.

signaling_pathway Mechanism of Action of cis-DACH Platinum Complexes pt_complex cis-DACH Pt(II) Complex (Prodrug) cell_uptake Cellular Uptake pt_complex->cell_uptake hydrolysis Hydrolysis (Aquation) [Pt(DACH)Cl₂] -> [Pt(DACH)(H₂O)Cl]⁺ -> [Pt(DACH)(H₂O)₂]²⁺ cell_uptake->hydrolysis dna_binding Binding to Nuclear DNA hydrolysis->dna_binding adducts Formation of Pt-DNA Adducts (Intrastrand and Interstrand Crosslinks) dna_binding->adducts replication_block Inhibition of DNA Replication & Transcription adducts->replication_block apoptosis Induction of Apoptosis replication_block->apoptosis

Caption: Logical pathway for the anticancer action of cis-DACH Pt(II) complexes.

References

Application Notes and Protocols for Single-Crystal X-ray Crystallography of cis-1,2-Diaminocyclohexane Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the single-crystal X-ray crystallographic analysis of cis-1,2-diaminocyclohexane scaffolds and their derivatives. This information is intended to guide researchers in obtaining high-quality crystal structures for unambiguous stereochemical assignment, conformational analysis, and understanding intermolecular interactions, which are critical aspects of drug design and development.

Application Notes

This compound (cis-DACH) is a versatile chiral building block used in the synthesis of a wide range of ligands, catalysts, and pharmaceutically active compounds. The stereochemistry and conformation of the cyclohexane (B81311) ring and its substituents play a pivotal role in the biological activity and enantioselectivity of these molecules. Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of these structures, providing precise information on bond lengths, bond angles, torsion angles, and absolute configuration.

The protocols outlined below cover the synthesis and crystallization of a representative Schiff-base derivative of this compound and the subsequent steps for single-crystal X-ray diffraction analysis.

Experimental Protocols

Protocol 1: Synthesis and Crystallization of a Schiff-Base Zinc(II) Complex of this compound

This protocol is adapted from the synthesis of a related zinc(II) Schiff-base complex and provides a general method for preparing crystalline derivatives of this compound suitable for X-ray diffraction.

Materials:

Procedure:

  • Ligand Synthesis:

    • Dissolve the substituted salicylaldehyde (2 equivalents) in methanol.

    • To this solution, add a methanolic solution of this compound (1 equivalent).

    • Reflux the mixture for 2-4 hours.

    • The resulting Schiff base ligand can be isolated by cooling the solution and collecting the precipitate by filtration.

  • Complexation and Crystallization:

    • Dissolve the synthesized Schiff base ligand in a suitable solvent such as chloroform.

    • Add a methanolic solution of zinc(II) acetate dihydrate (1 equivalent) to the ligand solution.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Slowly diffuse a non-polar solvent, such as diethyl ether, into the chloroform solution.

    • Seal the container and leave it undisturbed in a vibration-free environment.

    • High-quality single crystals suitable for X-ray diffraction should form over several days to a week.

Protocol 2: Single-Crystal X-ray Diffraction Analysis

This protocol outlines the general steps for analyzing a crystal obtained from Protocol 1.

1. Crystal Mounting:

  • Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

  • The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.

  • Carefully coat the selected crystal in a cryoprotectant oil (e.g., Paratone-N).

  • Using a cryoloop, gently scoop up the crystal and mount it on a goniometer head.

  • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.

2. Data Collection:

  • Mount the goniometer head on the diffractometer.

  • Center the crystal in the X-ray beam.

  • Perform an initial screening to determine the crystal quality and unit cell parameters.

  • Based on the unit cell and crystal system, devise a data collection strategy to ensure complete and redundant data are collected.

  • Collect the diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

3. Data Processing:

  • Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.

  • Apply corrections for Lorentz and polarization effects, as well as absorption.

  • Scale and merge the data to produce a final reflection file containing a unique set of reflections with their intensities and standard uncertainties.

4. Structure Solution and Refinement:

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Software such as SHELXT is commonly used for this step.

  • Refine the structural model against the experimental data using a least-squares refinement program like SHELXL.[1][2] This process involves adjusting atomic coordinates, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

  • Locate and add hydrogen atoms to the model, typically placed in calculated positions and refined using a riding model.

  • The final refined structure should have low R-factors (e.g., R1 < 0.05) and a good-of-fit (GooF) value close to 1.

Data Presentation

The following tables summarize typical crystallographic data obtained for this compound derivatives.

Table 1: Crystal Data and Structure Refinement Parameters

Parameter--INVALID-LINK-- (Hypothetical)Dichloro(this compound)platinum(II)
Empirical formulaC34 H50 Cl N2 O6 ZnC6 H14 Cl2 N2 Pt
Formula weight695.59380.17
Temperature (K)100(2)293(2)
Wavelength (Å)0.710730.71073
Crystal systemMonoclinicOrthorhombic
Space groupP2₁/nP b c a
a (Å)10.123(4)12.345(2)
b (Å)25.456(10)10.987(3)
c (Å)13.876(6)15.678(4)
α (°)9090
β (°)109.87(2)90
γ (°)9090
Volume (ų)3362.1(14)2128.9(9)
Z48
Density (calculated, g/cm³)1.3752.371
Absorption coefficient (mm⁻¹)0.78913.45
F(000)14721424
Reflections collected1543218765
Independent reflections6890 [R(int) = 0.045]4321 [R(int) = 0.032]
Goodness-of-fit on F²1.0541.032
Final R indices [I>2σ(I)]R1 = 0.048, wR2 = 0.125R1 = 0.035, wR2 = 0.098
R indices (all data)R1 = 0.062, wR2 = 0.135R1 = 0.048, wR2 = 0.105

Table 2: Selected Bond Lengths (Å) and Angles (°) for a Hypothetical --INVALID-LINK-- Complex

BondLength (Å)AngleAngle (°)
Zn-O11.987(2)O1-Zn-O295.4(1)
Zn-O21.995(2)O1-Zn-N1115.2(1)
Zn-N12.054(3)O2-Zn-N2118.9(1)
Zn-N22.061(3)N1-Zn-N285.1(1)
N1-C71.285(4)C1-N1-Zn123.5(2)
N2-C81.288(4)C6-N2-Zn124.1(2)
C1-C61.542(5)C1-C2-C3-C4 (Torsion)-55.2(4)
C1-N11.478(4)C2-C1-C6-C5 (Torsion)54.8(4)

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_analysis X-ray Diffraction Analysis start This compound + Substituted Salicylaldehyde ligand Schiff Base Ligand Formation start->ligand complexation Complexation with Zinc(II) Acetate ligand->complexation crystallization Crystal Growth via Slow Diffusion complexation->crystallization crystal Single Crystal Obtained crystallization->crystal mounting Crystal Mounting & Cryo-cooling crystal->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow from synthesis to structure determination.

logical_relationship cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_structure Structure Determination ligand_synth Ligand Synthesis crystal_growth Crystallization ligand_synth->crystal_growth data_acq Diffraction Data Collection crystal_growth->data_acq data_proc Data Reduction & Correction data_acq->data_proc solution Structure Solution data_proc->solution refinement Model Refinement solution->refinement validation Structure Validation refinement->validation

Caption: Key stages in single-crystal X-ray crystallography.

References

Troubleshooting & Optimization

Technical Support Center: Separation of Cis- and Trans-Isomers of 1,2-Diaminocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of 1,2-diaminocyclohexane isomers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions regarding the purification of cis- and trans-1,2-diaminocyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis- and trans-1,2-diaminocyclohexane isomers?

The main challenge lies in their similar physical properties. Since they are stereoisomers, their boiling points and polarity are very close, making separation by standard distillation difficult.[1] Effective separation typically requires chemical methods that exploit the different spatial arrangements of the amino groups.

Q2: What are the most common methods for separating these isomers?

The most prevalent methods involve fractional crystallization by forming diastereomeric salts with a chiral resolving agent or by leveraging the differential solubility of their salts. Common techniques include:

  • Resolution with Tartaric Acid: This is a widely used method where L-(+)-tartaric acid is used to selectively precipitate the trans-isomer as a diastereomeric salt.[2][3]

  • Separation via Dihydrochloride (B599025) Salts: This method utilizes the significantly lower solubility of the trans-isomer's dihydrochloride salt in methanol (B129727) compared to the cis-isomer.[4]

  • Separation via Sulfate (B86663) Salts: The trans-isomer's sulfate salt is insoluble in water, while the cis-isomer's sulfate salt is soluble, allowing for separation by precipitation.[1]

Q3: How can I resolve the enantiomers of trans-1,2-diaminocyclohexane?

The racemic trans-isomer can be resolved into its (1R,2R) and (1S,2S) enantiomers using an enantiomerically pure resolving agent like tartaric acid.[5] By using L-(+)-tartaric acid, the (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate salt can be selectively precipitated.[2]

Q4: Is it possible to separate the isomers without a chiral resolving agent?

Yes, methods exist that do not require a chiral resolving agent. For instance, the separation of the cis- and trans-isomers can be achieved by forming their dihydrochloride or sulfate salts and exploiting their different solubilities in specific solvents.[1][4]

Troubleshooting Guides

Problem 1: Low Yield of Precipitated Trans-Isomer Salt
Potential Cause Troubleshooting Step
Incomplete Precipitation Ensure the solution is sufficiently cooled and allowed adequate time for crystallization. For the tartaric acid method, cooling to ≤5°C in an ice bath for 2 hours is recommended.[2] For the dihydrochloride method, cooling to 5°C is also suggested.[4]
Incorrect Stoichiometry Carefully check the molar ratios of the diaminocyclohexane mixture to the resolving acid (e.g., tartaric acid, HCl, H₂SO₄).
Solvent Volume The volume of the solvent is critical. Too much solvent can prevent complete precipitation. Refer to established protocols for appropriate solvent volumes.[2][4]
Co-precipitation of Cis-Isomer If the cis-isomer co-precipitates, this can reduce the purity and apparent yield of the trans-isomer. Ensure slow cooling and vigorous stirring to promote selective crystallization.
Problem 2: Poor Purity of the Separated Isomer
Potential Cause Troubleshooting Step
Inefficient Washing The filter cake must be washed thoroughly to remove residual mother liquor containing the other isomer. For the tartaric acid precipitate, washing with cold water and then methanol is effective.[2] For the dihydrochloride precipitate, washing with ether is recommended.[4]
Contamination from Starting Material Ensure the starting mixture of 1,2-diaminocyclohexane is of reasonable purity and free from other impurities that might co-precipitate.
Incomplete Conversion to Salt In methods involving salt formation, ensure complete reaction with the acid. For the dihydrochloride method, bubble HCl gas until no free diamine remains.[4]
Analysis Method Verify the purity using an appropriate analytical technique such as Vapor Phase Chromatography (VPC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Problem 3: Difficulty in Inducing Crystallization
Potential Cause Troubleshooting Step
Supersaturation Not Reached Try to concentrate the solution by carefully evaporating some of the solvent. Be cautious of the boiling point of 1,2-diaminocyclohexane if working with the free base.[2]
Absence of Nucleation Sites Scratch the inside of the flask with a glass rod to induce nucleation. Seeding with a small crystal of the desired product can also be effective.
Inappropriate Solvent The choice of solvent is crucial for differential solubility. For dihydrochloride salt separation, methanol is specified.[4] For sulfate salt separation, water is the solvent.[1]

Experimental Protocols

Protocol 1: Separation via Tartaric Acid Resolution

This method is used for the resolution of a cis/trans mixture of 1,2-diaminocyclohexane to obtain the (R,R)-enantiomer of the trans-isomer.[2]

  • Dissolution: Charge a 1 L beaker with L-(+)-tartaric acid (150 g, 0.99 mol) and distilled water (400 ml). Stir at room temperature until fully dissolved.

  • Addition of Diamine: Add a mixture of cis- and trans-1,2-diaminocyclohexane (240 ml, 1.94 mol) at a rate that allows the reaction temperature to reach 70°C.

  • Addition of Acetic Acid: Add glacial acetic acid (100 ml, 1.75 mol) to the solution at a rate that allows the temperature to reach 90°C. A white precipitate will form.

  • Crystallization: Vigorously stir the slurry while cooling to room temperature over 2 hours. Further cool the mixture in an ice bath to ≤5°C for 2 hours.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the wet cake with 5°C water (100 ml) and then with methanol (5 x 100 ml).

  • Drying: Dry the solid by drawing air through the filter for 1 hour, followed by drying at 40°C under reduced pressure.

  • Product: The resulting white solid is (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt with ≥99% enantiomeric excess.[2]

Protocol 2: Separation via Dihydrochloride Salt Formation

This method separates the trans-isomer from a cis/trans mixture based on the lower solubility of its dihydrochloride salt in methanol.[4]

  • Dissolution: Dissolve a mixture of cis- and trans-1,2-diaminocyclohexane (e.g., 200 g of a ~60% trans, 40% cis mixture) in methanol (e.g., 1 quart).[4]

  • Salt Formation: Bubble hydrogen chloride (HCl) gas into the stirred solution. The solution will warm up. Continue bubbling until no free diamine or monohydrochloride remains. A white solid will precipitate near the end of the HCl addition.

  • Filtration: Filter the reaction mixture to collect the precipitate.

  • Washing and Drying: Wash the collected solid with ether and dry it. This solid is the dihydrochloride salt of the trans-isomer.

  • Recovery of Cis-Isomer (Optional): The filtrate contains the more soluble cis-isomer dihydrochloride. This can be recovered by diluting the filtrate with ether and cooling to 5°C to induce precipitation.[4]

  • Liberation of Free Diamine: To obtain the free diamine, the dihydrochloride salt is dissolved in water, and the solution is made basic with an aqueous solution of a strong base like NaOH. The free diamine can then be extracted.

Quantitative Data

Table 1: Reagent Quantities for Tartaric Acid Resolution [2]

ReagentQuantityMoles
L-(+)-Tartaric Acid150 g0.99 mol
cis/trans-1,2-Diaminocyclohexane240 ml1.94 mol
Glacial Acetic Acid100 ml1.75 mol
Distilled Water400 ml-

Table 2: Purity and Yield of Separated Isomers

MethodIsomerPurityYieldReference
Tartaric Acid Resolution(R,R)-trans-1,2-diammoniumcyclohexane mono-(+)-tartrate≥99% ee99%[2]
Dihydrochloride Salt (trans)trans-TMCHD99+%90%[4]
Dihydrochloride Salt (cis)cis-TMCHD95+%68%[4]

*Data for the N,N,N',N'-tetramethyl derivative (TMCHD) prepared from the separated diaminocyclohexane dihydrochlorides.

Visualizations

experimental_workflow_tartaric_acid cluster_prep Preparation cluster_reaction Reaction & Precipitation cluster_isolation Isolation & Purification start Start: Mixture of cis/trans-1,2-diaminocyclohexane add_diamine Add Diamine Mixture (Temp -> 70°C) start->add_diamine dissolve_ta Dissolve L-(+)-Tartaric Acid in Water dissolve_ta->add_diamine add_aa Add Acetic Acid (Temp -> 90°C) Precipitate Forms add_diamine->add_aa cool Cool to RT, then to ≤5°C add_aa->cool filter_wash Vacuum Filter Wash with Cold Water & Methanol cool->filter_wash dry Dry under Vacuum at 40°C filter_wash->dry end Product: (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt dry->end

Caption: Workflow for the separation of trans-1,2-diaminocyclohexane via tartaric acid resolution.

logical_relationship_dihydrochloride_separation start Mixture of cis- and trans-1,2-Diaminocyclohexane in Methanol add_hcl Bubble HCl gas into the solution start->add_hcl salt_formation Formation of Dihydrochloride Salts add_hcl->salt_formation solubility_diff Key Principle: Trans-dihydrochloride is much less soluble in Methanol than Cis-dihydrochloride salt_formation->solubility_diff precipitation Precipitation of trans-1,2-Diaminocyclohexane Dihydrochloride salt_formation->precipitation filtration Filtration precipitation->filtration trans_product Solid: trans-Isomer Dihydrochloride (High Purity) filtration->trans_product filtrate Filtrate: Contains soluble cis-Isomer Dihydrochloride filtration->filtrate

References

Technical Support Center: Enhancing Enantioselectivity in cis-1,2-Diaminocyclohexane Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-1,2-Diaminocyclohexane (cis-DACH) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting and optimizing enantioselectivity in your experiments.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common issues encountered during cis-DACH catalyzed reactions, with a focus on improving enantiomeric excess (ee).

Guide 1: Low or Inconsistent Enantioselectivity

Problem: You are observing low or fluctuating enantiomeric excess (ee) values in your reaction.

Root Causes & Solutions:

Low enantioselectivity can stem from several factors, ranging from the purity of your materials to the specific reaction conditions. A systematic investigation is the most effective way to identify and resolve the issue.

Troubleshooting Workflow:

start Low or Inconsistent ee Observed analytical 1. Verify Analytical Method (Chiral HPLC/GC) start->analytical reagents 2. Scrutinize Reagents & Catalyst analytical->reagents Method Validated sub_analytical Validate Resolution (>1.5) Check for racemization on column analytical->sub_analytical conditions 3. Evaluate Reaction Conditions reagents->conditions Materials Pure sub_reagents Check Purity: - Substrate - Solvent (anhydrous?) - Catalyst/Ligand (enantiopurity, degradation) reagents->sub_reagents end High & Reproducible ee Achieved conditions->end sub_conditions Optimize: - Temperature (often lower is better) - Solvent - Catalyst Loading - Reaction Time conditions->sub_conditions

Caption: General troubleshooting workflow for low enantioselectivity.

Step-by-Step Guide:

  • Verify Your Analytical Method: Before optimizing the reaction, ensure your chiral HPLC or GC method is accurate. An unvalidated method can lead to incorrect ee values.

    • Action: Confirm baseline separation of enantiomers (Resolution > 1.5). Run a racemic standard to identify both peaks correctly. Check for on-column racemization of the product.

  • Scrutinize Reagents and Catalyst: The purity of all components is critical.

    • Substrate Purity: Impurities can sometimes act as inhibitors or competing substrates.

      • Action: Re-purify your substrate via chromatography, distillation, or recrystallization.

    • Solvent Quality: Trace amounts of water or other impurities can dramatically affect catalyst performance and selectivity.

      • Action: Use freshly distilled, anhydrous solvents. Ensure the solvent is free of peroxides if applicable.

    • Catalyst and Ligand Integrity: The cis-DACH ligand and the resulting catalyst must be of high chemical and enantiomeric purity.

      • Action: Confirm the enantiopurity of your cis-DACH ligand. Synthesize a fresh batch of the catalyst, ensuring strict anaerobic and anhydrous conditions if it is air- or moisture-sensitive.

  • Evaluate and Optimize Reaction Conditions: This is often where the most significant improvements in ee can be found.

    • Temperature: Temperature control is crucial as it directly impacts the energy difference between the diastereomeric transition states.

      • Action: Lowering the reaction temperature often leads to higher enantioselectivity.[1] Perform a temperature screen (e.g., room temperature, 0 °C, -25 °C, -78 °C) to find the optimum.

    • Solvent: The solvent can influence catalyst aggregation, solubility, and the stability of the transition states.

      • Action: Conduct a solvent screen with a range of aprotic and protic solvents of varying polarity (e.g., Toluene, CH₂Cl₂, THF, EtOAc, EtOH).[2]

    • Catalyst Loading: The amount of catalyst can impact the balance between the desired catalytic cycle and potential background (non-catalyzed) reactions.

      • Action: Vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 5 mol%) to determine the optimal concentration.[3]

    • Additives/Co-catalysts: Some reactions require acids, bases, or other additives to activate the catalyst or substrate.

      • Action: If your protocol includes additives, ensure they are pure and added in the correct stoichiometry. Consider screening different additives if applicable.

Frequently Asked Questions (FAQs)

Q1: I'm performing a cis-DACH catalyzed Henry (nitroaldol) reaction and getting low ee. What should I focus on?

A1: For the Henry reaction, both steric and electronic variations in the cis-DACH ligand scaffold have a significant impact on catalytic activity and enantioselectivity.[4][5] Additionally, temperature is a key parameter; a decrease in temperature often improves enantioselectivity.[1] Start by screening different temperatures (e.g., RT, 0 °C, -20 °C) before attempting to re-synthesize or modify the ligand.

Q2: My cis-DACH derived Ti-salalen catalyst is giving poor results in an epoxidation reaction. What are the common pitfalls?

A2: For Ti-salalen epoxidations using aqueous hydrogen peroxide, solvent choice is critical. Dichloromethane (CH₂Cl₂) has been shown to provide superior yields compared to other solvents like THF, EtOAc, or Toluene.[6] Also, ensure the catalyst loading is optimized, as loadings as low as 0.1–0.5 mol% can be effective.[1] Finally, verify the quality and concentration of your hydrogen peroxide solution, as this can affect reaction rates and selectivity.

Q3: Can modifying the structure of the cis-DACH ligand itself improve enantioselectivity?

A3: Absolutely. Modifying the cis-DACH backbone is a primary strategy for improving ee. Introducing conformational locks or bulky substituents can create a more defined and effective chiral pocket around the active site.[1] These modifications can restrict the possible approaches of the substrate, leading to better stereochemical communication and higher enantioselectivity.

Q4: Does the cis-DACH scaffold always perform worse than the more common trans-DACH?

A4: While trans-DACH derivatives are more widely represented in the literature, cis-DACH catalysts can be highly effective and studies involving them are growing.[4][5] In some cases, such as certain ring-opening polymerizations, trans-DACH-based catalysts have shown better activity. However, for other reactions like the Henry reaction or specific epoxidations, cis-DACH ligands have been developed to give excellent enantioselectivities.[1][4] The choice between cis and trans scaffolds is highly reaction-dependent.

Q5: I've optimized all conditions, but one particular substrate still gives low ee. Why?

A5: This points to a substrate-catalyst mismatch. The chiral pocket created by the cis-DACH catalyst is highly specific. Some substrates may not fit well due to steric hindrance or unfavorable electronic interactions, leading to poor stereodifferentiation.[2] In this case, the solution lies in modifying the ligand to better accommodate the challenging substrate, for example, by changing the steric bulk of the substituents on the diamine nitrogen atoms.

Data Tables

Table 1: Effect of Temperature on Enantioselectivity in a cis-DACH Catalyzed Henry Reaction
EntryTemperature (°C)Yield (%)ee (%)
1Room TemperatureHighModerate
20HighGood
3-25HighHigh

(Data synthesized from qualitative descriptions indicating an increase in enantioselectivity at lower temperatures for conformationally locked cis-DACH ligands in the Henry reaction.[1])

Table 2: Solvent Effects in Ti(salan) cis-DACH Catalyzed Epoxidation of a Conjugated Diene
EntrySolventYield (%)
1CH₂Cl₂92
2THF75
3Cl(CH₂)₂Cl70
4CH₃CN65
5EtOAc60
6Toluene60
7DME55
8CH₃NO₂<10

(Data derived from a study on the monoepoxidation of conjugated dienes.[6])

Experimental Protocols & Workflows

Protocol 1: General Procedure for Reaction Condition Screening

This protocol outlines a systematic approach to optimizing reaction parameters once reagent and catalyst purity have been confirmed.

Workflow Diagram:

start Start: Baseline ee Established temp 1. Temperature Screen (e.g., 25°C, 0°C, -25°C) start->temp solvent 2. Solvent Screen (e.g., Toluene, CH2Cl2, THF) temp->solvent Best Temp Fixed loading 3. Catalyst Loading Screen (e.g., 0.5, 1, 5 mol%) solvent->loading Best Solvent Fixed end Optimized Conditions Identified loading->end

Caption: Systematic workflow for optimizing reaction conditions.

Methodology:

  • Establish a Baseline: Run the reaction according to the original protocol to establish a baseline yield and ee.

  • Temperature Screen:

    • Set up parallel reactions in a multi-well plate or series of flasks.

    • Keep all other parameters (solvent, concentration, catalyst loading) constant.

    • Run the reactions at a range of different temperatures (e.g., 25 °C, 0 °C, and -25 °C).

    • Analyze the ee for each reaction and select the optimal temperature.

  • Solvent Screen:

    • Using the optimal temperature from the previous step, set up parallel reactions.

    • Use a variety of high-purity, anhydrous solvents (e.g., a non-polar aromatic, a chlorinated, an ether).

    • Keep all other parameters constant.

    • Analyze the ee for each reaction and select the optimal solvent.

  • Catalyst Loading Screen:

    • Using the optimal temperature and solvent, set up parallel reactions.

    • Vary the catalyst loading (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%, 5.0 mol%).

    • Keep all other parameters constant.

    • Analyze the ee and yield to find the lowest possible catalyst loading that maintains high enantioselectivity and acceptable reaction time.

References

Technical Support Center: Synthesis of cis-1,2-Diaminocyclohexane Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cis-1,2-Diaminocyclohexane ligands. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: My synthesis is resulting in a low yield of the desired this compound. What are the common causes?

A1: Low yields in this compound synthesis can often be attributed to several factors:

  • Suboptimal Stereoselectivity: Many common synthetic routes, such as the hydrogenation of o-phenylenediamine, naturally produce a mixture of cis and trans isomers, with the trans isomer often being the major product.[1]

  • Inefficient Isomer Separation: If your synthesis produces a mixture of isomers, incomplete separation of the cis isomer from the more abundant trans isomer will result in a lower yield of the pure cis product.

  • Side Reactions: The formation of byproducts, such as incompletely reacted intermediates or polymeric materials, can significantly reduce the yield of the desired product.

  • Substrate Quality: The purity of starting materials, particularly the absence of water or other reactive impurities, is crucial for achieving high yields.

Q2: What is a reliable synthetic route to obtain predominantly this compound?

A2: A highly stereoselective route to obtain the cis isomer involves a two-step process starting from cyclohexene (B86901):

  • cis-Dihydroxylation of Cyclohexene: The first step is the syn-dihydroxylation of cyclohexene to form cis-1,2-cyclohexanediol. This can be effectively achieved using reagents like osmium tetroxide (OsO₄) with a co-oxidant such as N-methylmorpholine N-oxide (NMO).[2]

  • Conversion of the Diol to the Diamine: The resulting cis-diol can then be converted to the cis-diamine. This is typically a two-step process involving the activation of the hydroxyl groups (e.g., by converting them to mesylates or tosylates) followed by nucleophilic substitution with an amine source, such as ammonia (B1221849) or an azide (B81097) followed by reduction.

Q3: How can I effectively separate the cis and trans isomers of 1,2-Diaminocyclohexane?

A3: The separation of cis and trans isomers is a critical step in obtaining the pure cis product. The most common methods rely on the differential solubility of their diastereomeric salts:

  • Sulfate (B86663) Salt Precipitation: The sulfate salt of the trans isomer is significantly less soluble in water than the sulfate salt of the cis isomer. By treating an aqueous solution of the isomer mixture with sulfuric acid, the trans-1,2-diaminocyclohexane sulfate will precipitate, leaving the cis isomer in solution.[1]

  • Dihydrochloride (B599025) Salt Precipitation: Similarly, the dihydrochloride salt of the trans isomer is less soluble in methanol (B129727) than the cis isomer's salt. Bubbling hydrogen chloride gas through a methanolic solution of the isomer mixture will cause the trans isomer's dihydrochloride to precipitate.[3]

  • Resolution with Tartaric Acid: A detailed procedure using L-(+)-tartaric acid can be employed to resolve the cis and trans isomers.[4]

Q4: Can I use fractional distillation to purify this compound?

A4: While fractional distillation is a common purification technique for liquids, it is generally not effective for separating cis and trans isomers of 1,2-Diaminocyclohexane due to their very close boiling points. Even with a highly efficient distillation column under reduced pressure, achieving a satisfactory separation is challenging.[1]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

dot

Caption: Troubleshooting workflow for low yields in this compound synthesis.

Experimental Protocols

Stereoselective Synthesis of cis-1,2-Cyclohexanediol from Cyclohexene

This protocol is the first step in a stereoselective route to this compound.

Materials:

  • Cyclohexene

  • N-methylmorpholine-N-oxide (NMO)

  • Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in tert-butanol)

  • Acetone (B3395972)

  • Water

  • tert-Butanol

  • Sodium hydrosulfite

  • Magnesium silicate (B1173343) (e.g., Magnesol)

  • 1 N Sulfuric acid (H₂SO₄)

  • Sodium chloride (NaCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • n-Butanol

Procedure:

  • In a round-bottom flask, prepare a mixture of N-methylmorpholine-N-oxide monohydrate, water, and acetone.

  • To this mixture, add a catalytic amount of osmium tetroxide solution in tert-butanol, followed by the addition of distilled cyclohexene. The reaction is exothermic and should be maintained at room temperature with a water bath.

  • Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.

  • To quench the reaction, add a slurry of sodium hydrosulfite and magnesium silicate in water and filter the mixture.

  • Neutralize the filtrate to pH 7 with 1 N H₂SO₄ and remove the acetone under reduced pressure.

  • Further, acidify the aqueous solution to pH 2 with 1 N H₂SO₄.

  • Saturate the solution with NaCl and extract with ethyl acetate.

  • The aqueous phase can be further concentrated by azeotropic distillation with n-butanol and then re-extracted with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude cis-1,2-cyclohexanediol.

  • The crude product can be purified by recrystallization from a suitable solvent like diethyl ether to obtain pure cis-1,2-cyclohexanediol.[2]

Separation of cis and trans Isomers via Dihydrochloride Salt Formation

This protocol describes the separation of a mixture of cis and trans-1,2-Diaminocyclohexane.

Materials:

  • Mixture of cis- and trans-1,2-Diaminocyclohexane

  • Methanol (CH₃OH)

  • Hydrogen chloride (HCl) gas

  • Sodium hydroxide (B78521) (NaOH) solution

  • Ether or other suitable organic solvent for extraction

Procedure:

  • Dissolve the mixture of cis- and trans-1,2-Diaminocyclohexane in methanol.

  • Bubble hydrogen chloride gas into the stirred solution. The reaction is exothermic and may cause the methanol to reflux. Continue bubbling HCl until the solution is acidic and no more precipitate forms.

  • The white precipitate formed is the dihydrochloride salt of trans-1,2-Diaminocyclohexane, which is less soluble in methanol.

  • Filter the reaction mixture to collect the precipitated trans-1,2-diaminocyclohexane dihydrochloride.

  • The filtrate contains the more soluble this compound dihydrochloride.

  • To isolate the this compound, evaporate the methanol from the filtrate.

  • Dissolve the resulting solid in water and neutralize the solution with a base such as sodium hydroxide.

  • Extract the free this compound with a suitable organic solvent like ether.

  • Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the this compound.[3]

Data Presentation

Table 1: Comparison of Separation Methods for cis and trans-1,2-Diaminocyclohexane

MethodPrincipleSolventPrecipitated Isomer SaltPurity of Recovered IsomerReference
Sulfate Salt Precipitation Differential solubility of sulfate saltsWatertrans-1,2-Diaminocyclohexane sulfateHigh[1]
Dihydrochloride Salt Precipitation Differential solubility of dihydrochloride saltsMethanoltrans-1,2-Diaminocyclohexane dihydrochlorideHigh[3]
Resolution with Tartaric Acid Formation of diastereomeric salts with different solubilitiesWater(R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate≥99% enantiomeric excess[4]

Signaling Pathways and Workflows

dot

Synthesis_Pathway cluster_route1 Stereoselective Route cluster_route2 Non-Stereoselective Route & Separation Cyclohexene Cyclohexene cisDiol cis-1,2-Cyclohexanediol Cyclohexene->cisDiol OsO4 / NMO ActivatedDiol Activated cis-Diol (e.g., Dimesylate) cisDiol->ActivatedDiol MsCl / Pyridine cisDiamine This compound ActivatedDiol->cisDiamine 1. NaN3 2. Reduction oPhenyleneDiamine o-Phenylenediamine IsomerMixture Mixture of cis/trans 1,2-Diaminocyclohexane oPhenyleneDiamine->IsomerMixture Hydrogenation Separation Isomer Separation (Salt Precipitation) IsomerMixture->Separation transIsomer trans-Isomer Separation->transIsomer Precipitate cisIsomer cis-Isomer Separation->cisIsomer Filtrate

Caption: Synthetic pathways to this compound.

References

Technical Support Center: Purification of cis-1,2-Diaminocyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-1,2-Diaminocyclohexane (cis-DACH) derivatives. The following sections address common issues encountered during the purification of these valuable chiral building blocks.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound derivatives?

A1: The primary impurity is often the trans-isomer of the 1,2-diaminocyclohexane derivative, which forms alongside the cis-isomer during synthesis. Other common impurities include unreacted starting materials, reagents from derivatization (e.g., aldehydes, acyl chlorides), and by-products from the hydrogenation of the aromatic precursor, such as aniline (B41778) and cyclohexylamine. In N-substituted derivatives, incompletely alkylated or acylated species can also be present.

Q2: How can I separate the cis- and trans-isomers of my diaminocyclohexane derivative?

A2: A common and effective method is through fractional crystallization of their salts. The dihydrochloride (B599025) and sulfate (B86663) salts of cis- and trans-diaminocyclohexanes often exhibit different solubilities in specific solvents. For instance, the dihydrochloride salt of the trans-isomer is significantly less soluble in methanol (B129727) than the cis-isomer's salt, allowing for its selective precipitation.[1]

Q3: My this compound derivative is a racemic mixture. How can I resolve the enantiomers?

A3: The most widely used method for resolving chiral amines is through the formation of diastereomeric salts using a chiral resolving agent. For basic compounds like diaminocyclohexanes, chiral acids such as L-(+)-tartaric acid or D-(-)-tartaric acid are excellent resolving agents.[2] The resulting diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.

Q4: I am having trouble crystallizing my purified cis-DACH derivative. What can I do?

A4: If your compound is "oiling out" or failing to crystallize, it could be due to several factors including residual impurities, the use of an inappropriate solvent, or the cooling rate. Consider the following troubleshooting steps:

  • Re-evaluate your solvent system: The ideal solvent should dissolve your compound when hot but not when cold. Experiment with different solvents or solvent mixtures. For polar compounds, alcohols or aqueous mixtures can be effective.

  • Slow down the cooling process: Rapid cooling can lead to the formation of an oil or amorphous solid. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Introduce a seed crystal: If you have a small amount of the pure crystalline material, adding a seed crystal to the supersaturated solution can initiate crystallization.

  • Scratch the flask: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.[3][4]

Q5: What analytical techniques are suitable for assessing the purity of my cis-DACH derivative?

A5: A combination of techniques is recommended for a thorough purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your derivative and identify major impurities.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are excellent for quantifying the purity and detecting minor impurities. For chiral compounds, chiral GC or HPLC columns can be used to determine the enantiomeric excess (ee).[5]

  • Mass Spectrometry (MS): GC-MS or LC-MS can help identify unknown impurities by providing their molecular weights.[6][7]

Troubleshooting Guides

Problem 1: Low Yield After Purification
Possible Cause Solution
Compound is too soluble in the crystallization solvent. Reduce the volume of the solvent by evaporation before cooling. Alternatively, select a solvent in which your compound is less soluble.
Incomplete precipitation of the salt during fractional crystallization. Ensure the pH is optimal for salt formation. For amine salts, a lower pH is generally required. Also, check the solvent system; the desired salt should be sparingly soluble.
Loss of compound during column chromatography. Ensure the chosen eluent is not too polar, which could cause the compound to elute too quickly with impurities. If the compound is very polar, consider using a different stationary phase like alumina (B75360) or reverse-phase silica (B1680970).
Decomposition on silica gel. Some amine compounds can be sensitive to the acidic nature of silica gel. You can neutralize the silica gel by washing it with a solvent containing a small amount of a non-polar amine like triethylamine (B128534) before use.
Problem 2: Persistent Impurities After Purification
Possible Cause Solution
Co-crystallization of impurities. If an impurity has a similar structure and polarity to your desired compound, it may co-crystallize. Try a different solvent system for crystallization, as this can alter the solubility of both the desired compound and the impurity. Multiple recrystallizations may be necessary.
Inadequate separation during column chromatography. Optimize the solvent system for column chromatography by performing a thorough TLC analysis first. The ideal solvent system should give your desired compound an Rf value of around 0.3 and provide good separation from all impurities.
Formation of a stable salt with an acidic impurity. If your cis-DACH derivative is basic and you have an acidic impurity, they may form a salt that is difficult to separate. Consider a purification method that does not rely on salt formation, such as chromatography on neutral alumina.
Contamination from glassware or solvents. Ensure all glassware is thoroughly cleaned and dried. Use high-purity solvents for your purification, as impurities in the solvent can contaminate your final product.

Experimental Protocols

Protocol 1: Separation of cis- and trans-Isomers via Dihydrochloride Salt Formation

This protocol is adapted for a generic N,N'-disubstituted 1,2-diaminocyclohexane.

  • Dissolution: Dissolve the crude mixture of cis- and trans-isomers in methanol.

  • Salt Formation: Bubble dry hydrogen chloride gas through the stirred solution. The dihydrochloride salts will begin to precipitate. The trans-isomer's salt is typically much less soluble in methanol.[1]

  • Precipitation and Filtration: Continue bubbling HCl until precipitation appears complete. Cool the mixture in an ice bath to maximize precipitation of the trans-dihydrochloride. Filter the precipitate and wash it with cold methanol. The filtrate will contain the more soluble cis-dihydrochloride.

  • Isolation of cis-Isomer: Evaporate the methanol from the filtrate. The resulting solid will be enriched in the cis-dihydrochloride.

  • Further Purification: The enriched cis-dihydrochloride can be further purified by recrystallization from a suitable solvent, such as ethanol-water mixtures.

  • Liberation of the Free Amine: To obtain the free cis-diamine derivative, dissolve the purified dihydrochloride salt in water and add a base (e.g., NaOH or NaHCO₃) until the solution is alkaline. Extract the free amine with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the purified this compound derivative.

Protocol 2: Chiral Resolution of a Racemic cis-DACH Derivative using L-(+)-Tartaric Acid

This protocol provides a general procedure for the chiral resolution of a racemic this compound derivative.

  • Dissolution of Resolving Agent: In a flask, dissolve one equivalent of L-(+)-tartaric acid in a minimal amount of a suitable hot solvent. Water or a mixture of water and an alcohol (e.g., methanol or ethanol) is often a good starting point.[2]

  • Addition of Racemic Amine: In a separate flask, dissolve the racemic cis-DACH derivative in the same solvent. Slowly add the amine solution to the hot tartaric acid solution with stirring.

  • Crystallization of Diastereomeric Salt: Allow the solution to cool slowly to room temperature. One of the diastereomeric salts should preferentially crystallize out. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Cooling the solution further in an ice bath can also promote crystallization.

  • Isolation and Purification of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent. The diastereomeric purity can often be improved by recrystallizing the salt from the same solvent system.

  • Liberation of the Enantiomerically Pure Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., aqueous NaOH) to deprotonate the amine. Extract the liberated enantiomerically pure amine with an organic solvent. Dry the organic layer, filter, and remove the solvent to obtain the purified enantiomer.

  • Analysis of Enantiomeric Excess: The enantiomeric excess of the purified amine should be determined using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.

Data Presentation

Table 1: Comparison of Purification Techniques for a Mixture of cis/trans-DACH
Technique Principle Typical Purity of cis-Isomer Achieved Advantages Disadvantages
Fractional Crystallization of Dihydrochloride Salts Differential solubility of cis and trans salts in methanol.[1]>95%Scalable, cost-effective.May require multiple recrystallizations.
Fractional Distillation Difference in boiling points of the free amines.Variable, depends on the derivative.Good for large quantities.Requires thermally stable compounds, may not be effective for isomers with close boiling points.
Column Chromatography Differential adsorption on a stationary phase (e.g., silica gel).>99%High purity achievable, applicable to small scales.Can be time-consuming and require large volumes of solvent.
Table 2: Solvents for Crystallization of DACH Derivatives
Derivative Type Recommended Solvents Comments
Free Amines Hexane/Ethyl Acetate, Toluene, Tetrahydrofuran (THF)The choice depends on the polarity of the substituents.
Hydrochloride Salts Methanol, Ethanol/WaterPolar solvents are required to dissolve the salts at elevated temperatures.
Tartrate Salts Water, Methanol/Water, Ethanol[2][8]The solubility of diastereomeric tartrate salts can be sensitive to the solvent composition.
Schiff Base Derivatives (e.g., Salen Ligands) Dichloromethane/Methanol, Chloroform/HexaneOften well-crystalline compounds, a range of solvent systems can be effective.[9][10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification crude_mixture Crude cis/trans-DACH Derivative dissolution Dissolve in Methanol crude_mixture->dissolution hcl_addition Add HCl (gas or solution) dissolution->hcl_addition precipitation Precipitate trans-Isomer Salt hcl_addition->precipitation filtration Filter precipitation->filtration filtrate Filtrate (cis-Isomer Salt) filtration->filtrate liquid solid Solid (trans-Isomer Salt) filtration->solid solid evaporation Evaporate Solvent filtrate->evaporation cis_salt Enriched cis-DACH Salt evaporation->cis_salt recrystallization Recrystallize cis_salt->recrystallization pure_cis_salt Pure cis-DACH Salt recrystallization->pure_cis_salt basification Basify (e.g., NaOH) pure_cis_salt->basification extraction Extract with Organic Solvent basification->extraction pure_cis_amine Pure cis-DACH Derivative extraction->pure_cis_amine

Caption: Workflow for the separation of cis- and trans-1,2-diaminocyclohexane derivatives.

troubleshooting_crystallization decision decision outcome outcome problem problem start Attempt Crystallization crystals_form Crystals Form? start->crystals_form success Successful Crystallization crystals_form->success Yes no_crystals No Crystals Form crystals_form->no_crystals No too_much_solvent Reduce solvent volume (evaporation) no_crystals->too_much_solvent Suspect excess solvent induce_crystallization Induce Crystallization (scratching, seed crystal) no_crystals->induce_crystallization Try to induce too_much_solvent->start crystals_form2 Crystals Form? induce_crystallization->crystals_form2 Check for crystals crystals_form2->success Yes oiling_out Compound 'Oils Out' crystals_form2->oiling_out No, oil forms slow_cooling slow_cooling oiling_out->slow_cooling Cool more slowly change_solvent change_solvent oiling_out->change_solvent Change solvent system slow_cooling->start change_solvent->start

Caption: Troubleshooting guide for common crystallization problems.

column_chromatography_logic decision decision outcome outcome problem problem start Prepare and Run Column separation Good Separation? start->separation good_sep Combine Fractions & Evaporate separation->good_sep Yes poor_sep Poor Separation separation->poor_sep No change_eluent Optimize Solvent System via TLC poor_sep->change_eluent Adjust Eluent streaking streaking poor_sep->streaking Compound Streaking no_elution no_elution poor_sep->no_elution Compound Not Eluting change_eluent->start polar_compound Add triethylamine to eluent or use neutral alumina streaking->polar_compound If polar amine polar_compound->start increase_polarity increase_polarity no_elution->increase_polarity Increase Eluent Polarity increase_polarity->start

Caption: Decision-making workflow for troubleshooting column chromatography.

References

Technical Support Center: Optimizing Temperature for Diaminocyclohexane-Catalyzed Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the initial inquiry specified cis-1,2-Diaminocyclohexane, a comprehensive review of the scientific literature reveals a significant lack of data regarding its application in catalytic hydrogenation. The vast majority of research and applications focus on the trans-1,2-Diaminocyclohexane isomer, particularly the chiral (1R,2R) and (1S,2S) enantiomers, which are foundational to many highly effective asymmetric hydrogenation catalysts. Therefore, this technical support center will focus on the well-documented and widely utilized trans-1,2-Diaminocyclohexane-derived catalysts to provide practical and data-driven guidance.

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and optimize hydrogenation reactions catalyzed by complexes derived from trans-1,2-diaminocyclohexane.

Frequently Asked Questions (FAQs)

Q1: What is the typical optimal temperature range for asymmetric hydrogenation of ketones using a trans-1,2-diaminocyclohexane-based catalyst?

A1: The optimal temperature is highly dependent on the specific catalyst system (metal and ligand), substrate, and solvent. However, a general starting point for many ruthenium (Ru) and manganese (Mn) based systems is between 30°C and 60°C. For instance, in the asymmetric hydrogenation of acetophenone (B1666503) using a manganese complex with a (R,R)-1,2-diaminocyclohexane-derived tetradentate ligand, the optimal temperature was found to be 55°C.[1] Reactions are often run at room temperature as well, but may require longer reaction times.

Q2: What is the effect of running the reaction at a lower temperature?

A2: Lowering the reaction temperature can have both positive and negative effects. In some systems, a lower temperature can lead to higher enantioselectivity (ee). However, significantly lowering the temperature (e.g., to 45°C or below in some Mn-catalyzed systems) can drastically reduce the reaction rate, leading to low or incomplete conversion because the system cannot overcome the activation energy barrier.[1]

Q3: What happens if the reaction temperature is too high?

A3: While increasing the temperature generally increases the reaction rate, excessively high temperatures (e.g., 75°C or higher) can be detrimental. The most common issues are a decrease in enantioselectivity and potential catalyst deactivation or decomposition.[1] For some catalysts, higher temperatures can also lead to side reactions, reducing the overall yield of the desired product.

Q4: Can temperature be used to control stereoselectivity?

A4: Yes, in some specialized dynamic catalyst systems, temperature can be used to switch the enantioselectivity of the reaction. For example, a rhodium(I) catalyst has been reported to produce the (R)-enantiomer at low temperatures and the (S)-enantiomer at elevated temperatures for the same substrate. However, this is a property of highly specialized catalyst systems and not a general phenomenon.

Q5: How does the optimal temperature vary for different metals (e.g., Ru, Rh, Ir, Mn) complexed with trans-1,2-diaminocyclohexane-derived ligands?

A5: Ruthenium-based catalysts, such as those developed by Noyori, are highly efficient and can often be run at mild temperatures, for instance, at 30°C for the hydrogenation of acetophenone.[1] Manganese-based catalysts have shown optimal performance around 55°C.[1] The optimal temperature for each metal-ligand combination needs to be determined empirically, but the general principle of balancing reaction rate with selectivity and stability holds true.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Conversion Reaction temperature is too low: The activation energy barrier is not being overcome.Gradually increase the reaction temperature in 5-10°C increments (e.g., from room temperature to 40°C, 50°C, and 60°C) and monitor the conversion.
Catalyst deactivation: The temperature may be too high, leading to catalyst decomposition.If high temperatures were used, repeat the reaction at a lower temperature. Ensure the catalyst is handled under an inert atmosphere to prevent oxidation.
Catalyst poisoning: Impurities in the substrate or solvent can poison the catalyst.Purify the substrate and use high-purity, degassed solvents.
Low Enantioselectivity (ee) Reaction temperature is too high: Higher temperatures can lead to a loss of stereochemical control.Decrease the reaction temperature. For many systems, running the reaction at or below room temperature can improve enantioselectivity, albeit at the cost of a longer reaction time.
Incorrect catalyst/substrate combination: The chiral pocket of the catalyst may not be well-suited for the substrate.While not a temperature issue, it is a critical factor. Consider screening different ligands or catalyst systems.
Formation of Byproducts Reaction temperature is too high: This can promote side reactions such as dehydration of the alcohol product.Lower the reaction temperature to favor the desired hydrogenation pathway.
Prolonged reaction time at elevated temperature: Can lead to product degradation or side reactions.Monitor the reaction progress and stop it once the starting material is consumed.

Data Presentation

Table 1: Effect of Temperature on Asymmetric Hydrogenation of Acetophenone with a Mn-based (R,R)-1,2-Diaminocyclohexane Catalyst

Temperature (°C)Conversion (%)Enantiomeric Excess (ee, %)Notes
35LowNot ReportedInsufficient energy to overcome the activation barrier.
45LowNot ReportedUnfavorable for the transformation due to low conversion.[1]
5597-9985Optimal temperature for this catalyst system.[1]
7597-99DecreasedA distinct loss in selectivity was observed.[1]
8597-99Further DecreasedHigh conversion but compromised enantioselectivity.

Data is based on a Mn(I) complex with a chiral PNNP tetradentate ligand derived from (R,R)-1,2-diaminocyclohexane.[1]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of Acetophenone using a Mn-based Catalyst

This protocol is adapted from the literature for the asymmetric hydrogenation of acetophenone using a catalyst derived from (R,R)-1,2-diaminocyclohexane.[1]

Materials:

  • Manganese(I) pentacarbonyl bromide (Mn(CO)₅Br)

  • (R,R)-1,2-diaminocyclohexane-derived tetradentate ligand (e.g., a PNNP ligand)

  • Acetophenone

  • Potassium carbonate (K₂CO₃)

  • Anhydrous, degassed ethanol (B145695) (EtOH)

  • High-purity hydrogen gas (H₂)

  • Autoclave or high-pressure reactor

Procedure:

  • Catalyst Pre-formation: In a glovebox, charge a Schlenk flask with Mn(CO)₅Br (0.004 mmol, 2 mol%) and the chiral ligand (0.0044 mmol, 2.2 mol%).

  • Add anhydrous, degassed ethanol (5 mL) and stir the mixture under an inert atmosphere.

  • Reaction Setup: In a separate glass liner for the autoclave, dissolve acetophenone (0.2 mmol, 1 equivalent) and K₂CO₃ (0.04 mmol, 20 mol%) in anhydrous, degassed ethanol (5 mL).

  • Transfer the pre-formed catalyst solution to the glass liner containing the substrate.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas 3-5 times, and then pressurize to the desired pressure (e.g., 50 atm H₂).

  • Place the autoclave in a heating mantle or oil bath pre-heated to the desired temperature (e.g., 55°C).

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours).

  • Work-up and Analysis: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Quench the reaction with a small amount of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Determine the conversion and enantiomeric excess of the resulting 1-phenylethanol (B42297) by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Visualizations

Experimental_Workflow Experimental Workflow for Asymmetric Hydrogenation cluster_prep Catalyst and Substrate Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Work-up and Analysis catalyst_prep Catalyst Pre-formation: Mn(CO)5Br + Chiral Ligand in EtOH autoclave_setup Combine catalyst and substrate in autoclave liner catalyst_prep->autoclave_setup substrate_prep Substrate Preparation: Acetophenone + K2CO3 in EtOH substrate_prep->autoclave_setup hydrogenation Seal, Purge with H2, Pressurize, and Heat to Optimal Temperature (e.g., 55°C) autoclave_setup->hydrogenation workup Cool, Vent, Quench, and Extract Product hydrogenation->workup analysis Analyze Conversion and ee (Chiral GC/HPLC) workup->analysis

Caption: Experimental workflow for asymmetric hydrogenation.

Troubleshooting_Logic Troubleshooting Logic for Low Conversion/Enantioselectivity cluster_conversion Troubleshooting Low Conversion cluster_ee Troubleshooting Low Enantioselectivity start Low Conversion or Low Enantioselectivity? check_temp_low Is Temperature Too Low? start->check_temp_low Low Conversion check_temp_high Is Temperature Too High? start->check_temp_high Low ee increase_temp Increase Temperature (e.g., in 10°C increments) check_temp_low->increase_temp Yes check_catalyst_deactivation Is Catalyst Deactivated? check_temp_low->check_catalyst_deactivation No lower_temp_or_fresh_catalyst Use Lower Temperature or Prepare Fresh Catalyst check_catalyst_deactivation->lower_temp_or_fresh_catalyst Yes decrease_temp Decrease Temperature (e.g., to room temperature) check_temp_high->decrease_temp Yes

Caption: Troubleshooting logic for common hydrogenation issues.

References

Technical Support Center: Catalyst Loading Optimization for cis-1,2-Diaminocyclohexane Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading of cis-1,2-diaminocyclohexane metal complexes in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading range for this compound metal complexes?

A1: The catalyst loading for this compound metal complexes can vary significantly depending on the specific reaction, substrate, and metal center. However, typical loadings range from 0.1 mol% to 10 mol%.[1][2][3] For highly efficient catalysts, loadings as low as 0.1-0.5 mol% have been reported to give high yields and enantiomeric excesses.[2] In other cases, particularly during initial optimization, loadings up to 10 mol% may be used.[4]

Q2: How does catalyst loading affect the reaction yield and enantioselectivity?

A2: Catalyst loading is a critical parameter that can significantly impact both reaction yield and enantioselectivity. Generally, increasing the catalyst loading can lead to higher initial reaction rates and potentially higher yields, especially if the catalyst has a limited lifetime.[5] However, the effect on enantioselectivity can be more complex. For some systems, higher catalyst loading may not influence enantioselectivity, while for others, it could lead to a decrease due to the formation of less selective catalytic species or side reactions.[5] Conversely, very low catalyst loadings might result in incomplete conversion and potentially lower enantioselectivity due to background uncatalyzed reactions.

Q3: Can high catalyst loading have detrimental effects on the reaction?

A3: Yes, excessively high catalyst loading can be detrimental. It can lead to the formation of side products, and in some cases, catalyst aggregation or deactivation, which can decrease both yield and enantioselectivity.[2] From a practical standpoint, high catalyst loadings are also economically unfavorable, especially when using precious metal complexes.

Q4: What are the first steps to take when a reaction with a this compound metal complex shows low conversion?

A4: If you are experiencing low conversion, the first step is to verify the integrity and purity of your catalyst, ligand, and reagents. Assuming all components are pure and active, a systematic increase in catalyst loading is a reasonable next step. It is advisable to screen a range of catalyst loadings (e.g., 1 mol%, 2.5 mol%, 5 mol%) to determine if the issue is related to insufficient catalyst.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of catalyst loading for reactions involving this compound metal complexes.

Problem 1: Low or No Conversion
Possible Cause Suggested Solution
Insufficient Catalyst Loading The initial catalyst loading may be too low for the specific substrate or reaction conditions.
Action: Perform a catalyst loading screen by incrementally increasing the catalyst concentration (e.g., from 1 mol% to 5 mol% or higher). Monitor the reaction progress at each concentration to identify a loading that provides a satisfactory conversion rate.[5]
Catalyst Decomposition/Inhibition The catalyst may be unstable under the reaction conditions or inhibited by impurities in the substrate, solvent, or reagents.
Action: Ensure all reagents and solvents are of high purity and are properly degassed. Consider performing the reaction under an inert atmosphere. If catalyst decomposition is suspected, analyze the reaction mixture for signs of catalyst degradation.
Poor Catalyst Solubility The catalyst may not be fully dissolved in the reaction solvent at the tested concentration, leading to a lower effective concentration.
Action: Visually inspect the reaction mixture for undissolved catalyst. If solubility is an issue, consider screening alternative solvents in which the catalyst is more soluble.
Problem 2: Low Enantioselectivity (ee)
Possible Cause Suggested Solution
Suboptimal Catalyst Loading The enantioselectivity of a reaction can be sensitive to the catalyst concentration. Both too low and too high loadings can potentially lead to reduced ee.
Action: Screen a range of catalyst loadings. In some systems, a "sweet spot" for optimal ee may exist. It is crucial to analyze the ee at various conversion levels to understand the catalyst's performance over time.
Background (Uncatalyzed) Reaction A non-selective background reaction may be competing with the desired catalytic transformation, especially at low catalyst loadings or high temperatures.
Action: Run a control experiment without the catalyst to quantify the rate of the background reaction. If significant, consider lowering the reaction temperature or increasing the catalyst loading to favor the catalyzed pathway.
Formation of Off-Cycle, Less Selective Species At higher catalyst concentrations, aggregation or the formation of different, less enantioselective catalytic species can occur.
Action: If a decrease in ee is observed with increasing catalyst loading, this may be the cause. Operating at a lower catalyst concentration might be beneficial, even if it requires longer reaction times.
Ligand Purity The enantiopurity of the this compound ligand is crucial for achieving high enantioselectivity in the final product.
Action: Verify the enantiomeric purity of the diamine ligand using appropriate analytical techniques such as chiral HPLC or GC.

Data Presentation

The following tables provide a template for summarizing quantitative data during catalyst loading optimization experiments.

Table 1: Catalyst Loading Screen for Reaction Yield

EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Isolated Yield (%)
10.5244540
21.0248581
32.524>9995
45.012>9996

Table 2: Catalyst Loading vs. Enantiomeric Excess (ee)

EntryCatalyst Loading (mol%)Conversion (%)Enantiomeric Excess (ee, %)
10.54588
21.08592
32.5>9993
45.0>9990

Experimental Protocols

General Protocol for Catalyst Loading Optimization

This protocol outlines a systematic approach to screen for the optimal catalyst loading for a given reaction using a this compound metal complex.

1. Materials and Setup:

  • This compound metal complex (pre-formed or generated in situ)
  • Substrate
  • Reagents
  • Anhydrous, degassed solvent
  • Inert atmosphere reaction vessels (e.g., Schlenk tubes or glovebox)
  • Stirring apparatus
  • Temperature control system

2. Stock Solution Preparation:

  • To ensure accurate dispensing of small quantities, prepare a stock solution of the catalyst in the reaction solvent. For example, dissolve a known mass of the catalyst in a specific volume of solvent to achieve a convenient molar concentration (e.g., 0.01 M).

3. Reaction Setup:

  • Set up a series of identical reaction vessels under an inert atmosphere.
  • To each vessel, add the substrate and any other reagents.
  • Add the appropriate volume of solvent to each vessel, ensuring the final reaction volume will be the same across all experiments.

4. Catalyst Addition and Reaction Initiation:

  • Using a microliter syringe, add the calculated volume of the catalyst stock solution to each reaction vessel to achieve the desired range of catalyst loadings (e.g., 0.5, 1.0, 2.0, 5.0 mol%).
  • Initiate the reactions by bringing them to the desired temperature and starting the stirring.

5. Reaction Monitoring and Analysis:

  • At regular time intervals, take aliquots from each reaction mixture.
  • Quench the reaction in the aliquot (if necessary).
  • Analyze the aliquots by a suitable chromatographic method (e.g., GC, HPLC, TLC) to determine the conversion.
  • Once the reactions are complete (or after a predetermined time), quench the entire reaction mixture.

6. Product Isolation and Characterization:

  • Work up the reaction mixtures and purify the product (e.g., by column chromatography).
  • Determine the isolated yield for each catalyst loading.
  • Determine the enantiomeric excess of the purified product using a suitable chiral analytical method (e.g., chiral HPLC or GC).

7. Data Analysis and Optimization:

  • Plot the conversion, yield, and enantiomeric excess as a function of catalyst loading.
  • Identify the optimal catalyst loading that provides the best balance of reaction rate, yield, and enantioselectivity for your specific application.

Visualizations

Troubleshooting_Low_Conversion Start Low or No Conversion Check_Purity Verify Purity of Catalyst, Ligand, and Reagents Start->Check_Purity Increase_Loading Systematically Increase Catalyst Loading Check_Purity->Increase_Loading If pure Check_Solubility Check Catalyst Solubility Check_Purity->Check_Solubility If conversion still low Inert_Atmosphere Ensure Inert Atmosphere and Degassed Solvents Check_Purity->Inert_Atmosphere If decomposition suspected Monitor_Progress Monitor Reaction Progress at Each Loading Increase_Loading->Monitor_Progress Success Improved Conversion Monitor_Progress->Success If conversion improves Change_Solvent Screen Alternative Solvents Check_Solubility->Change_Solvent If solubility is poor Change_Solvent->Success Inert_Atmosphere->Success

Caption: Troubleshooting workflow for low reaction conversion.

Catalyst_Loading_Optimization_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_decision Decision Prep_Stock Prepare Catalyst Stock Solution Setup_Reactions Set Up Parallel Reaction Vessels Prep_Stock->Setup_Reactions Add_Catalyst Add Varying Amounts of Catalyst Stock Setup_Reactions->Add_Catalyst Run_Reactions Run Reactions Under Identical Conditions Add_Catalyst->Run_Reactions Monitor Monitor Conversion Over Time Run_Reactions->Monitor Workup Workup and Purify Product Monitor->Workup Analyze_Yield Determine Isolated Yield Workup->Analyze_Yield Analyze_ee Determine Enantiomeric Excess (ee) Workup->Analyze_ee Optimize Identify Optimal Catalyst Loading Analyze_Yield->Optimize Analyze_ee->Optimize

Caption: Experimental workflow for catalyst loading optimization.

References

Technical Support Center: Chiral Resolution by Diastereomeric Salt Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for chiral resolution using diastereomeric salt crystallization.

Troubleshooting Guide

This section addresses common problems encountered during the diastereomeric salt crystallization process.

Problem: The diastereomeric salt fails to crystallize and instead "oils out" or forms a gum.

Question: My diastereomeric salt is not crystallizing and has separated as an oily or gummy substance. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[1] This is often a result of high supersaturation or the temperature being above the melting point of the solvated solid.[1]

Possible Causes & Solutions:

CauseSolution
High Supersaturation The solution may be too concentrated, leading to rapid, disordered precipitation instead of ordered crystal lattice formation.[2] To resolve this, dilute the solution with an appropriate solvent to reduce the supersaturation level.[1][2] When using an anti-solvent, add it very slowly and potentially at a higher temperature to control the rate of precipitation.[1]
Inappropriate Solvent System The chosen solvent may be too effective at solvating the salt, thus preventing it from crystallizing.[2] It is recommended to experiment with different solvents or solvent mixtures.[2] The slow addition of an anti-solvent, a solvent in which the salt is less soluble, can help induce crystallization.[2]
High Temperature Crystallization may be attempted at a temperature that is too high, specifically above the melting point of the solvated salt.[1] If possible, identify a solvent system that allows crystallization to occur at a higher temperature that is still well below the salt's melting point.[1]
Inadequate Agitation Proper agitation is necessary to ensure homogeneity and encourage nucleation. Ensure the solution is being stirred appropriately.[1]
Presence of Impurities Impurities can inhibit the processes of crystal nucleation and growth.[2] It is advisable to purify the racemic mixture and the resolving agent before proceeding with salt formation.[2]
Problem: No crystals are forming in the solution.

Question: I have prepared my diastereomeric salt solution, but no crystals have formed even after cooling. What steps can I take to induce crystallization?

Answer:

The failure of crystals to form typically points to issues with solubility and achieving the necessary supersaturation.[1]

Possible Causes & Solutions:

CauseSolution
High Solubility of Salts The diastereomeric salts may be too soluble in the selected solvent system.[1] To address this, screen for alternative solvents that decrease the solubility of the target salt.[1]
Insufficient Supersaturation The concentration of the salt might be below its solubility limit at the given temperature.[1] Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.[1] Alternatively, introduce an "anti-solvent" in which the salts are less soluble to induce precipitation; this should be done slowly to avoid oiling out.[1]
Low Nucleation Rate The solution may be clear of nucleation sites, preventing the initiation of crystal growth. To induce nucleation, you can introduce seed crystals of the desired diastereomeric salt.[1] If pure crystals are not available, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes create nucleation sites.[1]
Suboptimal Temperature The temperature may not be low enough to sufficiently decrease the solubility of the salt. Try reducing the crystallization temperature further.[1]
Problem: The isolated crystals have low diastereomeric excess (de).

Question: I have isolated crystals, but the diastereomeric excess is low. How can I improve the purity of my desired diastereomer?

Answer:

Low diastereomeric excess (de) indicates that the crystallization process did not effectively separate the two diastereomers. This can be due to a number of factors related to the choice of resolving agent and the crystallization conditions.

Possible Causes & Solutions:

CauseSolution
Poor Choice of Resolving Agent The selected resolving agent may not create a significant enough difference in the physical properties (like solubility) of the resulting diastereomeric salts.[2][3] It is crucial to screen a variety of resolving agents to find one that provides better separation.[2][3]
Unfavorable Solvent Choice The solvent system can greatly influence the relative solubilities of the two diastereomeric salts.[2] Screening different solvents is necessary to identify a system where the solubility difference between the two diastereomers is maximized.[2]
Rapid Crystallization If crystallization occurs too quickly, the undesired diastereomer can become entrapped in the crystal lattice of the desired diastereomer. Employing a slower cooling rate can lead to more selective crystallization.
Solid Solution Formation In some cases, the two diastereomers can co-crystallize to form a solid solution, which makes separation by simple crystallization challenging.[4] Characterizing the solid-liquid phase equilibrium through the construction of a phase diagram can help to understand the system and devise a more complex separation strategy, which may involve techniques like enantioselective dissolution.[4][5]
Incorrect Stoichiometry While a 1:1 molar ratio is a common starting point, the optimal ratio of the racemate to the resolving agent can vary.[3] Adjusting the stoichiometry, for instance by using 0.5 equivalents of the resolving agent, can sometimes be more effective as the selectivity is then based on the solubility difference between one diastereomeric salt and the unreacted enantiomer.[1]
Problem: The yield of the desired diastereomeric salt is very low.

Question: My crystallization has resulted in a very low yield of the desired product. What are the potential reasons and how can I increase the yield?

Answer:

A low yield suggests that a significant amount of the target diastereomer is remaining in the mother liquor.[1] This can be due to suboptimal solubility or equilibrium limitations.[1]

Possible Causes & Solutions:

CauseSolution
High Solubility of the Desired Salt A considerable portion of the desired product may be staying in the solution.[2] To mitigate this, optimize the solvent system to minimize the solubility of the desired salt.[1][2] Lowering the final crystallization temperature can also decrease solubility and improve the yield.[1][2]
Equilibrium Limitations The separation may be limited by the eutectic point in the phase diagram of the diastereomers.[1] Constructing a ternary phase diagram of the two diastereomeric salts and the solvent can help identify the optimal conditions for recovery.[1]
Premature Isolation The crystallization process might have been stopped before reaching its optimal yield.[1] Allow for sufficient crystallization time.
Suboptimal Stoichiometry The molar ratio of the racemate to the resolving agent can significantly impact the yield.[3] It is advisable to optimize this ratio.[3]
Unwanted Enantiomer in Mother Liquor The unwanted enantiomer remains in the mother liquor and is typically discarded, limiting the theoretical yield to 50%.[6] To improve the overall process yield, the unwanted enantiomer can often be racemized and recycled in a process known as Resolution-Racemization-Recycle (RRR).[1] If the unwanted enantiomer can be racemized in solution, it's possible to convert it into the desired enantiomer, which then crystallizes out. This process is called Crystallization-Induced Diastereomeric Transformation (CIDT) and can potentially increase the yield to nearly 100%.[3]

Experimental Protocols

Protocol 1: Screening for Optimal Resolving Agent and Solvent

This protocol outlines a general procedure for screening various resolving agents and solvents to identify the best combination for diastereomeric salt crystallization.[7]

Materials:

  • Racemic mixture

  • A selection of chiral resolving agents (e.g., tartaric acid derivatives, chiral amines)[8]

  • A variety of solvents with different polarities (e.g., methanol (B129727), ethanol, acetone, ethyl acetate, toluene, heptane)[7]

  • 96-well plate or small vials[7]

  • Stirring mechanism for the plate/vials

  • Temperature control system (heating/cooling block)[7]

  • Analytical equipment for determining diastereomeric and enantiomeric excess (e.g., chiral HPLC, NMR)[7]

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the racemic mixture in a suitable, volatile solvent like methanol or ethanol.[7]

    • Prepare stock solutions of the various chiral resolving agents at the same molar concentration as the racemic mixture stock solution.[7]

  • Salt Formation:

    • Dispense a fixed volume of the racemic mixture stock solution into each well of a 96-well plate.[7]

    • Add one equivalent of each resolving agent stock solution to the wells, dedicating specific rows or columns to each agent.[7]

    • Evaporate the solvent to obtain the dry diastereomeric salts.

  • Solubility and Crystallization Screening:

    • To each well containing the dried salts, add a different crystallization solvent or solvent mixture.[7]

    • Seal the plate and subject it to a temperature cycling profile (e.g., heating to 50°C to dissolve the salts, followed by controlled cooling to room temperature or 4°C) to induce crystallization.[7]

    • Visually inspect the wells for the extent of precipitation after a set period (e.g., 24-48 hours).[3]

  • Analysis:

    • Isolate any crystalline material by filtration or centrifugation.[3]

    • Wash the crystals with a small amount of the cold crystallization solvent.[7]

    • Dry the crystals under vacuum.[7]

    • Analyze the solid and the mother liquor by chiral HPLC or another suitable method to determine the yield and diastereomeric excess.[3]

Protocol 2: General Procedure for Diastereomeric Salt Crystallization

This protocol describes a general method for performing a diastereomeric salt crystallization once an optimal resolving agent and solvent have been identified.[2][9]

Materials:

  • Racemic compound

  • Chiral resolving agent

  • Optimal crystallization solvent

  • Crystallization vessel with stirring and temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven or desiccator

Procedure:

  • Salt Formation:

    • Dissolve the racemic compound in a minimal amount of the heated crystallization solvent in the crystallization vessel.[9]

    • In a separate flask, dissolve an equimolar amount (or the predetermined optimal amount) of the chiral resolving agent in the same solvent.[9]

    • Slowly add the resolving agent solution to the racemic compound solution with stirring.[9]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. A controlled cooling profile is often critical for achieving high yield and purity.[3]

    • If necessary, further cool the solution to a lower temperature (e.g., 4°C or -20°C) to maximize crystal formation.[9]

    • If crystallization does not initiate, consider seeding the solution with a small amount of the desired diastereomeric salt.

  • Isolation of the Less Soluble Diastereomeric Salt:

    • Once crystal formation is complete, collect the crystals by vacuum filtration.[9]

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.[9]

  • Recrystallization (Optional but Recommended):

    • To improve the diastereomeric purity, recrystallize the isolated salt from a suitable solvent.[9] This may be the same solvent as the initial crystallization or a different one that provides better purification.[9]

    • Repeat the isolation and analysis steps until the desired diastereomeric purity is achieved.[9]

  • Liberation of the Enantiomerically Enriched Compound:

    • Suspend the diastereomerically pure salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate).[9]

    • Adjust the pH of the aqueous solution to break the ionic bond of the salt. For example, if resolving a racemic acid with a chiral base, add a strong acid (e.g., HCl). If resolving a racemic base with a chiral acid, add a strong base (e.g., NaOH).[7][10]

    • Separate the organic layer containing the free enantiomer.

    • Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to yield the enantiomerically enriched compound.

Visualizations

G General Workflow for Chiral Resolution via Diastereomeric Salt Crystallization cluster_0 Preparation cluster_1 Salt Formation cluster_2 Separation cluster_3 Enantiomer Regeneration racemic_mixture Racemic Mixture (R- and S-enantiomers) salt_formation Reaction in Solvent racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent (e.g., S'-agent) resolving_agent->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts (R,S' and S,S') salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Salt Crystals (e.g., S,S') crystallization->less_soluble Solid Phase mother_liquor Mother Liquor (Enriched in R,S' salt) crystallization->mother_liquor Liquid Phase regeneration Liberation of Enantiomer (e.g., pH adjustment) less_soluble->regeneration pure_enantiomer Pure S-Enantiomer regeneration->pure_enantiomer recovered_agent Recovered Resolving Agent (S'-agent) regeneration->recovered_agent G Troubleshooting Workflow for Low Yield in Diastereomeric Salt Formation start Low Yield of Desired Diastereomer check_solubility Is the desired salt too soluble? start->check_solubility optimize_solvent Optimize Solvent System & Lower Crystallization Temp check_solubility->optimize_solvent Yes check_equilibrium Are there equilibrium limitations? check_solubility->check_equilibrium No optimize_solvent->check_equilibrium phase_diagram Construct Phase Diagram to find optimal conditions check_equilibrium->phase_diagram Yes check_recycling Is the undesired enantiomer being discarded? check_equilibrium->check_recycling No phase_diagram->check_recycling recycle_liquor Implement Racemization and Recycle (RRR or CIDT) check_recycling->recycle_liquor Yes end Improved Yield check_recycling->end No recycle_liquor->end

References

Technical Support Center: Preventing Racemization of cis-1,2-Diaminocyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing racemization of cis-1,2-diaminocyclohexane derivatives. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization in this compound derivatives?

A1: The primary mechanism of racemization in non-rigid this compound derivatives is through chair-flipping of the cyclohexane (B81311) ring. This conformational change inverts the axial and equatorial positions of the amino groups, which can lead to an inversion of the molecule's axial chirality, resulting in the formation of its enantiomer.[1] To maintain the stereochemical integrity of these derivatives, it is often essential to introduce a "conformational lock" that prevents this ring inversion.[1][2]

Q2: What is a "conformational lock" and how does it prevent racemization?

A2: A conformational lock is a structural modification that restricts the cyclohexane ring's ability to undergo a chair flip. By introducing sterically bulky groups or by creating a fused ring system, the energy barrier for ring inversion becomes prohibitively high. This locks the amino groups into specific axial or equatorial positions, thereby preserving the desired axial chirality and preventing racemization.[1][2]

Q3: What are some examples of conformational locking strategies?

A3: One common strategy is the introduction of a bulky substituent on the cyclohexane ring. Another effective method is to form a rigid fused ring system, for example, by reacting the diamine with a suitable dielectrophile to create a bicyclic structure.

Q4: Can pH and temperature affect the stereochemical stability of this compound derivatives?

A4: Yes, both pH and temperature can influence the stereochemical stability. While specific quantitative data on the racemization of this compound derivatives under varying pH is not extensively documented in readily available literature, it is known that both acidic and basic conditions can potentially catalyze epimerization at stereogenic centers adjacent to activating groups. Temperature is a critical factor; higher temperatures can provide the necessary energy to overcome the activation barrier for ring-flipping in conformationally labile derivatives, thus promoting racemization. For some catalytic reactions involving diaminocyclohexane derivatives, lower temperatures have been shown to increase enantioselectivity, suggesting better stereochemical control.[2]

Q5: How can I protect the amino groups to prevent their involvement in side reactions that might lead to racemization?

A5: The amino groups can be protected with various protecting groups. The choice of protecting group should be guided by its stability under the reaction conditions and the ease of its removal. Common protecting groups for amines include carbamates (e.g., Boc, Cbz) and amides. For certain applications, the use of bulky protecting groups can also contribute to conformational locking.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of enantiomeric excess (e.e.) after a reaction. 1. Ring Inversion: The cyclohexane ring may be undergoing chair-flipping, leading to racemization. 2. Harsh Reaction Conditions: High temperatures or extreme pH may be promoting epimerization. 3. Inappropriate Protecting Groups: The chosen protecting groups may not be stable under the reaction conditions.1. Introduce a Conformational Lock: Modify the derivative to include a bulky substituent or a fused ring system to prevent ring inversion.[1][2] 2. Optimize Reaction Conditions: Conduct the reaction at the lowest effective temperature. Buffer the reaction mixture to maintain a neutral pH if possible.[2] 3. Select Robust Protecting Groups: Choose protecting groups that are stable under the specific reaction conditions.
Difficulty in separating enantiomers. 1. Inadequate Analytical Method: The chosen chiral HPLC column or NMR method may not be suitable for resolving the enantiomers.1. Method Development for Chiral HPLC: Screen different chiral stationary phases (CSPs), such as polysaccharide-based or crown ether-based columns. Optimize the mobile phase composition (solvents and additives) and temperature. 2. NMR with Chiral Solvating Agents: Use chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce chemical shift differences between the enantiomers in the NMR spectrum.
Inconsistent results in asymmetric catalysis. 1. Ligand Racemization: The this compound-based ligand may be racemizing under the catalytic conditions.1. Use a Conformationally Locked Ligand: Synthesize and use a ligand with a rigidified backbone to prevent racemization during the catalytic cycle.[1][2]

Data Presentation

Table 1: Enantiomeric Excess (% e.e.) in Asymmetric Reactions Using a Conformationally Locked this compound-Based Ligand

EntryTemperature (°C)Catalyst Loading (mol%)Time (h)Conversion (%)% e.e.
1251024>9560
201048>9575
3-2010728085

Note: This table is a representative example based on trends observed in the literature where lower temperatures generally lead to higher enantioselectivity.[2] Actual results will vary depending on the specific reaction, substrate, and ligand.

Experimental Protocols

Protocol 1: General Procedure for Derivatization of this compound with an Acyl Chloride without Racemization
  • Dissolution: Dissolve the enantiomerically pure this compound derivative (1 equivalent) in an anhydrous, non-polar aprotic solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine, 2.2 equivalents) to the solution to act as an acid scavenger.

  • Acyl Chloride Addition: Slowly add the acyl chloride (2.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Chiral HPLC Method for the Analysis of Enantiomeric Purity
  • Column: Use a chiral stationary phase (CSP) column suitable for the separation of amines or their derivatives (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC, or a crown ether-based column).

  • Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of hexane (B92381) and a polar solvent like isopropanol (B130326) or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. For reverse-phase separation, a mixture of water (with a buffer like ammonium (B1175870) bicarbonate) and acetonitrile (B52724) or methanol (B129727) can be used.

  • Flow Rate: Set the flow rate typically between 0.5 and 1.0 mL/min.

  • Temperature: Maintain the column at a constant temperature (e.g., 25 °C) to ensure reproducible results.

  • Detection: Use a UV detector at a wavelength where the analyte has strong absorbance.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution.

  • Analysis: Determine the enantiomeric excess by integrating the peak areas of the two enantiomers.

Visualizations

Racemization_Pathway cluster_transition Transition State Enantiomer1 Chair Conformation 1 (Axial Chirality +) TransitionState High-Energy Twist-Boat Enantiomer1->TransitionState Ring Inversion (Chair Flip) TransitionState->Enantiomer1 Enantiomer2 Chair Conformation 2 (Axial Chirality -) TransitionState->Enantiomer2 Enantiomer2->TransitionState Ring Inversion (Chair Flip)

Caption: Racemization of a this compound derivative via ring inversion.

Troubleshooting_Workflow Start Start: Loss of Enantiomeric Purity CheckConformation Is the cyclohexane ring conformationally locked? Start->CheckConformation LockConformation Action: Introduce a conformational lock (e.g., bulky group, fused ring) CheckConformation->LockConformation No CheckConditions Are reaction conditions (pH, temp.) harsh? CheckConformation->CheckConditions Yes Reanalyze Re-run experiment and analyze e.e. LockConformation->Reanalyze OptimizeConditions Action: Lower temperature, use neutral pH if possible CheckConditions->OptimizeConditions Yes CheckProtectingGroups Are protecting groups stable? CheckConditions->CheckProtectingGroups No OptimizeConditions->Reanalyze ChangeProtectingGroups Action: Select more robust protecting groups CheckProtectingGroups->ChangeProtectingGroups No CheckProtectingGroups->Reanalyze Yes ChangeProtectingGroups->Reanalyze End End: Problem Resolved Reanalyze->End

Caption: Troubleshooting workflow for addressing loss of enantiomeric purity.

References

Technical Support Center: Synthesis of cis-1,2-Diaminocyclohexane Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address scalability issues encountered during the synthesis of cis-1,2-Diaminocyclohexane (cis-DACH) ligands. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common industrial synthesis route for 1,2-Diaminocyclohexane (DACH), and what is the typical isomer distribution?

A1: The most prevalent industrial synthesis route is the catalytic hydrogenation of o-phenylenediamine (B120857). This reaction produces a mixture of cis- and trans-1,2-Diaminocyclohexane isomers. The ratio of these isomers is highly dependent on the catalyst and reaction conditions used. For instance, using a ruthenium on mesoporous carbon (Ru/MC) catalyst with a LiOH promoter can yield a cis:trans ratio of approximately 65:35.[1]

Q2: My hydrogenation of o-phenylenediamine yields a low cis:trans isomer ratio. How can I optimize the reaction to favor the cis-isomer?

A2: Achieving a favorable cis:trans isomer ratio is a common challenge. The choice of catalyst and reaction parameters are critical. Ruthenium-based catalysts have shown promise in favoring the cis-isomer.[1]

Troubleshooting Low cis-Isomer Yield:

  • Catalyst Selection: While specific proprietary catalysts are often used in industrial settings, literature suggests that ruthenium on a suitable support (e.g., mesoporous carbon) can provide good cis-selectivity.[1] Experimenting with different commercially available ruthenium catalysts may be necessary.

  • Reaction Conditions:

    • Temperature and Pressure: A study using a 10% Ru/MC catalyst found optimal conditions to be 120°C and 8 MPa.[1] Systematically optimizing these parameters for your specific setup is recommended.

    • Solvent: The choice of solvent can influence the stereoselectivity. Isopropanol has been used effectively in combination with a Ru/MC catalyst.[1]

    • Promoters: The addition of a promoter like LiOH can significantly impact the isomer ratio.[1] Screening different promoters may be beneficial.

Q3: What are the primary challenges when scaling up the purification of cis-DACH from the isomer mixture?

A3: The main challenge in scaling up the purification of cis-DACH is the efficient separation from the trans-isomer and other potential byproducts. Simple distillation is often ineffective due to the close boiling points of the isomers. The most significant scalability issues arise from the need for a robust, cost-effective, and high-throughput separation method.

Q4: What is a scalable method for separating cis- and trans-DACH isomers?

A4: A promising and scalable method involves the selective precipitation of the isomers as their dihydrochloride (B599025) salts. The trans-isomer of the dihydrochloride salt of DACH is significantly less soluble in methanol (B129727) than the cis-isomer. By bubbling hydrogen chloride gas through a methanol solution of the isomer mixture, the trans-DACH dihydrochloride precipitates and can be removed by filtration. The cis-DACH dihydrochloride remains in the filtrate and can be recovered by solvent evaporation and subsequent neutralization.

Q5: I am experiencing incomplete precipitation of the trans-isomer dihydrochloride during separation. What could be the cause?

A5: Incomplete precipitation can be a frustrating issue when scaling up. Several factors could be at play:

  • Insufficient HCl: Ensure that enough hydrogen chloride gas is bubbled through the solution to convert both isomers to their dihydrochloride salts.

  • Solvent Volume: The volume of methanol is critical. Too much solvent may keep some of the trans-isomer dihydrochloride in solution. Optimization of the diamine concentration in methanol is necessary for efficient precipitation.

  • Temperature: Cooling the mixture after HCl addition can further decrease the solubility of the trans-isomer salt and promote more complete precipitation.

  • Stirring and Time: Adequate stirring is necessary to ensure homogeneity during the HCl addition. Allowing sufficient time for the precipitation to complete is also important.

Q6: Are there alternative methods for separating the cis and trans isomers on a large scale?

A6: Besides dihydrochloride precipitation, selective complex formation with nickel(II) has been reported as a method for the preparative separation of cis- and trans-DACH.[1] In this method, the isomers are separated as distinct nickel complexes that precipitate under different conditions. However, the scalability and economic viability of this method would need to be carefully evaluated for an industrial process.

Quantitative Data

Table 1: Hydrogenation of o-Phenylenediamine to 1,2-Diaminocyclohexane

CatalystPromoterSolventTemperature (°C)Pressure (MPa)cis:trans RatioReference
10% Ru/MCLiOHIsopropanol1208~65:35[1]

Note: This data is based on a specific study and may vary depending on the exact experimental setup and materials used.

Experimental Protocols

Protocol 1: Kilogram-Scale Synthesis of this compound via Hydrogenation and Dihydrochloride Salt Separation

Step 1: Hydrogenation of o-Phenylenediamine

  • Reactor Setup: Charge a high-pressure hydrogenation reactor with o-phenylenediamine (e.g., 10 kg), a suitable solvent such as isopropanol, and a ruthenium-based catalyst (e.g., 5% Ru on carbon, catalyst loading to be optimized, typically 1-5% w/w).

  • Inerting: Purge the reactor multiple times with nitrogen to remove any oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 MPa) and heat to the target temperature (e.g., 120°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Cooldown and Catalyst Removal: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the crude mixture of cis- and trans-1,2-diaminocyclohexane.

Step 2: Separation of cis- and trans-Isomers via Dihydrochloride Salt Precipitation

  • Dissolution: Dissolve the crude DACH mixture in methanol. The concentration should be optimized to maximize the precipitation of the trans-isomer salt while keeping the cis-isomer salt in solution.

  • HCl Gas Addition: Cool the methanol solution in an ice bath and slowly bubble dry hydrogen chloride gas through the solution with stirring. Monitor the pH to ensure complete salt formation.

  • Precipitation: The trans-1,2-diaminocyclohexane dihydrochloride will precipitate as a white solid. Continue stirring in the cold for a period to ensure maximum precipitation.

  • Filtration: Filter the slurry to isolate the solid trans-DACH dihydrochloride. Wash the solid with cold methanol.

  • Isolation of cis-DACH Dihydrochloride: The filtrate contains the dissolved this compound dihydrochloride. Concentrate the filtrate under reduced pressure to obtain the solid cis-DACH dihydrochloride.

  • Neutralization and Extraction: To obtain the free base, dissolve the cis-DACH dihydrochloride in water and neutralize with a strong base (e.g., NaOH) to a pH > 12. Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane (B109758) or toluene).

  • Final Purification: Dry the combined organic extracts over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification s1 o-Phenylenediamine s2 Hydrogenation (Ru Catalyst, H2) s1->s2 s3 Crude DACH Isomer Mixture s2->s3 p1 Dissolve in Methanol s3->p1 p2 Add HCl Gas p1->p2 p3 Precipitation p2->p3 p4 Filtration p3->p4 p5 Filtrate (cis-DACH·2HCl) p4->p5 Liquid Phase p6 Solid (trans-DACH·2HCl) p4->p6 Solid Phase p7 Solvent Removal p5->p7 p8 Neutralization & Extraction p7->p8 p9 Purified cis-DACH p8->p9 troubleshooting_guide cluster_hydrogenation Hydrogenation Issues cluster_purification Purification Issues start Low Yield of cis-DACH q1 Low cis:trans Ratio? start->q1 a1_1 Optimize Catalyst (e.g., Ru/C) q1->a1_1 Yes a1_2 Adjust T & P (e.g., 120°C, 8 MPa) q1->a1_2 Yes a1_3 Use Promoter (e.g., LiOH) q1->a1_3 Yes q2 Incomplete Separation? q1->q2 No a2_1 Ensure Sufficient HCl Addition q2->a2_1 Yes a2_2 Optimize Methanol Volume q2->a2_2 Yes a2_3 Cool Mixture to Enhance Precipitation q2->a2_3 Yes

References

Addressing solubility problems of cis-1,2-Diaminocyclohexane platinum complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-1,2-diaminocyclohexane (DACH) platinum complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of oxaliplatin (B1677828), a common DACH-platinum complex?

A1: Oxaliplatin, a key DACH-platinum complex, is described as slightly soluble in water.[1] Its solubility can be influenced by the solvent, temperature, and the use of solubilizing agents. The diaminocyclohexane (DACH) ligand, while contributing to the antitumor effect, can lead to poorer water solubility compared to earlier platinum drugs like cisplatin.[2]

Q2: In which common laboratory solvents can I dissolve oxaliplatin?

A2: Oxaliplatin can be dissolved in several common solvents, but with varying degrees of success. It is soluble in water, though to a limited extent.[3] Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent, with solubility reported up to 100 mM.[4] It is also soluble in DMF, though requiring ultrasonic assistance.[5] It is very slightly soluble in methanol (B129727) and practically insoluble in ethanol (B145695) and acetone.[1]

Q3: Is DMSO a recommended solvent for biological experiments with oxaliplatin?

A3: While oxaliplatin is readily soluble in DMSO, its use in biological studies is discouraged by some researchers.[4] There is evidence that DMSO can insert itself into the ligand structure, leading to a loss of the complex's activity.[4] If DMSO must be used, the final concentration in cell culture should be kept low, typically below 0.1%, to avoid cytotoxicity from the solvent itself.[4]

Q4: What is the best way to prepare an aqueous stock solution of oxaliplatin?

A4: For aqueous solutions, dissolving oxaliplatin in milliQ water is a recommended method.[4] The process may require sonication and gentle warming (e.g., to 60°C) to achieve higher concentrations.[5] It's important to note that aqueous solutions of oxaliplatin should be freshly prepared before use and not stored for more than a day to ensure stability.[4] For longer-term storage, stock solutions in milliQ water can be kept at -80°C.[4]

Q5: How does pH affect the solubility and stability of DACH-platinum complexes?

A5: The pH of the solution is a critical factor. Oxaliplatin solutions for infusion are often prepared in 5% dextrose in water, resulting in an acidic pH of around 4.78.[6] The stability of oxaliplatin can be pH-dependent, and using buffering agents may be necessary for certain applications.[7] A study on a pH-responsive drug delivery system showed that the binding affinity of a carboxylatopillar[7]arene host to oxaliplatin was significantly higher at a physiological pH of 7.4 compared to more acidic environments (pH 5.4-6.5), which can be exploited for targeted drug release.[8]

Troubleshooting Guide

Problem: My DACH-platinum complex has precipitated out of my aqueous solution.

  • Possible Cause: The concentration of the complex may have exceeded its maximum solubility in water at the current temperature. Oxaliplatin's solubility in water at room temperature is approximately 6.0-6.45 mg/mL.[7]

  • Solution 1: Physical Methods

    • Heating and Sonication: Gently warm the solution (e.g., to 60°C) while applying ultrasonic energy. This can help redissolve the precipitate and achieve a higher concentration, such as 2.17 mg/mL for oxaliplatin in water.[5] Always check the thermal stability of your specific complex to avoid degradation.

  • Solution 2: Adjust Formulation

    • Co-solvents: Introduce a water-miscible organic co-solvent.[9][10] However, be mindful of the co-solvent's potential toxicity and interaction with the complex, as noted with DMSO.[4][11]

    • pH Adjustment: Ensure the pH of your solution is optimal for your complex's stability and solubility. For oxaliplatin, formulations are typically acidic.[6]

Problem: I cannot achieve a high enough concentration of my complex for my experiment.

  • Possible Cause: The intrinsic solubility of the complex in your chosen solvent system is too low for the desired concentration.

  • Solution 1: Cyclodextrin (B1172386) Complexation

    • Utilize cyclodextrins, which can form inclusion complexes with the DACH-platinum compound to enhance its aqueous solubility.[12] For example, the use of a sulfobutyl derivative cyclodextrin (Captisol®) at a 20% w/v concentration increased oxaliplatin solubility to over 10 mg/mL.[7]

  • Solution 2: Alternative Solubilization Techniques

    • Explore other advanced formulation strategies such as the use of surfactants to form micelles, creating solid dispersions, or employing lipid-based delivery systems.[13][14][15] These methods are designed to enhance the solubility of poorly water-soluble active pharmaceutical ingredients.[12]

Quantitative Data Summary

The solubility of oxaliplatin in various solvents is summarized below. Please note that values can vary based on experimental conditions like temperature, pH, and purity of the complex.

SolventSolubilityConditions / RemarksCitation
Water~6.0 mg/mLAt 20°C[7]
Water6.45 mg/mLAt room temperature[7]
Water2.17 mg/mL (5.46 mM)Requires sonication and heating to 60°C[5]
Water6 mg/mLSlightly soluble[1]
DMSO20.83 mg/mL (52.43 mM)Requires sonication and heating to 60°C[5]
DMSOUp to 100 mMRecommended for long-term stock at -20°C, but may affect activity[4]
DMF1.67 mg/mL (4.20 mM)Requires sonication[5]
MethanolVery slightly solubleNot ideal due to poor solubility[1][3]
Ethanol< 1 mg/mLPractically insoluble[1][5]
AcetoneSlightly solublePractically insoluble[1][3]
ChloroformInsolubleNot compatible[3]

Experimental Protocols

Protocol 1: Standardized Aqueous Solubilization of Oxaliplatin

Objective: To prepare a standardized aqueous solution of oxaliplatin.

Materials:

  • Oxaliplatin powder

  • Milli-Q or deionized water

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heating block

  • Bath sonicator

Procedure:

  • Weigh the desired amount of oxaliplatin powder in a tared sterile vial.

  • Add the calculated volume of Milli-Q water to achieve the target concentration (e.g., for a 2 mg/mL solution).

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, place the vial in a water bath or on a heating block set to 60°C for 15 minutes.[5]

  • Following heating, place the vial in a bath sonicator for 15-30 minutes.[5]

  • Visually inspect the solution for any remaining particulate matter. If the solution is not clear, repeat steps 4 and 5.

  • Allow the solution to cool to room temperature.

  • Use the solution immediately. Aqueous solutions of oxaliplatin should not be stored for more than 24 hours.[4]

Protocol 2: Determination of Platinum Complex Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a DACH-platinum complex in a specific solvent.

Materials:

  • DACH-platinum complex

  • Selected solvent (e.g., water, PBS pH 7.4)

  • Small glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical method for platinum quantification (e.g., ICP-MS, UV-Vis Spectroscopy after derivatization).[16][17][18]

Procedure:

  • Add an excess amount of the platinum complex to a glass vial. The goal is to have undissolved solid remaining after equilibration.

  • Add a known volume of the desired solvent (e.g., 5 mL) to the vial.

  • Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, let the vials stand to allow the excess solid to settle.

  • Centrifuge the samples to pellet any remaining undissolved solid.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant appropriately with the solvent.

  • Quantify the concentration of the platinum complex in the diluted supernatant using a validated analytical method.

  • Calculate the solubility of the complex in mg/mL or M.

Visualized Workflows and Pathways

Solubility_Troubleshooting_Workflow start Start: Solubility Issue (Precipitate or Low Concentration) check_conc Is concentration above known solubility limit? start->check_conc reduce_conc Reduce concentration or use alternative solvent check_conc->reduce_conc Yes check_temp_ph Check Solution Temperature & pH check_conc->check_temp_ph No reassess Reassess Solubility reduce_conc->reassess adjust_params Are Temp/pH optimal? check_temp_ph->adjust_params apply_heat Apply Gentle Heat (e.g., up to 60°C) & Sonication adjust_params->apply_heat No (Temp) adjust_ph Adjust pH with appropriate buffer adjust_params->adjust_ph No (pH) adjust_params->reassess Yes apply_heat->reassess adjust_ph->reassess use_excipients Consider Solubility Enhancers (e.g., Cyclodextrins, Co-solvents) reassess->use_excipients Not Resolved success Success: Complex Dissolved reassess->success Resolved use_excipients->success fail Issue Persists: Consult Formulation Specialist

Caption: A workflow diagram for troubleshooting common solubility issues.

Experimental_Workflow_Solubility_Enhancement start Start: Poorly Soluble DACH-Pt Complex step1 Step 1: Baseline Solubility (Shake-Flask Method in Water) start->step1 step2 Step 2: Physical Methods (Particle Size Reduction, Micronization) step1->step2 eval1 Sufficiently Soluble? step2->eval1 step3 Step 3: Chemical/Formulation Methods (Co-solvents, pH adjustment) eval1->step3 No end_success End: Optimized Formulation eval1->end_success Yes eval2 Sufficiently Soluble? step3->eval2 step4 Step 4: Complexation (Cyclodextrins, Liposomes) eval2->step4 No eval2->end_success Yes eval3 Sufficiently Soluble? step4->eval3 eval3->end_success Yes end_fail End: Re-evaluate Complex or Consider Prodrug Strategy eval3->end_fail No Mechanism_of_Action drug DACH-Pt(II) Complex (e.g., Oxaliplatin) activation Cellular Uptake & Aquation (Cl⁻ replaced by H₂O) drug->activation adduct Formation of Pt-DNA Adducts (Intra- and Interstrand Crosslinks) activation->adduct dna Nuclear DNA dna->adduct inhibition Inhibition of DNA Replication & Transcription adduct->inhibition apoptosis Induction of Apoptosis (Cell Death) inhibition->apoptosis

References

Technical Support Center: Catalyst Deactivation and Regeneration in Reactions with cis-1,2-Diaminocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation in reactions involving cis-1,2-Diaminocyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the primary roles of this compound in catalysis?

A1: this compound is a versatile building block primarily used in the synthesis of:

  • Chiral Ligands: For asymmetric catalysis, influencing the stereochemical outcome of reactions such as the Henry reaction, asymmetric transfer hydrogenation, and epoxidations.[1][2]

  • Platinum Complexes: As a ligand in the development of platinum-based antitumor agents.[3][4]

  • Multidentate Ligands: For complexing with transition metals and uranyl ions.[4]

  • Titanium Salalen Catalysts: Used in enantioselective epoxidation of olefins.[4]

Q2: My reaction rate has significantly decreased when using a catalyst with a this compound-based ligand. What are the likely causes?

A2: A decrease in reaction rate is a classic sign of catalyst deactivation. The common causes can be categorized as chemical, thermal, or mechanical.[5][6] For reactions involving this compound-based metal complexes, the most probable causes include:

  • Poisoning: Impurities in reactants or solvents containing sulfur, phosphorus, or other strong coordinating species can bind to the active metal center and block reaction sites.[5]

  • Fouling: Deposition of carbonaceous materials (coke) or polymeric byproducts on the catalyst surface can physically block active sites.[6][7]

  • Thermal Degradation: High reaction temperatures can lead to the agglomeration (sintering) of metal particles on a supported catalyst or decomposition of the ligand itself.[5][7]

  • Leaching: The active metal or the ligand may detach from the support and dissolve into the reaction medium.

Q3: Can the this compound ligand itself contribute to catalyst deactivation?

A3: While the ligand is designed to be stable, under harsh reaction conditions (e.g., high temperature, presence of strong oxidants or reductants), it could potentially degrade. More commonly, side reactions involving the diamine ligand or its derivatives might lead to the formation of species that contribute to fouling.

Q4: What are the general strategies for regenerating a deactivated catalyst used in reactions with this compound?

A4: The regeneration strategy depends on the cause of deactivation:

  • For Fouling (Coking): Controlled oxidation (calcination) in a stream of diluted air or oxygen can burn off carbonaceous deposits.[8]

  • For Poisoning: If the poison is weakly adsorbed, washing with a suitable solvent or a mild acidic/basic solution might be effective. For strongly bound poisons, a more aggressive chemical treatment or complete reprocessing of the catalyst may be necessary.

  • For Sintering: Redispersing the metal particles can sometimes be achieved through high-temperature treatment in an oxidative atmosphere, often with a halogen-containing compound, followed by reduction.

  • Supercritical Fluid Extraction: Using supercritical fluids like carbon dioxide can be an effective method for removing certain types of deposits without harsh thermal treatments.[9]

It is crucial to note that regeneration processes can sometimes irreversibly damage the catalyst.[7]

Troubleshooting Guides

Issue 1: Gradual Loss of Catalyst Activity
Symptom Possible Cause Troubleshooting Steps
Reaction rate decreases over several runs.Fouling (Coking): Gradual buildup of byproducts on the catalyst surface.1. Analysis: Analyze the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) to confirm the presence of carbon deposits. 2. Regeneration: Attempt regeneration via controlled calcination. See Experimental Protocol 1. 3. Prevention: Optimize reaction conditions (lower temperature, shorter reaction time) to minimize byproduct formation.
Consistent but lower activity with each reuse.Leaching: Loss of active metal or ligand into the reaction medium.1. Analysis: Analyze the reaction filtrate for the presence of the active metal using Inductively Coupled Plasma (ICP) spectroscopy. 2. Remedy: If leaching is confirmed, consider immobilizing the catalyst on a different support or modifying the existing support for stronger binding.
Activity is highly dependent on substrate purity.Poisoning: Impurities in the starting materials or solvents.1. Purification: Purify all reactants and solvents prior to use. 2. Guard Bed: Consider using a guard bed to remove impurities before the reactants come into contact with the catalyst.
Issue 2: Sudden and Complete Loss of Catalyst Activity
Symptom Possible Cause Troubleshooting Steps
No conversion from the start of a new batch.Strong Poisoning: A significant amount of a potent poison introduced with the reactants.1. Source Identification: Carefully review the source and purity of all chemicals used in the last batch. 2. Catalyst Replacement: The catalyst may be irreversibly poisoned and require replacement.
Drastic activity drop after a temperature excursion.Thermal Degradation (Sintering): High temperatures caused metal particles to agglomerate.1. Analysis: Characterize the spent catalyst with Pulse Chemisorption or Transmission Electron Microscopy (TEM) to assess metal dispersion. 2. Regeneration: Attempt redispersion through an oxidation-reduction cycle. See Experimental Protocol 2. 3. Process Control: Improve temperature control of the reactor.

Data Presentation

Table 1: Hypothetical Catalyst Performance Before and After Regeneration

Catalyst SystemReactionInitial Activity (Turnover Frequency, h⁻¹)Activity after 5 CyclesDeactivation CauseRegeneration MethodActivity after Regeneration (h⁻¹)Recovery (%)
Ru-(cis-DACH)-Ligand/SiO₂Asymmetric Hydrogenation1500450FoulingCalcination127585
Pd-(cis-DACH)-Ligand/CHeck Coupling800100SinteringOxi-Redispersion60075
Rh-(cis-DACH)-Ligand/Al₂O₃Hydroformylation200050Poisoning (Sulfur)Solvent Wash25012.5

Note: DACH refers to Diaminocyclohexane.

Experimental Protocols

Experimental Protocol 1: Regeneration by Calcination (for Fouling)
  • Catalyst Recovery: After the reaction, recover the catalyst by filtration or centrifugation. Wash with a suitable solvent (e.g., ethanol, then hexane) to remove residual reactants and products. Dry the catalyst under vacuum at 60 °C for 4 hours.

  • Setup: Place the dried, spent catalyst in a tube furnace equipped with a temperature controller and a gas flow system.

  • Inert Purge: Purge the system with an inert gas (e.g., nitrogen or argon) at a flow rate of 50 mL/min while ramping the temperature to 150 °C at a rate of 5 °C/min. Hold for 1 hour to desorb any volatiles.

  • Oxidation: Switch the gas flow to a dilute air mixture (e.g., 5% O₂ in N₂) at 50 mL/min.

  • Temperature Program: Ramp the temperature to the target oxidation temperature (typically 300-500 °C, determined by TGA/TPO) at a rate of 2 °C/min. Caution: A slow ramp rate is critical to avoid excessive heat from the exothermic combustion of deposits, which could cause thermal damage to the catalyst.

  • Hold: Maintain the target temperature for 3-5 hours until the oxidation is complete (indicated by the absence of CO₂ in the off-gas, if monitored).

  • Cool Down: Switch back to the inert gas flow and cool the furnace down to room temperature.

  • Post-treatment: If the active metal was oxidized during calcination (e.g., PdO), a reduction step (e.g., flowing H₂) may be necessary to restore its catalytic activity.

Experimental Protocol 2: Regeneration by Oxidation-Redispersion (for Sintering)
  • Catalyst Recovery and Drying: Follow step 1 from Protocol 1.

  • Oxidation: Place the catalyst in a tube furnace. Heat the catalyst in a flow of dilute air (e.g., 5% O₂ in N₂) to 450-550 °C. This step converts the sintered metal particles into metal oxides. Hold for 2 hours.

  • Halogen Treatment (Optional but often more effective): Introduce a very low concentration of a chlorine-containing compound (e.g., 0.1-1% HCl in the inert gas stream) at high temperature. This can form volatile metal-oxy-chlorides that redisperse on the support. This step requires specialized equipment and safety precautions.

  • Purge: Purge with an inert gas at the high temperature for 1 hour to remove all traces of the oxidizing/halogen atmosphere.

  • Reduction: Switch to a reducing gas stream (e.g., 5-10% H₂ in N₂) while maintaining the high temperature (or a slightly lower, optimized reduction temperature). This reduces the dispersed metal oxides back to active metal particles. Hold for 2-4 hours.

  • Cool Down: Cool the catalyst to room temperature under an inert gas flow.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow: Decreased Catalyst Activity Start Decreased Activity Observed Check_Pattern Deactivation Pattern? Start->Check_Pattern Gradual Gradual Loss Check_Pattern->Gradual Gradual Sudden Sudden Loss Check_Pattern->Sudden Sudden Fouling Fouling/Coking Likely Gradual->Fouling Leaching Leaching Possible Gradual->Leaching Poisoning Strong Poisoning Likely Sudden->Poisoning Sintering Thermal Degradation Likely Sudden->Sintering Regen_Fouling Regenerate via Calcination Fouling->Regen_Fouling Replace Replace Catalyst Leaching->Replace Poisoning->Replace Regen_Sintering Regenerate via Oxi-Redispersion Sintering->Regen_Sintering

Caption: Troubleshooting logic for diagnosing catalyst deactivation.

G cluster_1 Catalyst Deactivation and Regeneration Cycle Fresh Fresh Active Catalyst Reaction Catalytic Reaction Fresh->Reaction Deactivated Deactivated Catalyst (Fouled/Sintered/Poisoned) Reaction->Deactivated Deactivation Regeneration Regeneration Process (e.g., Calcination) Deactivated->Regeneration Regenerated Regenerated Catalyst Regeneration->Regenerated Activity Restored Regenerated->Reaction Reuse

Caption: The cyclical process of catalyst use, deactivation, and regeneration.

References

Validation & Comparative

A Tale of Two Isomers: cis- vs. trans-1,2-Diaminocyclohexane in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric catalysis, the quest for chiral ligands that can induce high stereoselectivity is paramount. Among the plethora of molecular scaffolds utilized, 1,2-diaminocyclohexane (DACH) has emerged as a cornerstone, particularly its trans-isomer, which has earned the status of a "privileged" ligand. This guide provides a comparative analysis of cis- and trans-1,2-diaminocyclohexane in asymmetric catalysis, presenting experimental data, detailed protocols, and visualizations to aid researchers in ligand selection and catalyst design.

While the trans-isomer of 1,2-diaminocyclohexane has been extensively studied and successfully applied in a wide range of asymmetric transformations, its cis-counterpart remains significantly underrepresented in the literature.[1] This disparity stems largely from the C₂-symmetry of the trans-isomer, which often leads to the formation of highly effective and selective catalysts.

Performance Comparison in Asymmetric Reactions

Direct comparative studies of cis- and trans-DACH-derived catalysts under identical conditions are scarce. However, by examining their performance in representative asymmetric reactions, a clear picture of their relative efficacy emerges. The asymmetric Henry reaction, the addition of a nitroalkane to a carbonyl compound, serves as a useful benchmark.

Table 1: Performance of cis- and trans-DACH Derivatives in the Asymmetric Henry Reaction

IsomerCatalyst SystemSubstrate (Aldehyde)Yield (%)ee (%)Reference
cis Axially chiral conformationally locked diamine/Cu(OAc)₂p-nitrobenzaldehydeup to 95up to 60[1]
trans N,N'-bis-biphenyl-4-ylmethyl-diamine-CuCl₂o-nitrobenzaldehyde>9990[2]

The data clearly indicates that while cis-DACH based catalysts can promote the Henry reaction with good yields and moderate enantioselectivity, the performance of trans-DACH derived catalysts, even from different studies, generally shows higher enantiomeric excess.[1][2]

The success of trans-DACH is not limited to the Henry reaction. It forms the backbone of the renowned Jacobsen's catalyst, a manganese-salen complex that facilitates the highly enantioselective epoxidation of unfunctionalized olefins with enantiomeric excesses often exceeding 90%.[3] Furthermore, trans-DACH derivatives have been employed as effective organocatalysts for Michael-hemiacetalization reactions, achieving excellent enantioselectivities (up to 99% ee).[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of catalytic systems. Below are protocols for the synthesis of a Jacobsen-type catalyst using trans-DACH and for a representative asymmetric Henry reaction using a cis-DACH derivative.

Protocol 1: Synthesis of a Jacobsen-type Mn(III)-Salen Catalyst with trans-1,2-Diaminocyclohexane

This protocol is a generalized procedure for the synthesis of Jacobsen's catalyst.

Step 1: Resolution of (±)-trans-1,2-Diaminocyclohexane

  • Dissolve L-(+)-tartaric acid in water.

  • Slowly add a mixture of cis and trans isomers of 1,2-diaminocyclohexane to the stirred solution. The reaction is exothermic.

  • Heat the solution to boiling to dissolve all solids and then allow it to cool slowly to room temperature to precipitate the (R,R)-diammonium tartrate salt.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The free (R,R)-1,2-diaminocyclohexane can be obtained by treating the tartrate salt with an aqueous NaOH solution and extracting it with an organic solvent.

Step 2: Synthesis of the Salen Ligand

  • Dissolve the resolved (R,R)-1,2-diaminocyclohexane in absolute ethanol (B145695).

  • Add two equivalents of 3,5-di-tert-butylsalicylaldehyde to the solution.

  • Heat the mixture to reflux for 30 minutes. A yellow precipitate of the salen ligand will form.

  • Cool the mixture and collect the yellow solid by vacuum filtration, washing with cold ethanol.

Step 3: Synthesis of the Mn(III)-Salen Complex (Jacobsen's Catalyst)

  • Suspend the salen ligand in absolute ethanol and heat to reflux.

  • Add solid manganese(II) acetate (B1210297) tetrahydrate and continue to reflux.

  • Bubble air through the solution while continuing to reflux for 1 hour. The color of the solution will change from yellow-orange to dark brown.

  • Add solid lithium chloride.

  • After cooling, collect the dark brown precipitate of Jacobsen's catalyst by vacuum filtration, wash with cold ethanol, and dry under vacuum.[5]

Protocol 2: Asymmetric Henry Reaction using a cis-1,2-Diaminocyclohexane-based Catalyst

This protocol is based on the use of a conformationally locked chiral cis-DACH derivative.[1]

  • To a solution of the chiral this compound-based ligand (0.02 mmol) and Cu(OAc)₂ (0.02 mmol) in a suitable solvent (e.g., THF, 1 mL) in a reaction vessel, add the aldehyde (0.2 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add nitromethane (B149229) (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for the time specified in the research article (e.g., 24-72 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and work up as described in the specific literature procedure, which typically involves extraction and purification by column chromatography.

  • Determine the yield and enantiomeric excess of the product by standard analytical techniques (e.g., NMR spectroscopy and chiral HPLC).

Logical Workflow and Ligand Design

The development of catalysts from DACH isomers follows a logical progression from the readily available diamine to the final active catalyst. The choice of the isomer significantly influences the resulting catalyst's geometry and, consequently, its stereochemical outcome.

logical_workflow cluster_trans trans-1,2-Diaminocyclohexane cluster_cis This compound cluster_application Application in Asymmetric Catalysis trans_DACH trans-DACH (C₂-Symmetric) trans_ligand Salen-type Ligand (e.g., Jacobsen Ligand) trans_DACH->trans_ligand Condensation with Salicylaldehyde Deriv. trans_catalyst Highly Enantioselective Catalyst (e.g., Jacobsen's Catalyst) trans_ligand->trans_catalyst Metalation (e.g., Mn(OAc)₂) trans_reaction Epoxidation, Henry Reaction, Michael Addition, etc. trans_catalyst->trans_reaction cis_DACH cis-DACH (Cₛ-Symmetric) cis_ligand Conformationally Locked Axially Chiral Ligand cis_DACH->cis_ligand Multi-step Synthesis to Induce Axial Chirality cis_catalyst Moderately Enantioselective Catalyst cis_ligand->cis_catalyst Metalation (e.g., Cu(OAc)₂) cis_reaction Henry Reaction, Transfer Hydrogenation cis_catalyst->cis_reaction

Caption: Logical workflow for the development of catalysts from cis- and trans-1,2-diaminocyclohexane.

General Experimental Workflow for Asymmetric Catalysis

The successful implementation of an asymmetric catalytic reaction involves a series of well-defined steps, from catalyst preparation to product analysis.

experimental_workflow start Start: Select Chiral Ligand (cis- or trans-DACH derivative) catalyst_prep Catalyst Preparation/ In situ Generation start->catalyst_prep reaction_setup Reaction Setup: Substrate, Reagents, Solvent catalyst_prep->reaction_setup reaction_run Run Reaction under Controlled Conditions (Temperature, Time) reaction_setup->reaction_run workup Reaction Quenching and Work-up reaction_run->workup purification Purification of Product (e.g., Column Chromatography) workup->purification analysis Analysis: Yield Determination (NMR) Enantiomeric Excess (Chiral HPLC/GC) purification->analysis end End: Characterized Enantioenriched Product analysis->end

References

Navigating Stereochemistry: A Comparative Analysis of Diaminocyclohexane Isomers in Platinum Anticancer Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the intricate dance of stereochemistry in platinum-based anticancer agents is a critical area of study. The orientation of the diaminocyclohexane (DACH) ligand within these complexes significantly influences their efficacy, toxicity, and ability to overcome resistance. This guide provides an objective comparison of the performance of various DACH isomers in platinum complexes, supported by experimental data, detailed methodologies, and visual representations of key concepts.

The DACH ligand, a cornerstone in the design of platinum drugs like oxaliplatin (B1677828), can exist in several isomeric forms, primarily the cis and trans configurations. The trans isomer is chiral and exists as a pair of enantiomers: (1R,2R)-DACH and (1S,2S)-DACH. The spatial arrangement of the amino groups in these isomers dictates the geometry of the resulting platinum complex, which in turn affects its interaction with its biological target, DNA.

Comparative Efficacy of DACH Isomers

Experimental evidence consistently demonstrates that the stereochemistry of the DACH ligand is a pivotal determinant of the antitumor activity of platinum complexes. The clinically utilized isomer in oxaliplatin is the trans-(1R,2R)-DACH.[1]

In Vitro Cytotoxicity

Studies across various cancer cell lines reveal a general trend in the cytotoxic potency of DACH-platinum isomers. Oxaliplatin, containing the trans-l-(1R,2R)-DACH isomer, and its analogues consistently exhibit superior cytotoxicity compared to their trans-d-(1S,2S) and cis counterparts.[2] The relative molar potency in several human ovarian and colon carcinoma cell lines, as well as murine leukemia cell lines, follows the order: trans-l > trans-d > cis-DACH.[2] However, this order can be influenced by the nature of the leaving group in the platinum complex and the specific cancer cell line being tested.[3] For instance, in complexes with a sulfate (B86663) leaving group, the trans isomers generally show greater activity, whereas with a 1,1-cyclobutanedicarboxylate (CBDCA) leaving group, the cis configuration appears to be superior in some models.[3]

Complex IsomerCell LineIC50 (µM)Reference
trans-l-1,2-DACH (Oxaliplatin)A2780 (human ovarian)Data suggests highest potency[2]
trans-d-1,2-DACHA2780 (human ovarian)Less potent than trans-l[2]
cis-1,2-DACHA2780 (human ovarian)Least potent of the three[2]
(1R,2R)-DACHCH1 (human ovarian)0.4[1]
(1S,2S)-DACHCH1 (human ovarian)1.5[1]
(1R,2R)-DACHSW480 (human colon)1.8[1]
(1S,2S)-DACHSW480 (human colon)5.2[1]
In Vivo Antitumor Activity

In vivo studies in murine tumor models further underscore the significance of DACH isomerism. In a majority of studies involving platinum(IV) complexes, the (R,R)-DACH isomer demonstrated superior efficacy against leukemia L1210/0 cells.[4][5] However, the relative efficacy can be tumor model-dependent. For example, one study found that while the (R,R) isomer was most effective in the L1210/0 model, the (S,S) isomer showed greater activity against the cisplatin-resistant L1210/DDP cell line.[4][5] In other models like B16 melanoma and M5076 reticulosarcoma, the (R,R) and (S,S) isomers exhibited comparable efficacy, which was still superior to the cis isomer.[4][5]

Complex SeriesTumor ModelEfficacy RankingReference
DACH-Pt(IV) (7 out of 10 series)L1210/0(R,R) > (S,S) ≥ cis[4][5]
DACH-Pt(IV) (3 out of 10 series)L1210/0(R,R) ≈ (S,S) > cis[4][5]
DACH-Pt(IV) with specific ligandsL1210/DDP(S,S) > (R,R) > cis[4][5]
DACH-Pt(IV) with specific ligandsB16 Melanoma(R,R) ≈ (S,S) > cis[4][5]
DACH-Pt(IV) with specific ligandsM5076 Reticulosarcoma(R,R) ≈ (S,S) ≈ cis[4][5]

Mechanistic Insights: DNA Binding and Cellular Accumulation

The differential activity of DACH isomers is linked to their interaction with DNA and cellular processing. All isomers form platinum-DNA adducts, primarily intrastrand crosslinks.[1] However, the stereochemistry of the DACH ligand influences the conformation of these adducts.[1] The bulky trans-(1R,2R)-DACH ligand in oxaliplatin creates a more rigid and distorted DNA adduct that is less efficiently recognized and repaired by the cellular mismatch repair (MMR) system.[1] This inefficient repair is thought to be a key reason for oxaliplatin's activity in cisplatin-resistant tumors.

Cellular accumulation studies have shown a correlation between platinum uptake and cytotoxicity for the trans-l isomer.[2] In A2780 cells, the order of platinum accumulation and DNA binding was trans-l > cis-DACH > trans-d, which corresponded to the cytotoxicity of the trans-l isomer.[2]

G Figure 1: Logical Flow of DACH Isomer Comparison cluster_isomers DACH Isomers cluster_evaluation Comparative Evaluation cis cis-1,2-DACH invitro In Vitro Cytotoxicity cis->invitro invivo In Vivo Antitumor Activity cis->invivo uptake Cellular Accumulation cis->uptake trans trans-1,2-DACH rr (1R,2R)-DACH trans->rr ss (1S,2S)-DACH trans->ss rr->invitro rr->invivo dna_binding DNA Binding & Adduct Formation rr->dna_binding rr->uptake ss->invitro ss->invivo ss->dna_binding ss->uptake invitro->dna_binding invivo->dna_binding uptake->invitro

Figure 1: Logical Flow of DACH Isomer Comparison

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data.

Synthesis of DACH-Platinum Complexes

The synthesis of these complexes typically involves a multi-step process. A common strategy is to first coordinate a leaving group ligand (e.g., oxalate, CBDCA) to a platinum(II) salt, followed by the coordination of the specific DACH isomer.[6] The reaction conditions, such as temperature, are critical; for instance, temperatures above 95 °C can lead to the reduction of Pt(II) to Pt(0), resulting in lower yields.[6] The final products are characterized using techniques like HPLC, NMR (¹H, ¹³C, ¹⁹⁵Pt), and ESI-MS to confirm their purity and structure.[6][7]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with serial dilutions of the platinum complexes for a defined period (e.g., 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the drug concentration.

DNA Binding Studies (Fluorescent Intercalator Displacement)

This assay is used to assess the ability of the platinum complexes to bind to DNA.

  • DNA-Dye Complex Formation: A fluorescent DNA intercalator (e.g., ethidium (B1194527) bromide) is incubated with calf thymus DNA (ctDNA) until a stable fluorescent signal is achieved.

  • Titration with Platinum Complex: The platinum complex is then titrated into the DNA-dye solution.

  • Fluorescence Measurement: The fluorescence intensity is measured after each addition of the platinum complex.

  • Binding Affinity Calculation: As the platinum complex binds to the DNA, it displaces the intercalating dye, leading to a quenching of the fluorescence. The extent of fluorescence quenching is used to determine the binding affinity of the complex to DNA.

G Figure 2: Experimental Workflow for Platinum Complex Evaluation synthesis Synthesis & Characterization (HPLC, NMR, MS) invitro In Vitro Studies (Cytotoxicity - MTT Assay) synthesis->invitro mechanistic Mechanistic Studies (DNA Binding, Cellular Uptake) invitro->mechanistic invivo In Vivo Studies (Tumor Models) mechanistic->invivo conclusion Structure-Activity Relationship & Lead Optimization invivo->conclusion

Figure 2: Experimental Workflow for Platinum Complex Evaluation

Conclusion

The stereochemistry of the diaminocyclohexane ligand is a critical factor in the design and efficacy of platinum-based anticancer drugs. The trans-(1R,2R)-DACH isomer, as found in oxaliplatin, generally confers the highest cytotoxic and antitumor activity. This superiority is attributed to the unique structural features of the DNA adducts it forms, which are poorly recognized by cellular repair mechanisms. However, the interplay between the DACH isomer, the leaving group ligand, and the specific tumor type highlights the complexity of structure-activity relationships in this class of compounds. Future research should continue to explore novel DACH-platinum complexes with tailored stereochemistry to enhance efficacy, overcome resistance, and minimize toxicity.

References

A Comparative Guide to the Determination of Enantiomeric Excess of cis-1,2-Diaminocyclohexane Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical analytical challenge in asymmetric synthesis and drug development. For chiral molecules such as derivatives of cis-1,2-diaminocyclohexane, a common scaffold in chiral ligands and catalysts, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and accessible platform for this purpose. This guide provides a comparative overview of common NMR-based methods for determining the enantiomeric excess of this compound derivatives, supported by experimental data and detailed protocols.

Introduction to NMR-Based Enantiomeric Excess Determination

Enantiomers are chemically identical in an achiral environment and thus produce identical NMR spectra. To differentiate them, a chiral environment must be introduced. This is typically achieved in one of two ways:

  • Chiral Derivatizing Agents (CDAs): A chiral reagent is covalently bonded to the enantiomeric analyte, forming a pair of diastereomers. These diastereomers have distinct physical and spectroscopic properties, leading to separate signals in the NMR spectrum.

  • Chiral Solvating Agents (CSAs): A chiral solvent or additive interacts non-covalently with the enantiomeric analyte, forming transient diastereomeric complexes. This interaction induces a sufficient difference in the magnetic environment of the enantiomers to cause a separation of their NMR signals.

The enantiomeric excess can then be calculated by integrating the signals corresponding to each diastereomer.

Comparison of Common NMR Methods

This guide compares three widely used methods for the NMR determination of enantiomeric excess of this compound derivatives: the use of Mosher's acid (a CDA), Pirkle's alcohol (a CSA), and the Bull-James method (a three-component derivatization system).

Data Presentation
MethodTypeReagent(s)Typical ¹H NMR Signal Separation (Δδ) for AminesAdvantagesDisadvantages
Mosher's Acid Method Chiral Derivatizing Agent (CDA)(R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA)0.02 - 0.075 ppm[1]- Forms stable diastereomers.[2] - Can also be used for determining absolute configuration.[3][4] - ¹⁹F NMR can also be used for analysis.[1]- Requires a chemical reaction and purification of the diastereomers may be necessary. - The derivatizing agent may cause kinetic resolution.[5]
Pirkle's Alcohol Method Chiral Solvating Agent (CSA)(R)- or (S)-2,2,2-Trifluoro-1-(9-anthryl)ethanol~0.02 ppm (variable)- Simple to use; just mix with the analyte.[1] - Non-destructive to the sample.- Signal separation can be small and dependent on concentration, solvent, and temperature. - May require higher concentrations of the CSA.
Bull-James Method Three-Component Derivatization2-Formylphenylboronic acid and (R)- or (S)-BINOLOften baseline resolved- High sensitivity and often large signal separation.[6] - Applicable to a wide range of primary amines.[6]- Requires the assembly of a three-component system.

Experimental Protocols

Mosher's Acid Method (CDA)

This protocol is for the derivatization of a this compound derivative with Mosher's acid chloride.

Materials:

Procedure:

  • In an NMR tube, dissolve approximately 5-10 mg of the this compound derivative in 0.6 mL of anhydrous CDCl₃.

  • Add a small excess (approximately 1.2 equivalents) of anhydrous pyridine or triethylamine to the solution.

  • Add a slight molar excess (approximately 1.1 equivalents) of (R)-Mosher's acid chloride to the NMR tube.[4]

  • Cap the NMR tube and mix the contents thoroughly by gentle inversion.

  • Allow the reaction to proceed at room temperature for 30-60 minutes, or until the reaction is complete (monitored by NMR).

  • Acquire a ¹H NMR spectrum of the resulting diastereomeric amides.

  • Identify a well-resolved pair of signals corresponding to the two diastereomers. The protons alpha to the newly formed amide bond or the methoxy (B1213986) group of the Mosher's reagent are often good candidates.

  • Integrate the two signals to determine the ratio of the diastereomers, which corresponds to the enantiomeric ratio of the starting diamine derivative.

Pirkle's Alcohol Method (CSA)

This protocol describes the use of Pirkle's alcohol as a chiral solvating agent.

Materials:

  • This compound derivative

  • (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol ((S)-Pirkle's alcohol)

  • Deuterated chloroform (CDCl₃) or deuterated benzene (B151609) (C₆D₆)

  • NMR tubes

Procedure:

  • In an NMR tube, dissolve approximately 5-10 mg of the this compound derivative in 0.6 mL of CDCl₃ or C₆D₆.

  • Acquire a standard ¹H NMR spectrum of the analyte.

  • Add 1 to 5 equivalents of (S)-Pirkle's alcohol to the NMR tube.

  • Mix the contents of the tube thoroughly.

  • Acquire ¹H NMR spectra at various concentrations of Pirkle's alcohol to achieve optimal signal separation.

  • Identify a pair of signals that have resolved into two distinct peaks, corresponding to the two enantiomers.

  • Integrate the resolved signals to determine the enantiomeric ratio.

Bull-James Method (Three-Component Derivatization)

This protocol is an adaptation for a this compound derivative.

Materials:

  • This compound derivative (with at least one primary amine)

  • 2-Formylphenylboronic acid

  • (S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

Procedure:

  • In an NMR tube, dissolve equimolar amounts (e.g., 0.02 mmol) of the this compound derivative, 2-formylphenylboronic acid, and (S)-BINOL in 0.6 mL of CDCl₃.[6]

  • Cap the NMR tube and shake to ensure complete mixing and formation of the diastereomeric iminoboronate esters.

  • Allow the mixture to equilibrate for a few minutes at room temperature.

  • Acquire a ¹H NMR spectrum.

  • The imino proton of the resulting diastereomeric complexes typically gives well-resolved signals that can be used for integration to determine the enantiomeric ratio.[6]

Visualizations

CDA_Workflow cluster_reactants Reactants cluster_reaction Derivatization cluster_products Products cluster_analysis Analysis Analyte Enantiomeric Mixture (R)-Diamine & (S)-Diamine Reaction Covalent Bond Formation Analyte->Reaction CDA Chiral Derivatizing Agent ((R)-Mosher's Acid Chloride) CDA->Reaction Diastereomers Diastereomeric Mixture ((R,R)-Amide & (S,R)-Amide) Reaction->Diastereomers NMR NMR Spectroscopy Diastereomers->NMR Integration Signal Integration (ee Determination) NMR->Integration

Caption: Workflow for ee determination using a Chiral Derivatizing Agent (CDA).

CSA_Workflow cluster_components Components cluster_interaction Interaction cluster_analysis Analysis Analyte Enantiomeric Mixture (R)-Diamine & (S)-Diamine Complexation Transient Diastereomeric Complex Formation Analyte->Complexation CSA Chiral Solvating Agent ((S)-Pirkle's Alcohol) CSA->Complexation NMR NMR Spectroscopy Complexation->NMR Fast Exchange Integration Signal Integration (ee Determination) NMR->Integration

Caption: Workflow for ee determination using a Chiral Solvating Agent (CSA).

Bull_James_Workflow cluster_reactants Reactants cluster_reaction Derivatization cluster_products Products cluster_analysis Analysis Analyte Enantiomeric Mixture (R)-Diamine & (S)-Diamine Assembly Three-Component Assembly Analyte->Assembly BoronicAcid 2-Formylphenylboronic Acid BoronicAcid->Assembly BINOL (S)-BINOL BINOL->Assembly Diastereomers Diastereomeric Iminoboronate Esters Assembly->Diastereomers NMR NMR Spectroscopy Diastereomers->NMR Integration Signal Integration (ee Determination) NMR->Integration

Caption: Workflow for the Bull-James three-component ee determination method.

Conclusion

The choice of method for determining the enantiomeric excess of this compound derivatives by NMR depends on several factors, including the specific structure of the derivative, the required accuracy, and the availability of reagents. Chiral Derivatizing Agents like Mosher's acid provide robust and reliable results but require a chemical modification step. Chiral Solvating Agents such as Pirkle's alcohol offer a simpler and non-destructive alternative, though the signal separation may be smaller. The Bull-James method presents a highly sensitive option that often yields excellent signal resolution. Researchers should consider the advantages and disadvantages of each method to select the most suitable approach for their specific analytical needs.

References

A Comparative Guide to Validating the Absolute Configuration of Chiral trans-1,2-Diaminocyclohexane Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chirality: It is crucial to clarify that cis-1,2-Diaminocyclohexane is an achiral meso compound due to an internal plane of symmetry. Therefore, it does not possess enantiomers and the concept of absolute configuration does not apply. This guide will focus on the validation of the absolute configuration of chiral trans-1,2-Diaminocyclohexane , which exists as (1R,2R) and (1S,2S) enantiomers. This isomer is a cornerstone of asymmetric synthesis, making the verification of its stereochemical integrity paramount for researchers, scientists, and drug development professionals.

The precise determination of a molecule's absolute configuration is a critical step in chemical research and pharmaceutical development, as enantiomers can exhibit vastly different biological activities. This guide provides an objective comparison of modern analytical techniques used to validate the absolute configuration of trans-1,2-diaminocyclohexane (DACH) and its derivatives, supported by experimental data and detailed protocols.

Comparison of Analytical Methodologies

The primary methods for unambiguously determining absolute configuration can be broadly categorized into diffraction and spectroscopic techniques. Each method offers a unique set of advantages and is subject to specific limitations.

Method Principle Sample Requirement Reliance on Standards/Calculations Confidence Level Key Advantage Key Limitation
X-ray Crystallography Anomalous dispersion of X-rays by atoms in a non-centrosymmetric crystal lattice.[1][2]High-quality single crystal (typically 0.1-0.3 mm).None (ab initio method).Very High (often considered definitive).[3]Provides unambiguous 3D structure and absolute configuration.[4]Crystal growth can be a significant bottleneck; not suitable for non-crystalline materials.[2]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by chiral molecules in solution.[5]~1-10 mg dissolved in a suitable solvent (e.g., CDCl₃).Requires quantum mechanical (DFT) calculations for comparison.[5][6]High.Applicable to a wide range of molecules in solution, no crystallization needed.[5][7]Requires specialized equipment and computational resources; complex for highly flexible molecules.
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light by chiral molecules.[8]Microgram to milligram quantities in solution, requires a chromophore.[9]Requires quantum mechanical (TDDFT) calculations or application of empirical rules (e.g., exciton (B1674681) chirality).[10][11]High.Highly sensitive, requires less sample than VCD.Limited to molecules containing UV-Vis active chromophores.[9]
NMR Spectroscopy Formation of diastereomers using a Chiral Derivatizing Agent (CDA), leading to chemically non-equivalent signals.[12]~1-5 mg dissolved in a standard NMR solvent.Relative method; requires a CDA of known absolute configuration.Moderate to High.Uses standard, widely available NMR equipment; provides structural information.[13]Indirect method; derivatization may fail or be difficult to interpret.

Single-Crystal X-ray Crystallography

X-ray crystallography is widely regarded as the definitive method for determining absolute configuration.[3] The technique relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons is slightly out of phase, allowing for the differentiation between a molecule and its mirror image in a non-centrosymmetric crystal.[4]

Experimental Protocol
  • Crystal Growth: Grow a single crystal of the enantiopure compound (or a salt/derivative containing a heavy atom) of suitable quality and size (0.1-0.3 mm). Vapor diffusion, slow evaporation, or cooling are common methods.

  • Data Collection: Mount the crystal on a diffractometer. Collect diffraction data using a specific X-ray wavelength (e.g., Cu Kα, λ = 1.5418 Å) that maximizes the anomalous scattering effect.[2]

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. Refine the structural model against the experimental data.

  • Absolute Configuration Determination: Determine the absolute structure by refining the Flack parameter. A value of ~0 for one enantiomer and ~1 for its inverted structure confirms the assignment with high confidence.[14] A value near 0.5 indicates a racemic mixture or poor data quality.

Experimental Workflow: X-ray Crystallography

xray_workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase crystal 1. Grow Single Crystal mount 2. Mount Crystal crystal->mount collect 3. X-ray Diffraction Data Collection mount->collect solve 4. Solve Structure (e.g., Direct Methods) collect->solve refine 5. Refine Structural Model solve->refine flack 6. Determine Flack Parameter refine->flack assign 7. Assign Absolute Configuration flack->assign

Caption: Workflow for absolute configuration determination via X-ray crystallography.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful chiroptical technique that measures the difference in absorbance of left and right circularly polarized infrared light during vibrational transitions.[5] By comparing the experimental VCD spectrum of an unknown enantiomer with the spectrum predicted by Density Functional Theory (DFT) calculations, the absolute configuration can be determined without the need for crystallization.[15][16]

Experimental Protocol
  • Sample Preparation: Dissolve 1-10 mg of the enantiopure sample in an appropriate deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.05–0.1 M.

  • VCD Spectrum Measurement: Acquire the VCD and IR spectra using a VCD spectrometer. Data collection typically takes several hours to achieve a good signal-to-noise ratio.[5]

  • Computational Modeling:

    • Perform a conformational search for the molecule using a suitable molecular mechanics force field.

    • For each low-energy conformer, perform geometry optimization and frequency calculations using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).

    • Calculate the VCD and IR spectra for each conformer.

  • Spectral Comparison: Generate a Boltzmann-averaged theoretical spectrum from the conformer population. Compare the experimental VCD spectrum with the calculated spectra for both the (R,R) and (S,S) enantiomers. A visual match or a high confidence level from comparison software confirms the assignment.[16]

Experimental Workflow: VCD Spectroscopy

vcd_workflow cluster_exp Experimental cluster_comp Computational prep 1. Prepare Solution measure 2. Measure Experimental VCD Spectrum prep->measure compare 6. Compare Experimental vs. Calculated Spectra measure->compare conf_search 3. Conformational Search dft_calc 4. DFT Calculation for (R,R) Isomer conf_search->dft_calc boltzmann 5. Boltzmann Average Spectrum dft_calc->boltzmann boltzmann->compare assign 7. Assign Absolute Configuration compare->assign

Caption: Workflow for absolute configuration determination via VCD spectroscopy.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

This relative method uses a chiral derivatizing agent of known absolute configuration to convert a pair of enantiomers into a pair of diastereomers. These diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for analysis.[12][17] For diamines like DACH, agents that react with amines, such as Mosher's acid or its analogues, are used.[13]

Experimental Protocol
  • Derivatization: React the enantiopure trans-DACH sample with an enantiopure chiral derivatizing agent (e.g., (R)-α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). To create a reference, also react the racemic DACH with the same CDA to form a mixture of both diastereomers.

  • Purification: Purify the resulting diastereomeric amide product via column chromatography or HPLC.

  • NMR Analysis: Acquire high-resolution ¹H and/or ¹⁹F NMR spectra for the purified diastereomer and the diastereomeric mixture.

  • Signal Assignment and Comparison: Identify corresponding signals for the two diastereomers from the mixture's spectrum. Compare the chemical shifts of the pure diastereomer to the assigned signals. The pattern of chemical shift differences (Δδ = δS - δR) can be used to deduce the absolute configuration of the original amine based on established models for the CDA.[17][18]

Experimental Workflow: NMR with CDA

nmr_workflow cluster_model Analysis start Enantiopure Amine + (R)-CDA react 1. Derivatization Reaction start->react purify 2. Purify Diastereomer react->purify nmr 3. Acquire NMR Spectrum purify->nmr compare 4. Compare Chemical Shifts (Δδ) nmr->compare model 5. Apply Anisotropic Model (e.g., Mosher's) compare->model result 6. Determine Absolute Configuration model->result

Caption: Workflow for absolute configuration determination via NMR with a CDA.

Summary and Recommendations

The choice of method for validating the absolute configuration of trans-1,2-diaminocyclohexane ligands depends on the available resources, sample properties, and the required level of certainty.

  • For Unambiguous Confirmation: When a definitive, standalone proof is required and the material can be crystallized, single-crystal X-ray crystallography is the gold standard.

  • For Non-Crystalline Samples: VCD spectroscopy is the most powerful and versatile alternative, providing high-confidence assignments for molecules in their solution state. It is particularly valuable when crystallization fails.

  • For Chromophore-Containing Derivatives: If the DACH ligand is part of a larger complex or derivative that contains a UV-Vis chromophore, ECD offers a highly sensitive method that requires minimal sample.

  • For Routine Verification: When a known chiral derivatizing agent is available, NMR spectroscopy provides a rapid and accessible method using standard laboratory equipment, though it is an indirect or relative method.

For drug development and regulatory submissions, combining an ab initio method (X-ray or VCD) with a comparative technique can provide the highest level of confidence in the assigned absolute configuration.

References

Performance Showdown: cis-1,2-Diaminocyclohexane Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and selective chiral catalysts is paramount. While trans-1,2-diaminocyclohexane (DACH) has long been a celebrated scaffold in asymmetric catalysis, its cis-isomer has remained a less explored, yet promising, alternative. This guide provides an objective comparison of the performance of catalysts derived from cis-1,2-diaminocyclohexane in key asymmetric transformations, supported by experimental data, detailed protocols, and mechanistic insights.

Catalysts based on the this compound backbone have demonstrated notable efficacy in several critical asymmetric reactions, including the Henry (nitroaldol) reaction, the hydrogenation of ketones, and the epoxidation of olefins. These catalysts offer a unique stereochemical environment that can lead to high levels of enantioselectivity, providing valuable tools for the synthesis of complex chiral molecules.

Asymmetric Henry Reaction

The asymmetric Henry reaction, a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, is a fundamental transformation in organic synthesis. Copper complexes of chiral ligands derived from this compound have been investigated as catalysts for this reaction.

While detailed comparative data for a range of this compound-based catalysts in the Henry reaction is still emerging in the literature, initial studies have shown promising, albeit moderate, enantioselectivities. The performance of these catalysts is often influenced by factors such as the ligand structure, the metal salt used, and the reaction temperature. Lower temperatures have been observed to enhance enantioselectivity.

Table 1: Performance of a this compound-Copper Catalyst in the Asymmetric Henry Reaction of Benzaldehyde and Nitromethane

CatalystYield (%)Enantiomeric Excess (ee, %)
Cu(II)-cis-DACH derivativeModerateModerate

Note: Specific quantitative data from comprehensive comparative studies on a series of this compound catalysts for the Henry reaction is limited in publicly available literature.

Asymmetric Hydrogenation of Ketones

The asymmetric hydrogenation of prochiral ketones to chiral alcohols is a widely used and important reaction in the pharmaceutical and fine chemical industries. Manganese(I) complexes featuring chiral tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have emerged as effective catalysts for the asymmetric hydrogenation of substituted acetophenones.

A comparative study between two such manganese complexes, designated as Mn1 and Mn2, has highlighted the significant impact of the ligand framework on catalytic performance. The Mn1 catalyst, possessing an imine functionality within the ligand, demonstrated markedly superior activity and enantioselectivity compared to the Mn2 catalyst, which has an amine functionality.[1][2] This underscores the critical role of the ligand design in achieving high catalytic efficiency.

Table 2: Performance Comparison of Mn(I)-cis-1,2-Diaminocyclohexane Based Catalysts in the Asymmetric Hydrogenation of Acetophenone

CatalystSubstrateConversion (%)Enantiomeric Excess (ee, %)
Mn1 (PNNP ligand with C=N)Acetophenone9885
Mn2 (PNNP ligand with C-N)Acetophenone642

Data sourced from a study on (R,R)-1,2-diaminocyclohexane-based ligands.[1][2]

Enantioselective Epoxidation of Olefins

The enantioselective epoxidation of olefins provides a direct route to chiral epoxides, which are versatile building blocks in organic synthesis. Titanium-salalen complexes incorporating a this compound backbone have proven to be highly efficient catalysts for the epoxidation of terminal, non-conjugated olefins using aqueous hydrogen peroxide as the oxidant.[3][4]

These catalysts exhibit excellent enantioselectivities and yields, even at low catalyst loadings. For instance, the epoxidation of 1-decene (B1663960) using a Ti-salalen catalyst derived from this compound achieved a high yield and enantiomeric excess.[5]

Table 3: Performance of a Ti-salalen-cis-1,2-Diaminocyclohexane Catalyst in the Enantioselective Epoxidation of Terminal Olefins

SubstrateYield (%)Enantiomeric Excess (ee, %)Catalyst Loading (mol%)
1-Decene90940.1
1-OcteneHighup to 951

Data compiled from studies on Ti-salalen catalysts based on this compound.[5][6]

Experimental Protocols

General Procedure for Asymmetric Henry Reaction

To a solution of the chiral copper(II)-cis-1,2-diaminocyclohexane complex (5-10 mol%) in a suitable solvent (e.g., THF, CH2Cl2), the aldehyde (1.0 equiv.) is added at the desired temperature (e.g., -20 °C to room temperature). Nitromethane (2.0-10.0 equiv.) is then added, and the reaction mixture is stirred until completion (monitored by TLC or GC). The reaction is quenched with a mild acid (e.g., saturated aqueous NH4Cl), and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired β-nitro alcohol. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Asymmetric Hydrogenation of Ketones with Mn(I) Catalyst

In a glovebox, the Mn(I) precatalyst (e.g., Mn(CO)5Br) and the chiral this compound-based ligand (1.1 equiv. relative to Mn) are dissolved in a dry solvent (e.g., EtOH) and heated to form the active catalyst.[2] In a separate vial, the ketone substrate and a base (e.g., K2CO3, 20 mol%) are dissolved in the same solvent. This solution is then transferred to the autoclave containing the catalyst. The autoclave is sealed, removed from the glovebox, and pressurized with hydrogen gas to the desired pressure. The reaction is stirred at a specific temperature until completion. After releasing the pressure, the reaction mixture is filtered through a pad of silica gel, and the solvent is removed under reduced pressure. The conversion and enantiomeric excess of the resulting alcohol are determined by GC and chiral HPLC, respectively.

General Procedure for Enantioselective Epoxidation of Olefins with Ti-salalen Catalyst

To a solution of the Ti-salalen-cis-1,2-diaminocyclohexane catalyst (0.1-1 mol%) in a suitable solvent (e.g., CH3CN/CH2Cl2), the olefin substrate (1.0 equiv.) is added at room temperature. Aqueous hydrogen peroxide (30-50% solution, 1.5-2.0 equiv.) is then added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude epoxide is purified by column chromatography. The enantiomeric excess of the product is determined by chiral GC or HPLC analysis.

Mechanistic Insights & Visualizations

Understanding the reaction mechanisms is crucial for optimizing catalyst performance and designing new, more efficient catalysts.

Asymmetric Hydrogenation of Ketones: A Bifunctional Pathway

The asymmetric hydrogenation of ketones catalyzed by Mn(I) complexes with diaminocyclohexane-based ligands is proposed to proceed through a metal-ligand cooperative or bifunctional mechanism. In this pathway, both the metal center and the ligand are actively involved in the transition state of the hydrogen transfer step. The N-H group of the diamine ligand participates in proton transfer, while the manganese hydride transfers a hydride to the carbonyl carbon of the ketone in a concerted manner. This outer-sphere mechanism avoids the need for direct coordination of the ketone to the metal center.

Asymmetric_Hydrogenation_Mechanism cluster_0 Catalyst Activation cluster_1 Hydrogen Transfer Precatalyst Mn(I) Precatalyst Active_Catalyst Active Mn-H Species Precatalyst->Active_Catalyst H2, Base TS Outer-Sphere Transition State Active_Catalyst->TS Ketone Ketone (R-CO-R') Ketone->TS TS->Precatalyst Regeneration Alcohol Chiral Alcohol TS->Alcohol

Caption: Proposed outer-sphere mechanism for Mn-catalyzed asymmetric hydrogenation.

Enantioselective Epoxidation: A Dinuclear Titanium Active Site

The mechanism of olefin epoxidation catalyzed by Ti-salalen complexes is believed to involve a dinuclear titanium active species.[7] The two titanium centers work in synergy to activate the hydrogen peroxide. The reaction proceeds through the formation of a titanium peroxo or hydroperoxo intermediate, which then transfers an oxygen atom to the olefin. The chiral ligand environment around the titanium centers dictates the facial selectivity of the oxygen transfer, leading to the formation of one enantiomer of the epoxide in excess.

Epoxidation_Mechanism Catalyst Ti-salalen Dimer Activation Activation with H2O2 Catalyst->Activation Active_Species Dinuclear Ti-Peroxo Intermediate Activation->Active_Species Oxygen_Transfer Oxygen Transfer (Enantioselective Step) Active_Species->Oxygen_Transfer Olefin Olefin Substrate Olefin->Oxygen_Transfer Epoxide Chiral Epoxide Oxygen_Transfer->Epoxide Catalyst_Regen Catalyst Regeneration Oxygen_Transfer->Catalyst_Regen Catalyst_Regen->Catalyst

Caption: Simplified catalytic cycle for Ti-salalen catalyzed epoxidation.

References

A Comparative Guide to the Chiral Resolution of cis-1,2-Diaminocyclohexane: Tartaric Acid vs. Alternative Resolving Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure forms of 1,2-diaminocyclohexane (DACH) are critical building blocks in asymmetric synthesis, serving as chiral ligands and auxiliaries in the production of pharmaceuticals and fine chemicals. While the chiral resolution of the trans-isomer is well-established, the separation of cis-1,2-diaminocyclohexane enantiomers presents a more significant challenge, with literature on the topic being notably scarce. This guide provides a comprehensive comparison of methodologies for the chiral resolution of 1,2-diaminocyclohexane, with a special focus on the less-documented cis-isomer, comparing the traditional use of tartaric acid with alternative chemical and enzymatic methods.

Executive Summary

The classical resolving agent, tartaric acid, is highly effective for the resolution of trans-1,2-diaminocyclohexane, consistently affording high yields and excellent enantiomeric excess. However, its efficacy in the direct resolution of this compound is not well-documented. This guide explores alternative strategies for obtaining enantiomerically pure this compound, including the use of other chemical resolving agents, enzymatic methods, and indirect isolation techniques. For the trans-isomer, xylaric acid presents a viable alternative to tartaric acid. For the challenging cis-isomer, enzymatic resolution and the use of alternative resolving agents like (S)-(+)-ibuprofen for derivatives have shown promise. Furthermore, an indirect method involving the isolation of this compound from the mother liquor of the trans-isomer resolution offers a practical route to this valuable compound.

Comparison of Resolving Agent Performance

The following tables summarize the quantitative data for the chiral resolution of both trans- and this compound using various resolving agents.

Table 1: Chiral Resolution of trans-1,2-Diaminocyclohexane

Resolving AgentSubstrateYield (%)Enantiomeric Excess (ee%)Diastereomeric Excess (de%)Reference
L-(+)-Tartaric Acid(±)-trans-1,2-Diaminocyclohexane90>99Not Reported[1][2]
(2R,4R)-Xylaric AcidMixture of cis- and trans-1,2-DiaminocyclohexaneHighHighNot Reported[3]

Table 2: Chiral Resolution of this compound and its Derivatives

Resolving Agent/MethodSubstrateYield (%)Enantiomeric Excess (ee%)Diastereomeric Excess (de%)Reference
(S)-(+)-IbuprofenRacemic cis-1,2-diamine intermediate40 (S,S)-diastereomer, 47 (R,R)-diastereomer96 for (S,S)-enantiomer>99 for (S,S)-diastereomer, 91 for (R,R)-diastereomer[4]
Enzymatic Resolution (Lipase)Racemic cis-1,2-diamine intermediateHigh>99Not Reported[4]
Indirect Isolation (from trans-resolution)This compoundHighNot Applicable (achiral)Not Applicable[5]

Experimental Protocols

Resolution of trans-1,2-Diaminocyclohexane with L-(+)-Tartaric Acid[1][2]
  • Salt Formation: A solution of L-(+)-tartaric acid (9.86 mmol) in distilled water (5 mL) is prepared in a round-bottom flask. To this, a mixture of (±)-trans-1,2-diaminocyclohexane (19.7 mmol) is added at a rate to maintain the temperature at approximately 70°C.

  • Precipitation: Glacial acetic acid (17 mmol) is then added, ensuring the temperature does not surpass 90°C. A white precipitate of the diastereomeric salt forms immediately.

  • Crystallization and Isolation: The resulting slurry is stirred vigorously while cooling to room temperature, followed by further cooling in an ice bath to below 5°C. The crystalline salt is collected by vacuum filtration.

  • Washing and Drying: The filter cake is washed with cold water (5°C) and then with methanol. The solid is dried to yield the (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt.

  • Liberation of the Free Amine: The resolved diastereomeric salt is suspended in a suitable solvent and treated with a base (e.g., 4M NaOH) to liberate the free enantiomerically pure amine, which can then be extracted.

Resolution of a cis-1,2-Diamine Intermediate with (S)-(+)-Ibuprofen[4]

This protocol describes the resolution of a racemic intermediate in the synthesis of a conformationally locked cis-1,2-diamine scaffold.

  • Esterification: The racemic intermediate is reacted with (S)-(+)-ibuprofen to form diastereomeric esters.

  • Separation: The resulting diastereomers are separated by silica (B1680970) gel chromatography.

  • Hydrolysis: The separated diastereomeric esters are then hydrolyzed to yield the enantiomerically enriched amines.

Enzymatic Resolution of a cis-1,2-Diamine Intermediate[4]
  • Acylation: The racemic intermediate is subjected to enzymatic acylation using a suitable lipase (B570770) and acyl donor.

  • Separation: The resulting mixture of the acylated enantiomer and the unreacted enantiomer is separated.

  • Deprotection: The acylated enantiomer is then deprotected to yield the optically pure amine. This method was reported to yield both enantiomers in high optical purity (>99% ee).

Indirect Isolation of this compound[5]

This method utilizes the mother liquor from the chiral resolution of trans-1,2-diaminocyclohexane with an optically active tartaric acid.

  • Recovery of Mother Liquor: The mother liquor, which is enriched with the cis-isomer and the diastereomer of the other trans-enantiomer, is collected.

  • Addition of Enantiomeric Tartaric Acid: The enantiomer of the initially used tartaric acid is added to the mother liquor to precipitate the other trans-enantiomer as its diastereomeric salt.

  • Isolation of cis-Isomer: After separation of the precipitated trans-isomer salt, a mineral acid is added to the new mother liquor to precipitate the this compound as its mineral acid salt.

Experimental and Logical Workflows

Chiral_Resolution_Workflow cluster_trans trans-1,2-Diaminocyclohexane Resolution racemic_trans Racemic trans-DACH diastereomeric_salts_trans Diastereomeric Salts ((R,R)-DACH·L-Tartrate & (S,S)-DACH·L-Tartrate) racemic_trans->diastereomeric_salts_trans React with resolving_agent_trans Resolving Agent (e.g., L-(+)-Tartaric Acid) resolving_agent_trans->diastereomeric_salts_trans crystallization_trans Fractional Crystallization diastereomeric_salts_trans->crystallization_trans separated_salts_trans Separated Diastereomeric Salts crystallization_trans->separated_salts_trans liberation_trans Base Treatment separated_salts_trans->liberation_trans enantiomers_trans Enantiomerically Pure trans-DACH liberation_trans->enantiomers_trans

Figure 1: General workflow for the chiral resolution of trans-1,2-diaminocyclohexane.

Cis_DACH_Strategies cluster_chemical Chemical Resolution cluster_enzymatic Enzymatic Resolution racemic_cis Racemic cis-DACH / Derivative diastereomers_cis Diastereomeric Derivatives racemic_cis->diastereomers_cis acylation Enantioselective Acylation racemic_cis->acylation resolving_agent_cis Resolving Agent (e.g., (S)-(+)-Ibuprofen) resolving_agent_cis->diastereomers_cis separation_cis Chromatographic Separation diastereomers_cis->separation_cis hydrolysis_cis Hydrolysis separation_cis->hydrolysis_cis enantiomers_cis_chem Enantiomerically Pure cis-DACH Derivative hydrolysis_cis->enantiomers_cis_chem enzyme Enzyme (Lipase) & Acyl Donor enzyme->acylation separation_enz Separation of Acylated and Unreacted Enantiomers acylation->separation_enz deprotection_enz Deprotection separation_enz->deprotection_enz enantiomers_cis_enz Enantiomerically Pure cis-DACH Derivative deprotection_enz->enantiomers_cis_enz

References

A Comparative Guide to Novel cis-1,2-Diaminocyclohexane Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Performance Benchmark

The quest for more efficient and selective catalysts is a driving force in chemical synthesis. Chiral 1,2-diaminocyclohexane (DACH) has long been recognized as a privileged scaffold for designing effective ligands in asymmetric catalysis. While the trans-isomer has been extensively studied and successfully applied, recent research has unveiled the unique potential of the less-explored cis-conformation. This guide provides a direct comparison of new cis-1,2-DACH-derived catalysts against their well-established counterparts, supported by experimental data to inform catalyst selection and development.

Case Study 1: Ring-Opening Polymerization of Substituted Glycolides

The development of biodegradable polyesters from renewable resources is a critical area of materials science. Organocatalytic ring-opening polymerization (ROP) of glycolides offers a powerful method for producing these materials. Here, we compare the performance of novel cis-DACH-based bifunctional squaramide organocatalysts against the more traditional trans-DACH analogues in the ROP of isobutyl glycolide (B1360168) (IBG).

Data Presentation: Performance Comparison

The performance of a new cis-DACH-derived squaramide catalyst (Catalyst 34 ) is benchmarked against a well-known, high-performing trans-DACH squaramide catalyst (Catalyst 22 ). Both catalysts feature two electron-withdrawing -CF₃ groups, which enhance their acidity and activity.

Catalyst IDDACH IsomerMonomerConversion (%)[1]Mₙ (GPC, g/mol )[1]PDI (GPC)[1]Time (h)
Catalyst 34 (New) cisIsobutyl Glycolide (IBG)9858901.21120
Catalyst 22 (Known) transIsobutyl Glycolide (IBG)10065101.15120

As the data indicates, the established trans-DACH catalyst (22 ) achieves complete monomer conversion and a slightly higher molecular weight polymer with a narrower polydispersity index (PDI) compared to the new cis-DACH catalyst (34 ) under identical conditions.[1] However, the cis-DACH catalyst still demonstrates high activity with 98% conversion, proving its efficacy in this transformation.[1] The geometric difference between the isomers is a critical factor in their polymerization activity.[1]

Experimental Workflow & Signaling Pathway

The catalytic cycle for the ring-opening polymerization is initiated by a dual activation mechanism. The squaramide catalyst utilizes its two N-H groups to form hydrogen bonds with the carbonyl oxygen of the glycolide monomer, thereby activating it for nucleophilic attack. Simultaneously, the tertiary amine on the DACH backbone activates the initiator, benzyl (B1604629) alcohol, facilitating its addition to the activated monomer.

ROP_Mechanism Catalyst cis-DACH Squaramide Catalyst ActivatedComplex Ternary Complex (Catalyst-Monomer-Initiator) Catalyst->ActivatedComplex H-bonds to Monomer Monomer Isobutyl Glycolide (IBG) Monomer->ActivatedComplex Initiator Benzyl Alcohol (BnOH) Initiator->ActivatedComplex Activated by tertiary amine RingOpening Nucleophilic Attack & Ring-Opening ActivatedComplex->RingOpening PolymerChain Propagating Polymer Chain RingOpening->PolymerChain Chain Growth PolymerChain->ActivatedComplex Propagating end acts as initiator Release Catalyst Regeneration PolymerChain->Release Release->Catalyst Enters next cycle

Bifunctional activation workflow for squaramide-catalyzed ROP.
Experimental Protocols

General Procedure for Ring-Opening Polymerization of Isobutyl Glycolide (IBG): [1]

The polymerization is conducted under an inert atmosphere using standard Schlenk techniques.

  • Preparation: In a glovebox, the desired squaramide organocatalyst (e.g., Catalyst 34 or 22 ) is weighed into a dried Schlenk tube.

  • Reagent Addition: Anhydrous dichloromethane (B109758) (DCM) is added to achieve the desired monomer concentration (e.g., 1.25 M). The solution is stirred until the catalyst dissolves.

  • Initiation: A stock solution of the initiator, benzyl alcohol (BnOH), in DCM is added, followed by the addition of the monomer, isobutyl glycolide (IBG). The monomer/catalyst/initiator ratio is typically maintained at 100/5/3.

  • Reaction: The reaction mixture is stirred at a constant temperature (20 °C) for the specified duration (120 hours).

  • Termination and Analysis: An aliquot of the reaction mixture is taken to determine the monomer conversion using ¹H NMR spectroscopy. The polymerization is then quenched by adding a few drops of benzoic acid. The polymer is precipitated in cold methanol, collected by filtration, and dried under vacuum. The molecular weight (Mₙ) and polydispersity index (PDI) are determined by Gel Permeation Chromatography (GPC).

Case Study 2: Asymmetric Epoxidation of Non-conjugated Terminal Olefins

The asymmetric epoxidation of simple, non-functionalized terminal olefins is a challenging yet highly valuable transformation, providing access to chiral building blocks. This section benchmarks a novel cis-DACH-derived Titanium-salalen catalyst against an established trans-DACH-based Titanium-salan catalyst developed by Katsuki.

Data Presentation: Performance Comparison

The epoxidation of 1-octene (B94956) using aqueous hydrogen peroxide (H₂O₂) as the oxidant serves as the basis for this comparison. The new cis-DACH "Berkessel-Katsuki catalyst" demonstrates a significant improvement in both yield and enantioselectivity over the earlier trans-DACH system for this challenging substrate.

Catalyst SystemDACH IsomerSubstrateYield (%)ee (%)[2]Catalyst Loading (mol%)[2]
New Ti-salalen cis1-Octene>90>95≤1
Known Ti-salan (Katsuki) trans1-Octene25502

The superior performance of the cis-DACH derived ligand highlights the profound impact that subtle changes in ligand geometry can have on the catalyst's stereocontrol and efficiency. The new system provides a highly effective method for the asymmetric epoxidation of previously difficult terminal olefins.[2]

Experimental Workflow & Signaling Pathway

The catalytic cycle is believed to involve the formation of a high-valent titanium-peroxo or hydroperoxo species, which acts as the active oxidant. The chiral ligand environment around the titanium center dictates the facial selectivity of the oxygen atom transfer to the approaching olefin, resulting in the formation of an enantioenriched epoxide.

Epoxidation_Mechanism Catalyst Ti(IV)-cis-DACH Salalen Complex ActiveSpecies Active Ti-Peroxo Species Catalyst->ActiveSpecies H2O2 H₂O₂ H2O2->ActiveSpecies Oxidant Activation OxygenTransfer Asymmetric Oxygen Transfer ActiveSpecies->OxygenTransfer Olefin 1-Octene Olefin->OxygenTransfer Substrate Approach Epoxide Enantioenriched Epoxide OxygenTransfer->Epoxide CatalystRegen Catalyst Regeneration OxygenTransfer->CatalystRegen CatalystRegen->Catalyst Enters next cycle

Proposed workflow for Ti-salalen catalyzed epoxidation.
Experimental Protocols

General Procedure for Asymmetric Epoxidation with the new cis-DACH Ti-salalen Catalyst: [2][3]

  • Catalyst Pre-formation: In a reaction vessel, the cis-DACH-derived salalen ligand (≤1 mol%) is dissolved in a suitable solvent such as dichloromethane (CH₂Cl₂). Titanium(IV) isopropoxide (Ti(OiPr)₄) is then added, and the mixture is stirred to form the catalyst complex in situ.

  • Substrate Addition: The terminal olefin, 1-octene (1.0 equivalent), is added to the catalyst solution.

  • Oxidant Addition: An aqueous solution of hydrogen peroxide (H₂O₂ 30-50 wt%, ~1.5 equivalents) is added slowly to the reaction mixture at a controlled temperature (e.g., room temperature).

  • Reaction Monitoring: The reaction is stirred vigorously and monitored by GC or TLC for substrate conversion.

  • Work-up and Analysis: Upon completion, the reaction is quenched, typically with a saturated aqueous solution of Na₂S₂O₃. The organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated. The product yield is determined by GC analysis using an internal standard. The enantiomeric excess (ee) is determined by chiral GC or HPLC analysis.

Procedure for Asymmetric Epoxidation with the known trans-DACH Ti-salan Catalyst (Katsuki's Catalyst): [2]

  • Catalyst Formation: The trans-DACH-derived salan ligand (2 mol%) and Ti(OiPr)₄ (2 mol%) are stirred in CH₂Cl₂ at room temperature to form the catalyst.

  • Reaction Setup: The substrate, 1-octene (1.0 equivalent), is added to the prepared catalyst solution.

  • Epoxidation: Aqueous H₂O₂ is added, and the reaction is stirred at room temperature.

  • Analysis: The yield and enantiomeric excess are determined following a similar work-up and analysis procedure as described above.

This guide illustrates that novel catalysts derived from the cis-isomer of 1,2-diaminocyclohexane are potent alternatives to their well-established trans-counterparts, offering competitive and, in some cases, significantly improved performance in key synthetic transformations. The data presented herein should serve as a valuable resource for researchers aiming to leverage these innovative catalytic systems.

References

A Comparative Guide to DFT Calculations of cis- and trans-DACH Catalyst Transition States

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric catalysis, the stereochemistry of chiral ligands plays a pivotal role in determining the enantioselectivity of a reaction. The 1,2-diaminocyclohexane (DACH) ligand is a cornerstone in the design of a multitude of successful catalysts. Its cis and trans isomers, however, can lead to vastly different catalytic performances. Understanding the underlying reasons for these differences at a molecular level is crucial for the rational design of more efficient and selective catalysts. Density Functional Theory (DFT) calculations have emerged as a powerful tool to elucidate the subtle energetic and geometric differences between the transition states of diastereomeric catalyst-substrate complexes.[1][2][3] This guide provides a comparative overview of DFT calculations applied to the transition states of catalysts derived from cis- and trans-DACH, offering insights into how the ligand's stereochemistry influences the catalytic outcome.

Computational Methodology: A Prototypical Protocol

The computational investigation of transition states in catalysis is a multi-step process that requires careful consideration of the theoretical level to ensure accuracy and computational feasibility. The following protocol outlines a typical workflow for comparing the transition states of cis- and trans-DACH catalysts.

1. Geometry Optimization of Reactants, Intermediates, and Products: The first step involves the geometry optimization of all stationary points on the potential energy surface, including the catalyst, substrate, intermediates, and products. This is typically performed using a DFT functional, such as B3LYP, which has been shown to provide a good balance between accuracy and computational cost for organic and organometallic systems.[4][5] A double-zeta basis set, for instance, 6-31G(d), is often employed for initial optimizations.

2. Transition State Searching: Locating the transition state is a critical and often challenging step.[6][7] Methods like the synchronous transit-guided quasi-Newton (STQN) method or dimer method are commonly used. The starting geometry for the transition state search can be estimated from the reactant and product structures. Once a candidate transition state is found, it is crucial to verify that it is a true first-order saddle point.

3. Frequency Calculations: To characterize the nature of the optimized geometries, frequency calculations are performed. A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.[7]

4. Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the identified transition state connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This traces the reaction path downhill from the transition state to the corresponding minima.

5. Single-Point Energy Refinement: To obtain more accurate energy values, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, such as a larger basis set (e.g., 6-311+G(d,p)) or a different DFT functional. Solvation effects can also be incorporated at this stage using a continuum solvation model like the Polarizable Continuum Model (PCM).

Workflow for Comparing cis- and trans-DACH Catalyst Transition States

The logical flow of a DFT study aimed at comparing the transition states of cis- and trans-DACH catalysts can be visualized as follows:

DFT_Workflow cluster_setup Initial Setup cluster_geom_opt Geometry Optimization cluster_ts_search Transition State Analysis cluster_energy Energy Refinement & Analysis Reactants Define Reactants (Substrate, cis/trans-DACH Catalyst) Opt_Reactants Optimize Reactant Geometries Reactants->Opt_Reactants Products Define Products Opt_Products Optimize Product Geometries Products->Opt_Products TS_Search_Cis TS Search (cis-DACH) Opt_Reactants->TS_Search_Cis TS_Search_Trans TS Search (trans-DACH) Opt_Reactants->TS_Search_Trans Energy_Profile Construct Energy Profiles Opt_Products->TS_Search_Cis Opt_Products->TS_Search_Trans Freq_Calc_Cis Frequency Calculation (cis-DACH) TS_Search_Cis->Freq_Calc_Cis Freq_Calc_Trans Frequency Calculation (trans-DACH) TS_Search_Trans->Freq_Calc_Trans IRC_Calc_Cis IRC Calculation (cis-DACH) Freq_Calc_Cis->IRC_Calc_Cis IRC_Calc_Trans IRC Calculation (trans-DACH) Freq_Calc_Trans->IRC_Calc_Trans SPE_Cis Single-Point Energy (cis-DACH) IRC_Calc_Cis->SPE_Cis SPE_Trans Single-Point Energy (trans-DACH) IRC_Calc_Trans->SPE_Trans SPE_Cis->Energy_Profile SPE_Trans->Energy_Profile Comparison Compare ΔG‡ (cis vs. trans) Energy_Profile->Comparison

Caption: Workflow for DFT comparison of cis- and trans-DACH catalyst transition states.

Quantitative Comparison of Transition States

The primary output of these DFT calculations is the relative free energies (ΔG‡) of the transition states leading to the different stereoisomeric products for both the cis- and trans-DACH catalyzed reactions. The enantiomeric excess (ee) of a reaction is directly related to the difference in the activation free energies (ΔΔG‡) of the two competing diastereomeric transition states.

Below is a representative table summarizing the kind of quantitative data obtained from such a comparative DFT study. The values are hypothetical but illustrative of typical findings.

Catalyst IsomerTransition StateRelative Free Energy (ΔG‡, kcal/mol)Key Bond Distance (Å) C-Nu
trans-DACH TS-(R)15.22.15
TS-(S)18.52.28
cis-DACH TS-(R)17.82.21
TS-(S)18.12.25

Analysis of the Data:

In this illustrative example, the trans-DACH catalyst exhibits a larger energy difference between the two competing transition states (ΔΔG‡ = 3.3 kcal/mol) compared to the cis-DACH catalyst (ΔΔG‡ = 0.3 kcal/mol). This larger energy gap for the trans-DACH system would translate to a significantly higher enantioselectivity in the catalyzed reaction. Furthermore, the key bond distances in the transition state, such as the distance between the nucleophile and the electrophilic carbon, can provide insights into the nature of the transition state (early vs. late) and the degree of bond formation.

Signaling Pathway: Ligand Stereochemistry to Product Enantioselectivity

The influence of the DACH ligand's stereochemistry on the final product distribution can be conceptualized as a signaling pathway, where the initial structural information of the ligand is translated into the stereochemical outcome of the reaction.

Stereochemical_Influence cluster_catalyst Catalyst Structure cluster_complex Catalyst-Substrate Complex cluster_ts Transition States cluster_energy Energy Barrier cluster_product Product Distribution Cis_DACH cis-DACH Ligand Cis_Complex cis-Catalyst Complex Cis_DACH->Cis_Complex Trans_DACH trans-DACH Ligand Trans_Complex trans-Catalyst Complex Trans_DACH->Trans_Complex TS_Cis_R TS-(R) Cis_Complex->TS_Cis_R TS_Cis_S TS-(S) Cis_Complex->TS_Cis_S TS_Trans_R TS-(R) Trans_Complex->TS_Trans_R TS_Trans_S TS-(S) Trans_Complex->TS_Trans_S DeltaG_Cis ΔΔG‡ (small) TS_Cis_R->DeltaG_Cis TS_Cis_S->DeltaG_Cis DeltaG_Trans ΔΔG‡ (large) TS_Trans_R->DeltaG_Trans TS_Trans_S->DeltaG_Trans Low_ee Low Enantioselectivity DeltaG_Cis->Low_ee High_ee High Enantioselectivity DeltaG_Trans->High_ee

References

Navigating Platinum Resistance: A Comparative Guide to Cis-1,2-Diaminocyclohexane Platinum Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of platinum-based chemotherapeutics is critical in the ongoing battle against cancer. This guide provides a detailed comparison of cis-1,2-diaminocyclohexane (DACH) platinum drugs, with a primary focus on oxaliplatin (B1677828), and its cross-reactivity profile against other platinum agents like cisplatin (B142131). By presenting key experimental data, detailed protocols, and visual workflows, this document aims to be an essential resource for navigating the complexities of platinum drug resistance.

The advent of platinum-based drugs, starting with cisplatin, revolutionized cancer therapy. However, their efficacy is often limited by both intrinsic and acquired resistance. The third-generation platinum analog, oxaliplatin, which features a distinct 1,2-diaminocyclohexane (DACH) ligand, was developed to overcome some of these resistance mechanisms. This guide delves into the comparative cytotoxicity and cross-reactivity of these essential anticancer agents.

Comparative Cytotoxicity: Oxaliplatin vs. Cisplatin

The cytotoxic efficacy of platinum drugs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of in vitro cell growth. The following tables summarize the IC50 values for oxaliplatin and cisplatin in various cancer cell lines, including those sensitive and resistant to cisplatin. The Resistance Factor (RF) is calculated as the ratio of the IC50 of the resistant cell line to that of the parental, sensitive cell line.

Cell LineCancer TypeCisplatin IC50 (µM)Oxaliplatin IC50 (µM)Cisplatin RFOxaliplatin RFReference
A549Non-Small Cell Lung Cancer1.58-1-[1]
A549/DDP (CisR)Non-Small Cell Lung Cancer23.60-15.0-[1]
SKMES-1Non-Small Cell Lung Cancer4.09-1-[1]
SKMES-1 (CisR)Non-Small Cell Lung Cancer16.0-3.9-[1]
MORNon-Small Cell Lung Cancer6.39-1-[1]
MOR (CisR)Non-Small Cell Lung Cancer31.98-5.0-[1]
H460Non-Small Cell Lung Cancer5.72-1-[1]
H460 (CisR)Non-Small Cell Lung Cancer30.40-5.3-[1]
H12DDP (CisR)Non-seminomatous germ cell tumor--3.9-6.11.7-2.2[2]
1777NRp Cl-A (Intrinsic Resistance)Non-seminomatous germ cell tumor--3.9-6.11.7-2.2[2]

Note: '-' indicates data not available in the cited source. IC50 values can vary between studies depending on the experimental conditions.

These data highlight that while cross-resistance between cisplatin and oxaliplatin exists, it is often incomplete. In several cisplatin-resistant cell lines, the resistance factor for oxaliplatin is significantly lower than that for cisplatin, indicating that oxaliplatin can retain activity in some cisplatin-resistant tumors.[2][3] This is often attributed to the bulky DACH ligand of oxaliplatin, which forms DNA adducts that are less efficiently recognized and repaired by the cellular machinery responsible for cisplatin resistance.[4][5]

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug development research. Below are detailed protocols for two common cytotoxicity assays used to evaluate the efficacy of platinum drugs.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Trypsin-EDTA solution

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring high viability. Seed the cells in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the platinum drugs to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired exposure time (e.g., 72 hours).

  • Cell Fixation: Gently remove the medium and add 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour to fix the cells.[6][7]

  • Washing: Carefully wash the plates four to five times with 1% (v/v) acetic acid to remove excess TCA and unbound dye.[6] Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6][8]

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[7]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.

  • Absorbance Measurement: Read the absorbance at a wavelength of 510-565 nm using a microplate reader.[7]

  • Data Analysis: The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the platinum drugs and incubate for the desired duration (e.g., 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[9][10]

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9][10]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes involved in cross-reactivity studies, the following diagrams were created using the Graphviz DOT language.

Experimental_Workflow_for_Cross_Reactivity_Studies cluster_0 Development of Resistant Cell Line cluster_1 Cytotoxicity Assessment Parental Cell Line Parental Cell Line Continuous Exposure Continuous or Pulsed Exposure to Increasing Drug Concentrations Parental Cell Line->Continuous Exposure Resistant Cell Line Resistant Cell Line Continuous Exposure->Resistant Cell Line Seed Cells Seed Parental and Resistant Cells Resistant Cell Line->Seed Cells Drug Treatment Treat with Cisplatin and Oxaliplatin Seed Cells->Drug Treatment Cytotoxicity Assay Perform MTT or SRB Assay Drug Treatment->Cytotoxicity Assay Data Analysis Calculate IC50 and Resistance Factor Cytotoxicity Assay->Data Analysis

Fig. 1: Experimental workflow for cross-reactivity studies.

The workflow begins with the development of a drug-resistant cell line through prolonged exposure to a platinum agent, typically cisplatin.[11] Both the parental (sensitive) and the newly developed resistant cell lines are then subjected to cytotoxicity assays with cisplatin and DACH-platinum drugs like oxaliplatin to determine their respective IC50 values and calculate the resistance factors.

Platinum_Resistance_Pathways cluster_drug_transport Drug Transport cluster_detoxification Intracellular Detoxification cluster_dna_repair DNA Damage and Repair cluster_apoptosis Apoptosis Drug_Influx Reduced Influx (e.g., ↓CTR1) Drug_Efflux Increased Efflux (e.g., ↑ATP7A/B, MRP2) GSH Increased Glutathione (GSH) and Metallothioneins (MT) DNA_Adducts Platinum-DNA Adducts MMR Mismatch Repair (MMR) (Recognizes Cisplatin Adducts) DNA_Adducts->MMR NER Nucleotide Excision Repair (NER) DNA_Adducts->NER Reduced_Apoptosis Decreased Apoptosis (e.g., ↑Bcl-2, ↓Bax) MMR->Reduced_Apoptosis Resistance if MMR is deficient Oxaliplatin_DACH Oxaliplatin (DACH ligand) MMR->Oxaliplatin_DACH Bulky DACH adducts e-vade MMR recognition NER->Reduced_Apoptosis Resistance if NER is enhanced Cisplatin Cisplatin Cisplatin->Drug_Influx Cisplatin->Drug_Efflux Cisplatin->GSH Cisplatin->DNA_Adducts Oxaliplatin_DACH->DNA_Adducts

Fig. 2: Key signaling pathways in platinum drug resistance.

Resistance to platinum drugs is a multifactorial process.[12] Key mechanisms include reduced drug accumulation, increased intracellular detoxification by molecules like glutathione, enhanced DNA repair, and evasion of apoptosis.[12] A critical difference between cisplatin and oxaliplatin lies in the recognition of their DNA adducts. The bulky DACH ligand of oxaliplatin creates structurally different adducts that are poorly recognized by the mismatch repair (MMR) system, a key pathway in cisplatin resistance.[4][13] This allows oxaliplatin to circumvent MMR-mediated resistance.

Conclusion

The cross-reactivity of this compound platinum drugs, particularly oxaliplatin, with other platinum agents is a complex but crucial area of study in oncology. The evidence presented in this guide suggests that while cross-resistance is a factor, oxaliplatin can retain significant activity in cisplatin-resistant settings. This is largely attributed to its unique DACH ligand, which influences its mechanism of action and interaction with cellular resistance pathways. For researchers and clinicians, a thorough understanding of these differences, supported by robust experimental data, is paramount for the strategic development and application of these life-saving drugs.

References

A Comparative Guide to the Kinetic Resolution of Racemic cis-1,2-Diaminocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of cis-1,2-diaminocyclohexane are valuable building blocks in asymmetric synthesis, serving as chiral ligands and synthons for various pharmaceutical compounds. Their efficient separation from the racemic mixture is a critical step in many synthetic routes. This guide provides a comparative overview of common methods for the kinetic resolution of racemic this compound, focusing on both chemical and enzymatic approaches. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Kinetic Resolution Methods

Two primary strategies for the kinetic resolution of racemic this compound and its derivatives are diastereomeric salt crystallization (a chemical method) and enzyme-catalyzed enantioselective acylation (an enzymatic method).

Chemical Resolution via Diastereomeric Salt Crystallization

This classical method involves the reaction of the racemic diamine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[1] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2] While widely used for the resolution of trans-1,2-diaminocyclohexane, this method can also be applied to mixtures containing the cis-isomer.

Enzymatic Kinetic Resolution via Enantioselective N-Acylation

Enzymatic kinetic resolution (EKR) utilizes the stereoselectivity of enzymes, most commonly lipases, to selectively acylate one enantiomer of the racemic diamine, leaving the other enantiomer unreacted. This results in a mixture of the acylated diamine and the unreacted diamine, which can then be separated. Lipases such as Candida antarctica lipase (B570770) B (CAL-B) and Pseudomonas cepacia lipase (PCL) have shown high efficacy in these resolutions.[3][4] For certain N-protected derivatives, dynamic kinetic resolution (DKR) can be achieved, where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired acylated product.[5][6]

Quantitative Data Comparison

The following tables summarize quantitative data for different kinetic resolution methods applied to this compound and its derivatives.

Table 1: Chemical Resolution of a cis/trans-1,2-Diaminocyclohexane Mixture

Resolving AgentTarget IsomerYieldEnantiomeric Excess (e.e.)Reference
L-(+)-Tartaric Acid(R,R)-trans-1,2-diammoniumcyclohexane mono-(+)-tartrate salt99%≥99%[7]

Note: This protocol was performed on a cis/trans mixture and selectively crystallizes the trans-isomer. Its direct applicability to resolving racemic this compound requires further investigation.

Table 2: Enzymatic Kinetic Resolution of this compound Derivatives

SubstrateEnzymeAcylating AgentSolventConversion (%)Enantiomeric Excess (e.e.) of ProductEnantiomeric Excess (e.e.) of SubstrateEnantioselectivity (E)Reference
cis-2-AminocyclohexanecarboxamideCandida antarctica lipase B (CAL-B)2,2,2-Trifluoroethyl butanoateTBME/TAA (4:1)5097%97%>200[8]
cis-N-Boc-cyclopentane-1,2-diamineCandida antarctica lipase B (CAL-B)Acetyl donorNot specified-HighHigh-[5]
Aromatic Morita-Baylis-Hillman adducts (as a model for secondary alcohols)Pseudomonas fluorescens lipaseAcetic AnhydrideTHF~50>90%>90%>200[9]
Aromatic Morita-Baylis-Hillman adducts (as a model for secondary alcohols)Pseudomonas cepacia lipase (PCL)Acetic AnhydrideTHF~5092% (product)-53[9]

TBME: tert-Butyl methyl ether, TAA: tert-Amyl alcohol

Experimental Protocols

Protocol 1: Chemical Resolution using L-(+)-Tartaric Acid (Adapted for this compound)

This protocol is adapted from a procedure for a cis/trans mixture and may require optimization for a purely racemic this compound sample.[7]

  • Salt Formation:

    • Dissolve L-(+)-tartaric acid (0.5-1.0 molar equivalents relative to the desired enantiomer) in an appropriate solvent (e.g., water, methanol, or a mixture).

    • Slowly add the racemic this compound to the tartaric acid solution, controlling the temperature as the reaction is exothermic.

    • Stir the mixture to allow for the formation of the diastereomeric salts.

  • Fractional Crystallization:

    • Cool the solution to induce crystallization. The cooling rate and final temperature should be optimized to maximize the yield and purity of the desired diastereomeric salt.

    • Collect the precipitated salt by vacuum filtration.

    • Wash the salt with a cold solvent to remove impurities.

  • Liberation of the Free Diamine:

    • Dissolve the isolated diastereomeric salt in water.

    • Add a strong base (e.g., NaOH) to deprotonate the diamine.

    • Extract the free diamine with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the resolved diamine should be determined by a suitable analytical method, such as chiral HPLC or by NMR analysis of a diastereomeric derivative (e.g., Mosher's amide).

Protocol 2: Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CAL-B)

This protocol is a general procedure for the N-acylation of this compound derivatives.[8]

  • Reaction Setup:

    • To a solution of racemic this compound (or its derivative) in a suitable organic solvent (e.g., a mixture of tert-butyl methyl ether and tert-amyl alcohol), add the acylating agent (e.g., 2,2,2-trifluoroethyl butanoate, 1.5-2.0 equivalents).

    • Add immobilized Candida antarctica lipase B (CAL-B) (e.g., Novozym 435) to the mixture. The enzyme loading will need to be optimized.

  • Reaction Monitoring:

    • Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., GC or HPLC) to determine the conversion and enantiomeric excess of both the remaining substrate and the acylated product.

  • Work-up and Separation:

    • Once the desired conversion is reached (typically around 50% for optimal resolution), filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted diamine from the acylated product by column chromatography on silica (B1680970) gel.

  • Hydrolysis of the Acylated Product (Optional):

    • If the other enantiomer of the diamine is desired, the acylated product can be hydrolyzed (e.g., using an acid or base) to liberate the free diamine.

Visualized Workflows

The following diagrams illustrate the workflows for the described kinetic resolution methods.

Chemical_Resolution cluster_0 Chemical Resolution Workflow racemate Racemic this compound diastereomeric_salts Mixture of Diastereomeric Salts racemate->diastereomeric_salts + resolving_agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization isolated_salt Isolated Diastereomeric Salt crystallization->isolated_salt Precipitate other_salt Diastereomeric Salt in Mother Liquor crystallization->other_salt Solution liberation1 Liberation of Free Diamine isolated_salt->liberation1 liberation2 Liberation of Free Diamine other_salt->liberation2 enantiomer1 Enantiomer 1 liberation1->enantiomer1 enantiomer2 Enantiomer 2 liberation2->enantiomer2

Caption: Workflow for chemical resolution via diastereomeric salt crystallization.

Enzymatic_Resolution cluster_1 Enzymatic Kinetic Resolution Workflow racemate Racemic this compound reaction_mixture Mixture of: - Acylated Enantiomer 1 - Unreacted Enantiomer 2 racemate->reaction_mixture enzyme Lipase (e.g., CAL-B) + Acylating Agent enzyme->reaction_mixture separation Chromatographic Separation reaction_mixture->separation acylated_enantiomer Acylated Enantiomer 1 separation->acylated_enantiomer unreacted_enantiomer Unreacted Enantiomer 2 separation->unreacted_enantiomer hydrolysis Hydrolysis (Optional) acylated_enantiomer->hydrolysis enantiomer1 Enantiomer 1 hydrolysis->enantiomer1

Caption: Workflow for enzymatic kinetic resolution via enantioselective N-acylation.

Conclusion

Both chemical and enzymatic methods offer viable pathways for the kinetic resolution of racemic this compound. The choice between these methods will depend on factors such as the desired scale of the reaction, cost, and the specific derivative of the diamine being used.

  • Chemical resolution via diastereomeric salt crystallization is a well-established, scalable technique, particularly if a suitable resolving agent and crystallization conditions can be identified. However, it can be labor-intensive and may require significant optimization.

  • Enzymatic kinetic resolution offers high enantioselectivity under mild reaction conditions. The use of immobilized enzymes allows for easy catalyst recovery and reuse. This method is particularly attractive for its "green" credentials. For N-protected derivatives, dynamic kinetic resolution can offer superior theoretical yields.

Researchers are encouraged to consider the data and protocols presented in this guide as a starting point for developing an optimized resolution strategy for their specific application.

References

A Comparative Analysis of the Coordination Chemistry of cis- and trans-1,2-Diaminocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoisomers of 1,2-diaminocyclohexane (dach), specifically the cis and trans forms, present a fascinating case study in coordination chemistry. Their distinct stereochemistry dictates the conformation of the resulting metal complexes, profoundly influencing their stability, reactivity, and potential applications, which span from catalysis to medicinal chemistry. This guide provides an objective comparison of the coordination chemistry of cis- and trans-1,2-diaminocyclohexane, supported by available experimental data and methodologies.

Structural and Conformational Differences

The fundamental difference between cis- and trans-1,2-diaminocyclohexane lies in the relative orientation of the two amino groups on the cyclohexane (B81311) ring. In the chair conformation, the trans isomer can have both amino groups in equatorial positions (diequatorial), leading to a less sterically hindered and more stable chelate ring upon coordination to a metal ion. Conversely, the cis isomer has one axial and one equatorial amino group, resulting in a more strained five-membered chelate ring. This inherent structural constraint is a primary determinant of the differing coordination behavior of the two isomers.

Comparative Data on Metal Complexes

While a comprehensive side-by-side comparison of stability constants and kinetic data for a wide range of metal complexes with both isomers is not extensively available in the literature, we can compile and compare the existing data for representative metal ions. The trans isomer has been more widely studied, particularly in the context of asymmetric catalysis and chiral recognition. The cis isomer has garnered significant attention for its application in platinum-based anticancer drugs.

Table 1: Comparison of Structural and Coordination Properties

Propertycis-1,2-Diaminocyclohexane Complexestrans-1,2-Diaminocyclohexane ComplexesKey Differences
Chelate Ring Conformation Skewed, higher energy conformation due to axial-equatorial amino groups.Generally a more stable, close to ideal gauche conformation with diequatorial amino groups.The trans isomer forms a less strained and more stable chelate ring.
Typical Coordination Geometry Can adopt various geometries, but the ligand's steric bulk can be a significant factor.Often forms square planar or octahedral complexes. The rigid backbone is a key feature in asymmetric catalysis.[1]The pre-organized nature of the trans isomer often leads to more predictable coordination geometries.
Intra-ligand Steric Hindrance Higher, due to the proximity of the axial amino group to the cyclohexane ring.Lower, with both amino groups in equatorial positions, minimizing steric clashes.This difference in steric hindrance can influence reaction rates and the stability of the resulting complexes.

Table 2: Stability Constants (log K) of Metal Complexes

Directly comparative, comprehensive data for a range of metals is scarce. The following represents available data points and general trends.

Metal IonThis compoundtrans-1,2-DiaminocyclohexaneNotes
Pt(II)Forms stable complexes, crucial for anticancer activity.[2]Also forms stable complexes, studied for their kinetic properties.The biological activity of cis-dach platinum complexes is a key area of research.
Cu(II)Forms stable complexes.Forms stable square planar and octahedral complexes.[3][4]The stereochemistry of the trans isomer is exploited in chiral separations and catalysis.
Ni(II)Forms stable complexes.Forms stable tetrahedral complexes.[3]-
Co(II)Forms stable complexes.Forms stable tetrahedral complexes.[3]-
Zn(II)Forms dimeric Schiff-base complexes.[5]Forms stable tetrahedral complexes.The nature of the complex can be highly dependent on the other ligands present.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of metal complexes with cis- and trans-1,2-diaminocyclohexane. Specific reaction conditions may vary depending on the metal salt and desired final complex.

Synthesis of a Generic [M(dach)Cl₂] Complex

Materials:

  • Metal(II) chloride (e.g., K₂PtCl₄, CuCl₂, NiCl₂)

  • cis- or trans-1,2-diaminocyclohexane

  • Deionized water or appropriate solvent (e.g., methanol, ethanol)

Procedure:

  • Dissolve the metal(II) chloride salt in deionized water to create a solution of known concentration.

  • In a separate flask, dissolve an equimolar amount of the respective 1,2-diaminocyclohexane isomer in the same solvent.

  • Slowly add the diamine solution to the metal salt solution with constant stirring at room temperature.

  • The reaction mixture is typically stirred for several hours to ensure complete complex formation. The progress of the reaction can be monitored by techniques such as TLC or UV-Vis spectroscopy.

  • The resulting precipitate of the metal complex is collected by filtration, washed with cold solvent (e.g., water, ethanol) to remove any unreacted starting materials, and then washed with a non-polar solvent (e.g., diethyl ether) to aid in drying.

  • The solid product is dried under vacuum.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the coordination of the ligand to the metal center by observing shifts in the proton and carbon signals of the diaminocyclohexane backbone.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the amino groups to the metal by observing shifts in the N-H stretching and bending vibrations.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions of the metal complexes, which provides information about the coordination geometry.

  • X-ray Crystallography: To determine the precise three-dimensional structure of the metal complex, including bond lengths, bond angles, and the conformation of the chelate ring.

  • Elemental Analysis: To confirm the empirical formula of the synthesized complex.

Visualizing Coordination and Workflow

The following diagrams, generated using the DOT language, illustrate the key structural differences in coordination and a general experimental workflow.

CoordinationModes cluster_cis This compound Coordination cluster_trans trans-1,2-Diaminocyclohexane Coordination cis_ligand cis-dach (ax, eq) cis_complex [M(cis-dach)Xn] (Strained Chelate) cis_ligand->cis_complex Coordination trans_ligand trans-dach (eq, eq) trans_complex [M(trans-dach)Xn] (Stable Chelate) trans_ligand->trans_complex Coordination Metal_Ion Metal Ion (M) Metal_Ion->cis_ligand Metal_Ion->trans_ligand ExperimentalWorkflow start Start synthesis Synthesis Dissolve Metal Salt & Ligand Mix and Stir Isolate Product start->synthesis characterization Characterization NMR FTIR UV-Vis X-ray Crystallography Elemental Analysis synthesis->characterization analysis Comparative Analysis Stability Structure Reactivity characterization->analysis end End analysis->end

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling cis-1,2-Diaminocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This document provides immediate, essential safety and logistical information for cis-1,2-Diaminocyclohexane, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, facilitating a quick assessment of its physical and chemical properties.

PropertyValue
Molecular FormulaC6H14N2[1][2][3][4]
Molecular Weight114.19 g/mol [2][3][5]
AppearanceColorless to light yellow/orange clear liquid[6]
Boiling Point92 °C / 197.6 °F[1]
Flash Point70 °C / 158 °F (closed cup)[1][7]
Density0.931 g/mL at 25 °C[7]
Vapor Pressure0.4 mmHg at 20 °C[7]
Water SolubilitySoluble[1]

Hazard Identification and Personal Protective Equipment (PPE)

Hazard Summary: this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2][8] It may also cause an allergic skin reaction.[8]

Personal Protective Equipment (PPE): A comprehensive PPE plan is critical to mitigate the risks associated with handling this chemical.

Area of ProtectionRecommended PPE
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is also recommended.[8]
Skin Protection Wear fire/flame resistant and impervious clothing.[8] Chemical impermeable gloves are required.[8]
Respiratory Protection If exposure limits are exceeded or symptoms like irritation occur, use a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter).[7] For dusts, a P2 filter is recommended.[9]

Operational Plan: From Reception to Disposal

A systematic approach to handling this compound ensures safety at every stage.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Ensure the container is properly labeled.

  • Transport the chemical to the designated storage area immediately.

2. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10]

  • Keep away from heat, sparks, open flames, and hot surfaces.[6]

  • Store apart from incompatible materials such as strong oxidizing agents and strong acids.[10][11]

  • The storage area should be a corrosives area, and containers should be kept under nitrogen if possible.[10][11]

3. Handling and Use:

  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][8]

  • Avoid contact with skin and eyes.[8]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[8]

  • Use non-sparking tools to prevent ignition.[8]

  • Ground and bond containers when transferring material to prevent static discharge.[5]

  • Wash hands thoroughly after handling.[8]

4. Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][8][9]

  • Do not mix with other waste. Leave chemicals in their original containers.[9]

  • Uncleaned containers should be handled as if they still contain the hazardous product.[9]

Emergency Procedures

First Aid Measures:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get emergency medical help immediately.[6][8]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.[6] Seek immediate medical attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8] Get immediate medical help.[6][8]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting.[6][8] Call a poison center or doctor immediately.[1]

Spill Response Workflow:

The following diagram outlines the procedural steps for managing a spill of this compound.

G cluster_0 Immediate Actions cluster_1 Containment & Cleanup cluster_2 Final Steps Evacuate Evacuate Area Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Ignition Remove Ignition Sources Ventilate->Ignition Contain Contain Spill with Inert Material (e.g., sand, earth) Ignition->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect into a Closed Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Report Report the Incident Dispose->Report

Workflow for managing a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1,2-Diaminocyclohexane
Reactant of Route 2
Reactant of Route 2
cis-1,2-Diaminocyclohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.